molecular formula C11H9F3O2 B026177 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione CAS No. 720-94-5

4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

Número de catálogo: B026177
Número CAS: 720-94-5
Peso molecular: 230.18 g/mol
Clave InChI: WRZMHTIRFOFFPY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione, also known as this compound, is a useful research compound. Its molecular formula is C11H9F3O2 and its molecular weight is 230.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c1-7-2-4-8(5-3-7)9(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRZMHTIRFOFFPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00338613
Record name 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

720-94-5
Record name 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=720-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000720945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00338613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.243
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/599J6Q8THK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the

Introduction

4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione, also known as 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione, is a fluorinated β-diketone with the chemical formula C₁₁H₉F₃O₂.[1][2][3][4] It serves as a critical intermediate in organic synthesis, most notably in the pharmaceutical industry.[1][5] Its primary application is as a key precursor in the synthesis of Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID).[6][7][8] The presence of the trifluoromethyl group (-CF₃) in its structure imparts unique electronic properties and enhances the biological activity of the final pharmaceutical products.[1][8] Beyond pharmaceuticals, this compound is also utilized in material science for developing advanced polymers and coatings with improved chemical resistance and thermal stability.[1]

Synthesis via Claisen Condensation

The most common and efficient method for synthesizing this compound is the Claisen condensation reaction.[7][9] This reaction involves the base-mediated acylation of a ketone or ester. In this specific synthesis, 4'-methylacetophenone reacts with an ethyl trifluoroacetate in the presence of a suitable base to form the desired β-diketone.[7][9]

The general chemical equation is as follows: CH₃C₆H₄COCH₃ + CF₃COOC₂H₅ → CH₃C₆H₄COCH₂COCF₃ + C₂H₅OH

Data Presentation

The physical and chemical properties of the target compound are summarized below.

Table 1: Physical and Chemical Properties

PropertyValueReferences
CAS Number 720-94-5[1][2][6]
Molecular Formula C₁₁H₉F₃O₂[1][2][4]
Molecular Weight 230.18 g/mol [1][2][3][4]
Appearance Light cream or Off-white to Cream crystalline solid/powder[1][10]
Melting Point 40-46 °C[1][10]
Purity ≥ 97-99%[1][11][12]
IUPAC Name This compound[2]
SMILES CC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F[2][4]

Experimental Protocols

The following section details a representative experimental protocol for the synthesis based on established literature.[6]

Objective: To synthesize this compound via Claisen condensation.

Materials:

  • 4'-Methylacetophenone

  • Ethyl trifluoroacetate

  • Potassium carbonate (particle size ~600 nm)

  • Acetonitrile-Isopropanol solvent mixture (1:1, v/v)

  • 10% Hydrochloric acid solution

  • Ethyl acetate

  • Water

Procedure:

  • Reaction Setup : To a 500 mL single-necked flask, add 200 mL of the acetonitrile-isopropanol (1:1, v/v) solvent mixture.[6]

  • Addition of Reactants : Sequentially add 200 mmol (26.8 mL) of 4'-methylacetophenone and 600 mmol (72 mL) of ethyl trifluoroacetate to the flask.[6]

  • Base Addition : Add 360 mmol of potassium carbonate to the reaction mixture.[6]

  • Reaction Conditions : Stir the mixture at 40°C for 24 hours.[6]

  • Work-up :

    • After the reaction is complete, filter the mixture to recover the potassium carbonate and the potassium bicarbonate by-product.[6]

    • The filtrate is subjected to reduced pressure distillation to recover the solvent and any unreacted starting materials for reuse.[6]

    • Add an equal volume of water to the distillation residue.[6]

    • Adjust the pH to 6 using a 10% hydrochloric acid solution.[6]

    • Perform liquid-liquid extraction four times using 70 mL of ethyl acetate for each extraction.[6]

  • Purification : Combine the organic phases, concentrate the solution, and perform freeze-crystallization to yield the final product as a light yellow solid.[6]

Results: This protocol has been reported to produce 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione with a high yield of approximately 99.08%.[6]

Table 2: Summary of Synthesis Parameters

ParameterDetailsReference
Reactant 1 4'-Methylacetophenone (200 mmol)[6]
Reactant 2 Ethyl trifluoroacetate (600 mmol)[6]
Base Potassium Carbonate (360 mmol)[6]
Solvent Acetonitrile-Isopropanol (1:1, v/v)[6]
Temperature 40°C[6]
Reaction Time 24 hours[6]
Yield 99.08%[6]

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the compound's role in pharmaceutical synthesis.

G Experimental Workflow for Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Acetonitrile-Isopropanol Solvent Mixture to Flask B 2. Add 4'-Methylacetophenone and Ethyl Trifluoroacetate A->B C 3. Add Potassium Carbonate (Base) B->C D 4. Stir at 40°C for 24 hours C->D E 5. Filter to Remove Base D->E F 6. Distill to Recover Solvents E->F G 7. Neutralize with HCl (pH 6) F->G H 8. Extract with Ethyl Acetate G->H I 9. Concentrate and Freeze-Crystallize H->I G Role as a Pharmaceutical Intermediate Reactant1 4'-Methylacetophenone Reaction Claisen Condensation Reactant1->Reaction Reactant2 Ethyl Trifluoroacetate Reactant2->Reaction Intermediate 4,4,4-Trifluoro-1-(4-methylphenyl) butane-1,3-dione (Target Compound) Reaction->Intermediate Process Further Cyclization & Synthesis Steps Intermediate->Process FinalProduct Celecoxib (Anti-inflammatory Drug) Process->FinalProduct

References

An In-Depth Technical Guide to the Physicochemical Properties of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione, a fluorinated β-diketone, is a key chemical intermediate of significant interest in the pharmaceutical industry. Its primary role is as a precursor in the synthesis of Celecoxib, a potent and selective cyclooxygenase-2 (COX-2) inhibitor used for the management of pain and inflammation. The unique structural features of this compound, including the trifluoromethyl group and the tolyl moiety, are instrumental in the construction of the pyrazole core of Celecoxib. This guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and its pivotal role in the synthesis of Celecoxib.

Physicochemical Properties

PropertyValueSource
IUPAC Name 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
Synonyms 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione, 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione
CAS Number 720-94-5[1]
Molecular Formula C₁₁H₉F₃O₂[1]
Molecular Weight 230.18 g/mol [1]
Melting Point 44-46°C[2]
Boiling Point 269.9 ± 35.0 °C (Predicted)[2]
Solubility Water: 526.4 mg/L at 20°C (Predicted) Methanol: Soluble Chloroform: Sparingly Soluble[2][3]
pKa 5.91 ± 0.25 (Predicted)[2]
LogP 1.95 at 20°C (Predicted)[2]
XLogP3 2.9 (Computed)[4][5]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on established analytical techniques and can be adapted for the specific analysis of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione.

Determination of Melting Point

The melting point of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione can be determined using a standard melting point apparatus.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, finely powdered sample of the compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The temperature is increased at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point range.

Determination of Solubility

A qualitative and semi-quantitative assessment of solubility in various solvents can be performed as follows.

  • Apparatus: Test tubes, vortex mixer, analytical balance.

  • Solvents: Deionized water, methanol, ethanol, dimethyl sulfoxide (DMSO), and other relevant organic solvents.

  • Procedure:

    • Weigh a specific amount of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione (e.g., 10 mg) and place it into a test tube.

    • Add a measured volume of the solvent (e.g., 1 mL) to the test tube.

    • Vortex the mixture vigorously for a set period (e.g., 1-2 minutes).

    • Visually inspect the solution for the presence of undissolved solid.

    • If the solid dissolves completely, the compound is considered soluble under these conditions. If not, the solubility can be further quantified by adding more solvent until dissolution is achieved or by using analytical techniques such as HPLC or UV-Vis spectroscopy to determine the concentration of the dissolved compound in a saturated solution.

Determination of Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter for predicting the lipophilicity of a compound. For a fluorinated compound like 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione, ¹⁹F NMR spectroscopy offers a precise method for LogP determination.

  • Apparatus: NMR spectrometer with ¹⁹F capabilities, vials, vortex mixer, centrifuge.

  • Materials: n-Octanol (pre-saturated with water), water (pre-saturated with n-octanol), internal standard (a fluorinated compound with a known LogP value).

  • Procedure:

    • Prepare a stock solution of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione and the internal standard in n-octanol.

    • Mix a known volume of the n-octanol stock solution with an equal volume of water in a vial.

    • Vortex the mixture vigorously for several minutes to ensure thorough mixing and allow the system to reach equilibrium.

    • Centrifuge the vial to ensure complete separation of the n-octanol and aqueous phases.

    • Carefully withdraw an aliquot from both the n-octanol and aqueous layers.

    • Acquire the ¹⁹F NMR spectrum for each aliquot.

    • The ratio of the integrals of the compound's peak to the internal standard's peak in each phase is used to calculate the partition coefficient (P), and subsequently, the LogP value (LogP = log10(P)).

Role in Celecoxib Synthesis

The primary and most significant application of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione is as a crucial building block in the synthesis of the anti-inflammatory drug, Celecoxib.[6] The diketone functionality and the trifluoromethyl group are essential for the regioselective formation of the pyrazole ring, a core structural motif of Celecoxib.[7]

The synthesis involves a condensation reaction between 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione and 4-sulfamoylphenylhydrazine.[8] This reaction leads to the formation of the 1,5-diarylpyrazole structure of Celecoxib.

Below is a diagram illustrating the synthetic pathway from 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione to Celecoxib.

Celecoxib_Synthesis cluster_reactants Reactants cluster_product Product diketone 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione celecoxib Celecoxib diketone:e->celecoxib:w Condensation hydrazine 4-Sulfamoylphenylhydrazine hydrazine:e->celecoxib:w

Caption: Synthesis of Celecoxib from its key intermediates.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the direct biological activity or the specific signaling pathways modulated by 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione itself. Its biological relevance is almost exclusively discussed in the context of being a precursor to Celecoxib.

The final product, Celecoxib, is a selective COX-2 inhibitor. COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. By selectively inhibiting COX-2, Celecoxib reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.

The logical relationship of this compound to its therapeutic effect via Celecoxib is depicted in the following diagram.

Biological_Relevance cluster_synthesis Chemical Synthesis cluster_drug Active Pharmaceutical Ingredient cluster_target Molecular Target cluster_effect Therapeutic Effect intermediate 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione drug Celecoxib intermediate->drug Precursor to target COX-2 Enzyme drug->target Inhibits effect Anti-inflammatory & Analgesic target->effect Leads to

Caption: Pathway from chemical intermediate to therapeutic effect.

Conclusion

4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione is a fundamentally important molecule in medicinal chemistry, particularly in the production of the widely used anti-inflammatory drug, Celecoxib. While a comprehensive experimental characterization of all its physicochemical properties is not fully available in the public domain, the existing data and predictive models provide a solid foundation for its application in research and drug development. The experimental protocols provided in this guide offer a starting point for researchers to further characterize this compound. Future research could focus on elucidating any direct biological activities of this intermediate and its potential applications beyond its role as a precursor.

References

Unveiling the Chemistry of a Key Pharmaceutical Intermediate: A Technical Guide to 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione, a trifluoromethyl-containing β-diketone, is a pivotal intermediate in the synthesis of various organic compounds, most notably the non-steroidal anti-inflammatory drug (NSAID) Celecoxib.[1] Its unique structural features, including the electron-withdrawing trifluoromethyl group and the reactive dicarbonyl moiety, make it a versatile building block in medicinal and materials chemistry. This technical guide provides a comprehensive overview of the available data on this compound, focusing on its synthesis and physicochemical properties. It is important to note that as of the latest literature review, the detailed crystal structure of this compound is not publicly available in major crystallographic databases.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in organic synthesis and for the development of purification and characterization protocols.

PropertyValueReference
Molecular Formula C₁₁H₉F₃O₂[1][2]
Molecular Weight 230.18 g/mol [1][2]
CAS Number 720-94-5[1][2]
Appearance Solid[2]
InChI InChI=1S/C11H9F3O2/c1-7-2-4-8(5-3-7)9(15)6-10(16)11(12,13)14/h2-5H,6H2,1H3[1]
InChIKey WRZMHTIRFOFFPY-UHFFFAOYSA-N[1]
SMILES CC1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F[1]

Synthesis Protocols

The synthesis of this compound is a critical process in the production of Celecoxib. Several synthetic routes have been reported, with the Claisen condensation being a common and efficient method.

Claisen Condensation of 4'-Methylacetophenone and Ethyl Trifluoroacetate

A widely employed method involves the base-catalyzed Claisen condensation of 4'-methylacetophenone with ethyl trifluoroacetate.

Experimental Protocol:

  • Reaction Setup: A solution of 4'-methylacetophenone and ethyl trifluoroacetate in a suitable aprotic solvent (e.g., tetrahydrofuran, diethyl ether) is prepared in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: A strong base, such as sodium hydride or sodium ethoxide, is slowly added to the reaction mixture at a controlled temperature, typically ranging from 0 °C to room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, the reaction is quenched by the addition of an aqueous acid solution (e.g., dilute HCl). The product is then extracted with an organic solvent.

  • Purification: The crude product is purified by techniques such as column chromatography or recrystallization to yield the pure this compound.

G Synthesis Workflow of this compound A Reactants (4'-Methylacetophenone, Ethyl Trifluoroacetate) C Claisen Condensation A->C B Base & Solvent (e.g., NaH, THF) B->C D Reaction Mixture C->D E Acidic Work-up (Quenching) D->E F Crude Product E->F G Purification (e.g., Recrystallization) F->G H Pure Product (this compound) G->H

Caption: Synthesis Workflow Diagram

Molecular Structure

The molecular structure of this compound is characterized by a central butane-1,3-dione backbone. One carbonyl group is attached to a 4-methylphenyl (p-tolyl) group, while the other is adjacent to a trifluoromethyl group.

Caption: 2D Molecular Structure

Crystal Structure Analysis

A thorough search of publicly available crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield a definitive crystal structure for this compound. Therefore, detailed information regarding its unit cell parameters, space group, and intramolecular bond lengths and angles from X-ray diffraction studies is not available at this time. The determination of its crystal structure would be a valuable contribution to the field, providing deeper insights into its solid-state conformation and intermolecular interactions, which could further inform its use in synthesis and materials science.

Applications in Drug Development

The primary application of this compound is as a key starting material in the synthesis of Celecoxib. The diketone functionality allows for a condensation reaction with a substituted hydrazine to form the pyrazole ring, which is the core of the Celecoxib molecule. The trifluoromethyl group is known to enhance the pharmacokinetic and pharmacodynamic properties of the final drug product, including its metabolic stability and binding affinity.

Conclusion

This compound is a compound of significant interest in synthetic and medicinal chemistry. While its synthesis and physicochemical properties are well-documented, a publicly available crystal structure remains elusive. The determination of its solid-state structure would provide valuable information for researchers and professionals in drug development and materials science, potentially enabling the design of more efficient synthetic routes and novel applications.

References

An In-depth Technical Guide to Keto-enol Tautomerism in Trifluoromethyl β-Diketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the keto-enol tautomerism exhibited by trifluoromethyl β-diketones. The presence of the highly electronegative trifluoromethyl group significantly influences the electronic properties of these molecules, leading to a pronounced preference for the enol tautomer. This document details the structural and electronic factors governing this equilibrium, presents quantitative data on tautomeric populations in various solvents, and provides detailed experimental protocols for the analysis of these systems. Furthermore, the implications of this tautomeric behavior in the context of drug design and development are discussed, highlighting the crucial role of the enol form in biological activity and metal chelation.

Introduction: The Predominance of the Enol Form

β-Diketones are classic examples of compounds that exhibit keto-enol tautomerism, a dynamic equilibrium between a diketo form and one or more enol forms. In the case of trifluoromethyl β-diketones, the strong electron-withdrawing nature of the trifluoromethyl (-CF3) group dramatically shifts the equilibrium towards the enol tautomer.[1] In nonpolar media, these compounds predominantly exist as a mixture of two chelated cis-enol forms.[1] This preference for the enol form is attributed to the formation of a stable intramolecular hydrogen bond and the electron-withdrawing effect of the -CF3 group, which increases the acidity of the α-protons and stabilizes the resulting enolate-like structure.

The general equilibrium can be depicted as follows:

Keto_Enol_Tautomerism Keto Keto Form Enol1 Enol Form 1 Keto->Enol1 Equilibrium Enol2 Enol Form 2 Enol1->Enol2 Enol-Enol Tautomerism

Caption: Keto-enol and enol-enol tautomerism in trifluoromethyl β-diketones.

Factors Influencing the Tautomeric Equilibrium

The position of the keto-enol equilibrium is sensitive to a variety of factors, including the nature of the substituents and the polarity of the solvent.

Substituent Effects

The electronic properties of the substituents on the β-diketone backbone play a crucial role in determining the tautomeric ratio. Electron-withdrawing groups, such as the trifluoromethyl group, favor the enol form by increasing the acidity of the α-hydrogens and stabilizing the enolate through induction. Conversely, electron-donating groups can decrease the enol content.

Solvent Effects

The polarity of the solvent significantly impacts the keto-enol equilibrium. In general, non-polar solvents tend to favor the enol form, where the intramolecular hydrogen bond is a key stabilizing feature. In polar, protic solvents, the formation of intermolecular hydrogen bonds with the solvent can disrupt the internal hydrogen bond of the enol, potentially shifting the equilibrium towards the keto form.[2] Polar aprotic solvents can also influence the equilibrium based on their dipole moments and their ability to stabilize the more polar tautomer.[3]

Quantitative Analysis of Tautomeric Equilibrium

The quantitative determination of the keto-enol equilibrium constant (Keq) is essential for understanding the properties and reactivity of trifluoromethyl β-diketones. Spectroscopic techniques are the primary tools for this analysis.

Data Presentation: Tautomeric Ratios

The following table summarizes the percentage of the enol form for a selection of trifluoromethyl β-diketones in different solvents, as determined by 1H NMR spectroscopy.

β-DiketoneR GroupSolvent% Enol FormReference
4,4,4-Trifluoro-1-phenyl-1,3-butanedionePhenylCDCl3>95%[1]
4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedionep-TolylCDCl3>95%[1]
4,4,4-Trifluoro-1-(p-anisyl)-1,3-butanedionep-AnisylCDCl3>95%[1]
4,4,4-Trifluoro-1-(p-chlorophenyl)-1,3-butanedionep-ChlorophenylCDCl3>95%[1]
4,4,4-Trifluoro-1-(thien-2-yl)-1,3-butanedioneThien-2-ylCDCl3>95%[1]
1,1,1-Trifluoro-2,4-pentanedioneMethylCDCl3~90%[4]
1,1,1-Trifluoro-2,4-pentanedioneMethylDMSO-d6~85%[2]

Experimental Protocols for Tautomer Analysis

Accurate determination of the keto-enol tautomeric ratio requires carefully executed experimental procedures. The following sections provide detailed methodologies for the most common analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (1H) NMR spectroscopy is a powerful, non-invasive technique for determining the ratio of keto and enol tautomers in solution.[3] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[5]

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (e.g., 0.05 M) of the trifluoromethyl β-diketone in the desired deuterated solvent (e.g., CDCl3, DMSO-d6).

  • NMR Acquisition: Record a high-resolution 1H NMR spectrum at a constant temperature (e.g., 298 K). Ensure a sufficient relaxation delay to obtain accurate integrations of the signals.

  • Data Analysis:

    • Identify the characteristic signals for the keto and enol forms. The enolic proton typically appears as a broad singlet between 12 and 16 ppm. The α-proton of the keto form usually appears as a singlet between 3.5 and 4.5 ppm. The protons of the other substituents will also have distinct chemical shifts for each tautomer.

    • Integrate the signals corresponding to a specific proton or group of protons in both the keto and enol forms.

    • Calculate the percentage of the enol form using the following equation:

      % Enol = [Integral(enol) / (Integral(enol) + Integral(keto))] * 100

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_analysis Data Analysis prep1 Dissolve β-diketone in deuterated solvent acq1 Record 1H NMR spectrum prep1->acq1 an1 Identify keto and enol signals acq1->an1 an2 Integrate corresponding signals an1->an2 an3 Calculate % Enol an2->an3

Caption: Experimental workflow for NMR analysis of keto-enol tautomerism.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study the keto-enol equilibrium.[6] The keto and enol tautomers possess different chromophores and thus exhibit distinct absorption maxima (λmax). The conjugated system in the enol form typically results in a bathochromic shift (longer wavelength) compared to the non-conjugated keto form.[7]

Experimental Protocol:

  • Sample Preparation: Prepare a series of solutions of the trifluoromethyl β-diketone with a known total concentration in various solvents of spectroscopic grade.

  • UV-Vis Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm). Use a matched pair of quartz cuvettes, with the pure solvent as a reference.[3]

  • Data Analysis:

    • Identify the λmax corresponding to the keto and enol forms. This may require deconvolution of overlapping bands.

    • Using the Beer-Lambert law (A = εbc), and assuming the molar absorptivities (ε) for each tautomer are known or can be determined under conditions where one form predominates, the concentration of each tautomer can be calculated.[8]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in each tautomer. The keto and enol forms have distinct vibrational frequencies for their carbonyl and hydroxyl groups.

Characteristic Vibrational Frequencies:

  • Keto Form:

    • C=O stretching: 1700-1740 cm-1 (two bands for the two carbonyl groups)

  • Enol Form:

    • C=O stretching (conjugated): 1600-1650 cm-1

    • C=C stretching: 1540-1600 cm-1

    • O-H stretching (intramolecularly hydrogen-bonded): 2500-3200 cm-1 (broad band)

Synthesis of Trifluoromethyl β-Diketones

A common method for the synthesis of trifluoromethyl β-diketones is the Claisen condensation reaction between a methyl ketone and an ethyl trifluoroacetate in the presence of a strong base, such as sodium ethoxide or sodium hydride.[9]

General Synthetic Procedure for 4,4,4-Trifluoro-1-phenyl-1,3-butanedione:

  • To a solution of sodium ethoxide in absolute ethanol, add acetophenone dropwise with stirring.

  • Then, add ethyl trifluoroacetate dropwise to the reaction mixture.

  • The mixture is refluxed for several hours.

  • After cooling, the reaction is quenched with an aqueous acid solution.

  • The product is extracted with an organic solvent, and the solvent is removed under reduced pressure.

  • The crude product can be purified by distillation or recrystallization.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup and Purification cluster_product Product r1 Acetophenone c1 Sodium Ethoxide (Base) r1->c1 r2 Ethyl Trifluoroacetate r2->c1 c2 Ethanol (Solvent) c1->c2 c3 Reflux c2->c3 w1 Acid Quench c3->w1 w2 Extraction w1->w2 w3 Purification w2->w3 p1 4,4,4-Trifluoro-1-phenyl-1,3-butanedione w3->p1

References

Spectroscopic and Synthetic Profile of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties and synthetic applications of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. The information contained herein is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and analytical chemistry.

Mass Spectrometry Data

Mass spectrometry analysis of this compound, typically performed using Gas Chromatography-Mass Spectrometry (GC-MS), reveals a fragmentation pattern characteristic of its molecular structure. The key mass-to-charge ratios (m/z) are summarized in the table below.

Mass-to-Charge Ratio (m/z)Interpretation
230Molecular Ion [M]+
161Loss of CF3 group
119Fragment corresponding to the p-toluoyl group
91Tropylium ion (rearrangement of tolyl group)
69CF3+ fragment

Table 1: Key Mass Spectrometry Fragmentation Data for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following is a general protocol for the GC-MS analysis of β-dicarbonyl compounds like this compound.

  • Sample Preparation: A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., DB-5ms) is used.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Infrared Spectroscopy Data

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The diketone and trifluoromethyl groups give rise to characteristic absorption bands.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~1700 - 1650C=O stretch (enol form)β-Diketone
~1600C=C stretch (enol form)Enone
~1350 - 1150C-F stretchTrifluoromethyl (CF₃)
~3100 - 3000C-H stretch (aromatic)Aromatic Ring
~1600, ~1475C=C stretch (aromatic)Aromatic Ring

Table 2: Characteristic Infrared Absorption Bands for this compound.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum of this compound can be obtained using the following general procedure.

  • Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). For vapor phase IR, the sample is heated to produce a sufficient vapor pressure in a gas cell.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the KBr pellet or salt plate is recorded and subtracted from the sample spectrum.

Synthetic Application: Synthesis of Celecoxib

This compound is a crucial intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Celecoxib. The synthetic pathway involves a condensation reaction with a substituted hydrazine.

Celecoxib_Synthesis reagent1 4-Methylacetophenone intermediate This compound reagent1->intermediate Claisen Condensation reagent2 Ethyl Trifluoroacetate product Celecoxib intermediate->product Cyclocondensation reagent3 4-Sulfonamidophenylhydrazine

Synthesis of Celecoxib from this compound.

The logical workflow for the spectroscopic analysis of this compound is outlined below.

Spectroscopic_Workflow sample Sample of 4,4,4-Trifluoro-1- (4-methylphenyl)butane-1,3-dione gcms GC-MS Analysis sample->gcms ftir FTIR Analysis sample->ftir ms_data Mass Spectrum (Fragmentation Pattern) gcms->ms_data ir_data IR Spectrum (Functional Groups) ftir->ir_data interpretation Structural Elucidation ms_data->interpretation ir_data->interpretation

Workflow for Spectroscopic Analysis.

A Technical Guide to the Claisen Condensation Synthesis of Fluorinated β-Diketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Claisen condensation reaction for the synthesis of fluorinated β-diketones. These compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms, such as enhanced metabolic stability and altered physicochemical characteristics. This document details the reaction mechanism, experimental protocols, and key factors influencing the synthesis, supported by quantitative data and visual diagrams.

Introduction to Fluorinated β-Diketones and the Claisen Condensation

Fluorinated β-diketones are valuable building blocks in organic synthesis, serving as versatile ligands in coordination chemistry and as precursors for various bioactive molecules.[1] The introduction of fluorine atoms can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2]

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that is widely employed for the synthesis of β-dicarbonyl compounds.[3][4] The classical approach involves the base-mediated condensation of an ester with a ketone or another ester.[4] In the context of fluorinated β-diketones, a common strategy is the reaction of a fluorinated ester with a ketone.[4][5]

Reaction Mechanism and Key Parameters

The Claisen condensation proceeds through a series of reversible steps initiated by the deprotonation of the α-carbon of the ketone by a strong base to form an enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the fluorinated ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group yields the fluorinated β-diketone. A final deprotonation of the product by the alkoxide drives the reaction to completion.[6]

Claisen_Condensation_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Formation Ketone Ketone (e.g., Acetone) Enolate Enolate Intermediate FluorinatedEster Fluorinated Ester (e.g., Ethyl Trifluoroacetate) Tetrahedral Tetrahedral Intermediate Base Base (e.g., NaOEt) Base->Enolate Deprotonation Enolate->Tetrahedral Nucleophilic Attack Product_Enolate Product Enolate Tetrahedral->Product_Enolate Elimination of Alkoxide FinalProduct Fluorinated β-Diketone Product_Enolate->FinalProduct Protonation AcidWorkup Acid Workup (H₃O⁺)

Diagram 1: General Mechanism of Claisen Condensation for Fluorinated β-Diketone Synthesis.

Key parameters influencing the success of the Claisen condensation for synthesizing fluorinated β-diketones include the choice of base, solvent, reaction temperature, and the nature of the reactants.

Choice of Base

The selection of a suitable base is critical. Strong alkoxide bases such as sodium ethoxide (NaOEt) and sodium methoxide (NaOMe) are commonly used.[4][5] The choice of alkoxide should ideally match the alcohol portion of the ester to prevent transesterification side reactions. Stronger, non-nucleophilic bases like sodium hydride (NaH) can also be employed and have been shown to be effective, particularly when using aprotic solvents.[2] The quality and activity of the base can significantly impact the reaction yield.[4]

Solvent Effects

The choice of solvent can influence the solubility of the reactants and intermediates, as well as the reactivity of the base. Anhydrous ethereal solvents such as diethyl ether (Et₂O) and tetrahydrofuran (THF) are frequently used.[4][5] In some cases, the reaction can be performed in the alcohol corresponding to the alkoxide base.[7] Aprotic solvents are generally preferred when using sodium hydride as the base.[2]

Reactant Structure

The structure of both the ketone and the fluorinated ester plays a crucial role. The ketone must possess at least one acidic α-proton to form the enolate. Steric hindrance around the carbonyl groups of either reactant can affect the reaction rate and yield. The use of highly fluorinated esters, such as ethyl trifluoroacetate, is common for introducing the trifluoromethyl group.[5]

Experimental Protocols and Quantitative Data

This section provides detailed experimental procedures for the synthesis of representative fluorinated β-diketones and summarizes quantitative data in tabular format for easy comparison.

Synthesis of 4,4,4-Trifluoro-1-(2-thienyl)butane-1,3-dione (2-Thenoyltrifluoroacetone, Htta)

2-Thenoyltrifluoroacetone is a widely used fluorinated β-diketone in coordination chemistry and solvent extraction.[5]

Experimental Protocol:

  • Preparation of the Base Suspension: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), suspend sodium hydride (NaH, 60% dispersion in mineral oil, washed with anhydrous hexane) in anhydrous tetrahydrofuran (THF).

  • Reactant Addition: Cool the suspension to 0-5 °C in an ice bath. Slowly add a solution of 2-acetylthiophene and ethyl trifluoroacetate in anhydrous THF dropwise to the stirred suspension over a period of 1-2 hours, maintaining the temperature below 5 °C.[8]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Alternatively, the mixture can be refluxed for a few hours to complete the reaction, although prolonged reflux may decrease the yield.[8]

  • Work-up: Cool the reaction mixture in an ice bath and cautiously quench with a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid until the mixture is acidic.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or by forming a copper(II) chelate followed by decomposition with acid.[4][5]

Quantitative Data for the Synthesis of Fluorinated β-Diketones

The following tables summarize the reaction conditions and yields for the synthesis of various fluorinated β-diketones via Claisen condensation.

Table 1: Synthesis of 2-Thenoyltrifluoroacetone (Htta) and Analogs

KetoneFluorinated EsterBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-AcetylthiopheneEthyl trifluoroacetateNaOEtEt₂OReflux--[5]
2-AcetylthiopheneMethyl heptafluorobutanoateNaOMeEt₂ORT1265[8]
2-AcetylthiopheneEthyl trifluoroacetateNaHTHF<5 then RT1271[8]

Table 2: Synthesis of Other Fluorinated β-Diketones

KetoneFluorinated EsterBaseSolventTemperature (°C)Time (h)Yield (%)Reference
AcetoneEthyl trifluoroacetateNaOEtEthanol50440.1[6]
AcetoneMethyl trifluoroacetateNaOMeMethanol40445.4[6]
1,1,1-TrifluoroacetonePerfluoroalkylestersAlkoxidesn-Pentane--Good to Excellent[4]

Experimental Workflow and Purification

The general workflow for the synthesis and purification of fluorinated β-diketones via Claisen condensation is depicted below.

Experimental_Workflow Start Start Preparation Preparation of Base Suspension (e.g., NaH in THF) Start->Preparation Addition Slow Addition of Reactants (Ketone + Fluorinated Ester) at low temperature Preparation->Addition Reaction Reaction at Controlled Temperature (e.g., RT overnight or reflux) Addition->Reaction Workup Aqueous Work-up (Quenching with acid) Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification Drying->Purification Distillation Vacuum Distillation Purification->Distillation Method 1 Chelation Copper Chelate Formation and Decomposition Purification->Chelation Method 2 End Pure Fluorinated β-Diketone Distillation->End Chelation->End

Diagram 2: General Experimental Workflow for the Synthesis and Purification of Fluorinated β-Diketones.

Purification of the final product is crucial to remove unreacted starting materials and side products. Common purification techniques include:

  • Vacuum Distillation: This method is effective for thermally stable and relatively volatile fluorinated β-diketones.[5]

  • Purification via Copper(II) Chelate Formation: This technique involves the reaction of the crude β-diketone with a copper(II) salt (e.g., copper(II) acetate) to form a stable, often crystalline, copper(II) chelate. This chelate can be easily separated by filtration and then decomposed by treatment with a strong acid to regenerate the pure β-diketone.[4] This method is particularly useful for non-volatile or thermally sensitive products.

Applications in Drug Development and Research

Fluorinated β-diketones are valuable scaffolds in drug discovery and development. Their ability to chelate metal ions is exploited in the design of metal-based therapeutics and diagnostic agents. The incorporation of fluorine can enhance the pharmacokinetic properties of drug candidates, including increased metabolic stability and improved membrane permeability. Furthermore, these compounds serve as key intermediates in the synthesis of more complex heterocyclic compounds with a wide range of biological activities.

Conclusion

The Claisen condensation is a robust and versatile method for the synthesis of fluorinated β-diketones. Careful consideration of the reaction parameters, including the choice of base, solvent, and temperature, is essential for achieving high yields and purity. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working in the field of medicinal chemistry and organic synthesis to effectively utilize this important reaction for the preparation of valuable fluorinated building blocks.

References

The Synthesis of Diones via Friedel-Crafts Acylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the Friedel-Crafts acylation reaction mechanism as it applies to the synthesis of diones. It covers the core mechanistic principles, detailed experimental protocols derived from established literature, and quantitative data to inform experimental design and optimization.

Core Principles: The Reaction Mechanism

The Friedel-Crafts acylation is a cornerstone of electrophilic aromatic substitution, enabling the introduction of an acyl group onto an aromatic ring. The synthesis of diones via this method typically employs a bifunctional acylating agent, such as a diacid chloride or a cyclic anhydride, in the presence of a Lewis acid catalyst. The reaction proceeds through several key steps, beginning with the activation of the acylating agent by the Lewis acid to form a highly electrophilic acylium ion or a polarized complex. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (also known as an arenium ion), a resonance-stabilized carbocation. The subsequent loss of a proton from the sigma complex restores aromaticity and yields the acylated product. In the case of dione synthesis, this process can occur intermolecularly, where two separate aromatic molecules are acylated, or intramolecularly, where a second acylation occurs on the same molecule, often leading to cyclic diones.

The choice of substrate, acylating agent, and catalyst is critical. Aromatic substrates must be sufficiently activated (electron-rich) to undergo electrophilic attack. Deactivated rings, such as those bearing nitro groups, are generally unreactive. Common Lewis acid catalysts include aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and boron trifluoride (BF₃). The stoichiometry of the catalyst is also a key consideration, as it can complex with both the acylating agent and the resulting ketone product.

Mechanistic Pathway

The generalized mechanism for the Friedel-Crafts acylation leading to a dione using a diacid chloride is illustrated below. This pathway highlights the sequential formation of the two acylium ions and their subsequent attack on the aromatic substrate.

Friedel_Crafts_Acylation_Dione_Synthesis cluster_activation Step 1: Acylium Ion Formation cluster_EAS1 Step 2: First Electrophilic Aromatic Substitution cluster_activation2 Step 3: Second Acylium Ion Formation cluster_EAS2 Step 4: Second Electrophilic Aromatic Substitution A Diacid Chloride (ClCO-R-COCl) C Acylium Ion Complex (ClCO-R-CO⁺ [AlCl₄]⁻) A->C + AlCl₃ B Lewis Acid (AlCl₃) E Sigma Complex 1 C->E + Ar-H F Mono-acylated Product (Ar-CO-R-COCl) D Aromatic Ring (Ar-H) E->F - H⁺, -AlCl₃ H Second Acylium Ion (Ar-CO-R-CO⁺ [AlCl₄]⁻) F->H + AlCl₃ G Lewis Acid (AlCl₃) J Sigma Complex 2 H->J + Ar-H K Dione Product (Ar-CO-R-CO-Ar) I Aromatic Ring (Ar-H) J->K - H⁺, -AlCl₃ Experimental_Workflow A Step 1: Reaction Setup - Charge flask with substrate and solvent. - Cool to 0-5 °C. B Step 2: Catalyst Addition - Add Lewis acid (e.g., AlCl₃) portion-wise. A->B C Step 3: Reaction - Stir at specified temperature for 2-6 hours. - Monitor reaction by TLC. B->C D Step 4: Quenching - Carefully pour mixture onto ice/HCl. C->D E Step 5: Workup - Separate organic layer. - Extract aqueous layer with solvent. D->E F Step 6: Purification - Wash combined organic layers. - Dry over Na₂SO₄. - Concentrate in vacuo. E->F G Step 7: Isolation - Purify by column chromatography or recrystallization. F->G

Technical Guide: Solubility and Stability of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione, a trifluorinated β-diketone, is a key pharmaceutical intermediate, most notably in the synthesis of Celecoxib, a nonsteroidal anti-inflammatory drug (NSAID).[1][2] Its chemical structure, featuring a trifluoromethyl group, imparts unique electronic and steric properties that influence its reactivity and stability.[2] This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound and outlines detailed experimental protocols for their determination, catering to the needs of researchers in pharmaceutical development and organic synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name This compound[3]
Synonyms 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione, 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione[4][5]
CAS Number 720-94-5[6]
Molecular Formula C₁₁H₉F₃O₂[6][7]
Molecular Weight 230.18 g/mol [3][7]
Appearance White to light yellow or light orange powder/crystal[4]
Melting Point 45.0 to 49.0 °C[4]
Predicted Water Solubility 526.4 mg/L at 20°C[7]
Predicted pKa 5.91 ± 0.25[7]

Solubility Profile

SolventSolubilityReference
MethanolSoluble[1][4]
ChloroformSparingly Soluble[7]

To address the lack of quantitative data, a standardized experimental protocol for determining the solubility of this compound is provided in Section 5.1. Researchers can utilize this protocol to generate precise solubility data in solvents relevant to their specific applications, such as those commonly used in synthesis, purification, and formulation.

Stability Profile

The stability of this compound is a critical parameter for its storage, handling, and use in multi-step syntheses. As a β-diketone, it exists in a tautomeric equilibrium between the keto and enol forms, which can influence its stability and reactivity. The presence of the electron-withdrawing trifluoromethyl group is expected to enhance the thermal stability of the molecule.[8][9]

Comprehensive stability data from forced degradation studies are not currently available. Therefore, a detailed protocol for conducting such studies under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) is provided in Section 5.2. These studies are essential for identifying potential degradation products and establishing the intrinsic stability of the molecule, in line with ICH guidelines.[10][11][12]

Experimental Protocols

Protocol for Determination of Quantitative Solubility

This protocol outlines the shake-flask method, a reliable technique for determining the equilibrium solubility of a compound in various solvents at different temperatures.

G Workflow for Quantitative Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_compound Weigh excess amount of This compound add_compound Add compound to solvent in a sealed vial prep_compound->add_compound prep_solvent Measure a known volume of the selected solvent prep_solvent->add_compound shake Agitate at a constant temperature (e.g., 25°C, 37°C, 50°C) for a defined period (e.g., 24, 48, 72h) add_compound->shake centrifuge Centrifuge the suspension to separate undissolved solid shake->centrifuge sample Withdraw an aliquot of the supernatant centrifuge->sample dilute Dilute the aliquot with a suitable solvent sample->dilute quantify Quantify the concentration using a validated analytical method (e.g., HPLC-UV) dilute->quantify

Caption: Workflow for Quantitative Solubility Determination.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide, chloroform) in a sealed vial. The excess solid should be visually apparent.

  • Equilibration: Place the vials in a constant temperature shaker bath and agitate for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.

  • Sample Preparation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the vials to ensure complete separation of the solid and liquid phases.

  • Analysis: Carefully withdraw a known volume of the supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), to determine the concentration of the dissolved compound. The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Protocol for Forced Degradation (Stress Stability) Studies

This protocol provides a framework for conducting forced degradation studies to assess the stability of this compound under various stress conditions as recommended by ICH guidelines.[10][11][12]

G Workflow for Forced Degradation Studies cluster_stress Stress Conditions cluster_analysis Analysis start Prepare solutions of This compound in a suitable solvent hydrolytic Hydrolytic (Acidic, Basic, Neutral) start->hydrolytic oxidative Oxidative (e.g., H₂O₂) start->oxidative photolytic Photolytic (UV/Vis light exposure) start->photolytic thermal Thermal (Elevated temperature) start->thermal analyze Analyze samples at predetermined time points using a stability-indicating analytical method (e.g., HPLC) hydrolytic->analyze oxidative->analyze photolytic->analyze thermal->analyze identify Identify and characterize significant degradation products (e.g., using LC-MS) analyze->identify kinetics Determine degradation kinetics and pathways analyze->kinetics

Caption: Workflow for Forced Degradation Studies.

Methodology:

  • Hydrolytic Degradation:

    • Acidic: Dissolve the compound in a solution of 0.1 M HCl and heat at a specified temperature (e.g., 60°C).

    • Basic: Dissolve the compound in a solution of 0.1 M NaOH and heat at a specified temperature (e.g., 60°C).

    • Neutral: Dissolve the compound in purified water and heat at a specified temperature (e.g., 60°C).

  • Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature.

  • Photolytic Degradation: Expose a solution of the compound, as well as the solid compound, to UV and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

  • Thermal Degradation: Expose the solid compound to dry heat at an elevated temperature (e.g., 80°C) in a calibrated oven.

  • Sample Analysis: At specified time intervals, withdraw samples from each stress condition. Analyze the samples using a validated stability-indicating HPLC method to separate the parent compound from any degradation products.

  • Data Evaluation: Quantify the amount of the parent compound remaining and the amount of each degradation product formed. This data can be used to determine the degradation rate and pathway. Significant degradation products may require further characterization using techniques like LC-MS.

Conclusion

This compound is a crucial intermediate in pharmaceutical synthesis. While some of its fundamental physicochemical properties are known, a comprehensive understanding of its solubility and stability requires further experimental investigation. The protocols provided in this guide offer a systematic approach for researchers to generate the necessary quantitative data to support process development, formulation design, and regulatory filings. The inherent stability suggested by its fluorinated structure, coupled with a detailed understanding of its degradation pathways, will enable its effective and reliable use in the development of new chemical entities.

References

An In-depth Technical Guide to 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione (CAS 720-94-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione, a key intermediate in the synthesis of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib.

Core Chemical Identity and Structure

4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione, identified by CAS number 720-94-5, is a diketone featuring a trifluoromethyl group and a para-methylphenyl (p-tolyl) substituent. This unique combination of functional groups imparts specific reactivity that is crucial for its role in pharmaceutical synthesis.

Structure:

The presence of the electron-withdrawing trifluoromethyl group enhances the acidity of the adjacent methylene protons, facilitating its participation in condensation reactions.

Physicochemical Properties

The following tables summarize the key physical and chemical properties of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione.

Identifier Value
CAS Number 720-94-5
Molecular Formula C₁₁H₉F₃O₂
Molecular Weight 230.18 g/mol
IUPAC Name 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione
Synonyms 4,4,4-Trifluoro-1-(p-tolyl)-1,3-butanedione, 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione
Physical Property Value Source
Appearance Pale yellow to yellow powder/solid.[1]
Melting Point 45.0-49.0 °C[1]
Solubility Soluble in Methanol.[1]
Purity >99.0% (GC)[1]

Experimental Protocols

Synthesis of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

A common and efficient method for the synthesis of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione is the Claisen condensation of 4'-methylacetophenone and ethyl trifluoroacetate.

Materials:

  • 4'-Methylacetophenone

  • Ethyl trifluoroacetate

  • Potassium carbonate

  • Acetonitrile

  • Isopropanol

  • 10% Hydrochloric acid solution

  • Ethyl acetate

  • Water

Procedure: [1]

  • To a 500 mL single-necked flask, add 200 mL of a solvent mixture of acetonitrile-isopropanol (1:1, v/v).

  • Sequentially add 200 mmol (26.8 mL) of 4'-methylacetophenone and 600 mmol (72 mL) of ethyl trifluoroacetate to the flask.

  • Add 360 mmol of potassium carbonate.

  • Stir the reaction mixture at 40°C for 24 hours.

  • After the reaction is complete, recover the potassium carbonate by filtration.

  • Distill the filtrate under reduced pressure to recover the solvent and unreacted raw materials.

  • To the distillation residue, add an equal volume of water.

  • Adjust the pH to 6 with a 10% hydrochloric acid solution.

  • Extract the aqueous phase four times with ethyl acetate (70 mL each time).

  • Combine the organic phases, concentrate, and freeze-crystallize to obtain the light yellow solid product.

This procedure has been reported to yield the product in high purity (99.08%).[1]

Characterization

The structure and purity of the synthesized 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione can be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to be consistent with the molecular structure, showing signals for the aromatic protons of the p-tolyl group, the methyl protons, and the methylene protons.

    • ¹³C NMR: The spectrum should show distinct peaks for the carbonyl carbons, the trifluoromethyl carbon, and the carbons of the aromatic ring and methyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl groups (C=O) and the C-F bonds of the trifluoromethyl group. The spectrum should be consistent with the compound's structure.[1]

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

Visualizations

Synthesis Reaction Mechanism: Claisen Condensation

The synthesis of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione proceeds via a Claisen condensation mechanism. The following diagram illustrates the key steps of this reaction.

Claisen_Condensation Reactants 4'-Methylacetophenone + Ethyl Trifluoroacetate Enolate Enolate Formation (from 4'-Methylacetophenone) Reactants->Enolate Deprotonation Base Potassium Carbonate (Base) Base->Enolate Nucleophilic_Attack Nucleophilic Attack on Ethyl Trifluoroacetate Enolate->Nucleophilic_Attack Tetrahedral_Intermediate Tetrahedral Intermediate Nucleophilic_Attack->Tetrahedral_Intermediate Elimination Elimination of Ethoxide Tetrahedral_Intermediate->Elimination Product 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione Elimination->Product

Caption: Mechanism of the Claisen condensation for the synthesis of CAS 720-94-5.

Experimental Workflow for Synthesis

The following diagram outlines the key stages in the experimental procedure for the synthesis of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione.

Synthesis_Workflow Start Start: Mixing Reactants and Solvent Reaction Reaction at 40°C for 24 hours Start->Reaction Filtration Filtration to Remove Potassium Carbonate Reaction->Filtration Distillation Reduced Pressure Distillation to Remove Solvent Filtration->Distillation Acidification pH Adjustment to 6 with HCl Distillation->Acidification Extraction Extraction with Ethyl Acetate Acidification->Extraction Purification Concentration and Freeze-Crystallization Extraction->Purification Final_Product Final Product: 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione Purification->Final_Product

Caption: Experimental workflow for the synthesis of CAS 720-94-5.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Celecoxib Utilizing 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, is a widely used nonsteroidal anti-inflammatory drug (NSAID) for the treatment of arthritis and acute pain.[1] A key intermediate in the chemical synthesis of Celecoxib is 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (CAS 720-94-5).[2][3][4][5][6] This diketone, with its trifluoromethyl group and tolyl substituent, provides the necessary chemical framework for the efficient construction of the pyrazole core of the Celecoxib molecule.[2] These application notes provide detailed protocols and quantitative data for the synthesis of Celecoxib, focusing on the critical role of this trifluorinated intermediate.

Synthesis Overview

The synthesis of Celecoxib from this compound is typically a two-step process:

  • Claisen Condensation: The formation of this compound from p-methylacetophenone and an ethyl trifluoroacetate.[1][7][8]

  • Cyclocondensation: The reaction of the dione intermediate with 4-sulphonamidophenylhydrazine or its hydrochloride salt to form the pyrazole ring of Celecoxib.[1][9]

Data Presentation

Table 1: Synthesis of this compound
Reactant 1Reactant 2BaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
p-MethylacetophenoneEthyl trifluoroacetateSodium hydrideToluene60-65196[8][10]
p-MethylacetophenoneEthyl trifluoroacetateSodium hydrideToluene40-45591[10]
p-MethylacetophenoneEthyl trifluoroacetatePotassium hydrideToluene30-35686[10]
p-MethylacetophenoneEthyl trifluoroacetateSodium methoxideToluene55-604Not specified[7]
Table 2: Synthesis of Celecoxib from this compound
Reactant 1Reactant 2SolventTemperature (°C)Reaction Time (h)Yield (%)Reference
This compound4-Sulphonamidophenylhydrazine hydrochlorideMethanol6510Not specified[9]
This compound4-Sulphonamidophenylhydrazine hydrochlorideEthyl acetate / Water75-805Not specified[9]
This compound4-Sulphonamidophenylhydrazine hydrochlorideEthanol / Water (Flow Synthesis)90190-96[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a high-yield synthesis method.[8][10]

Materials:

  • p-Methylacetophenone

  • Ethyl trifluoroacetate

  • Sodium hydride

  • Toluene

  • 15% Hydrochloric acid

  • Petroleum ether

Procedure:

  • To a 1000 mL four-necked flask, add 400 mL of toluene and 25 g of sodium hydride.

  • Stir the mixture and heat to 60-65 °C.

  • Concurrently add 40 g of p-methylacetophenone and 50 g of ethyl trifluoroacetate dropwise.

  • Maintain the temperature at 60-65 °C for 1 hour after the addition is complete.

  • Cool the reaction mixture to 30 °C and slowly add 120 mL of 15% hydrochloric acid.

  • Allow the layers to separate and collect the organic layer.

  • Remove the toluene by evaporation under reduced pressure to obtain the crude product.

  • For further purification, the residue can be crystallized from petroleum ether.

Protocol 2: Synthesis of Celecoxib

This protocol describes the cyclocondensation reaction to form Celecoxib.[9]

Materials:

  • This compound

  • 4-Sulphonamidophenylhydrazine hydrochloride

  • Ethyl acetate

  • Water

Procedure:

  • In a reaction vessel, combine 10.5 g of this compound and 10.5 g of 4-sulphonamidophenylhydrazine hydrochloride.

  • Add 50 mL of ethyl acetate and 50 mL of water to the mixture.

  • Heat the mixture to 75-80 °C and stir for 5 hours.

  • Cool the reaction mixture to 0-5 °C and continue stirring for 1 hour.

  • The precipitated solid is collected by filtration.

  • Wash the solid with 150 mL of water and dry to obtain Celecoxib.

Visualizations

Celecoxib_Synthesis_Pathway cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclocondensation p-Methylacetophenone p-Methylacetophenone Dione_Intermediate 4,4,4-Trifluoro-1-(4-methylphenyl) butane-1,3-dione p-Methylacetophenone->Dione_Intermediate  Base (e.g., NaH) Solvent (e.g., Toluene) Ethyl_trifluoroacetate Ethyl trifluoroacetate Ethyl_trifluoroacetate->Dione_Intermediate Celecoxib Celecoxib Dione_Intermediate->Celecoxib  Solvent (e.g., Ethyl Acetate/Water) Heat Hydrazine 4-Sulphonamidophenylhydrazine hydrochloride Hydrazine->Celecoxib Experimental_Workflow Start Start Claisen_Condensation Claisen Condensation: p-Methylacetophenone + Ethyl trifluoroacetate Start->Claisen_Condensation Workup1 Acidic Workup & Solvent Evaporation Claisen_Condensation->Workup1 Intermediate_Isolation Isolation of Dione Intermediate Workup1->Intermediate_Isolation Cyclocondensation Cyclocondensation: Dione + Hydrazine derivative Intermediate_Isolation->Cyclocondensation Workup2 Cooling & Precipitation Cyclocondensation->Workup2 Final_Product Filtration & Drying of Celecoxib Workup2->Final_Product End End Final_Product->End

References

Application of Trifluoromethyl β-Diketones as Ligands for Metal Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of trifluoromethyl β-diketone ligands in the formation of metal complexes, with a focus on their utility in medicinal chemistry, catalysis, and materials science. Detailed experimental protocols and quantitative data are presented to facilitate the practical application of these versatile compounds in a research and development setting.

Introduction

Trifluoromethyl (CF3) β-diketones are a class of organic ligands that form stable chelate complexes with a wide range of metal ions. The strong electron-withdrawing nature of the CF3 group significantly influences the electronic properties of the resulting metal complexes, enhancing their Lewis acidity, volatility, and in some cases, biological activity and catalytic performance. These properties make trifluoromethyl β-diketonate metal complexes attractive candidates for various applications, including as anticancer and antimicrobial agents, catalysts for organic transformations, and precursors for the chemical vapor deposition of metal oxide thin films.

Applications in Medicinal Chemistry

Metal complexes bearing trifluoromethyl β-diketone ligands have demonstrated significant potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. The incorporation of a metal center can lead to novel mechanisms of action and help overcome resistance to existing drugs.[1]

Anticancer Activity

Copper(II) complexes with trifluoromethyl β-diketone ligands have shown promising cytotoxic activity against various cancer cell lines. The proposed mechanism of action often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis of cancer cells.[2][3] Some copper complexes have also been shown to inhibit the proteasome, a key cellular machinery for protein degradation that is often overactive in cancer cells.[4][5]

Table 1: Anticancer Activity of Representative Trifluoromethyl β-Diketone Metal Complexes

ComplexCancer Cell LineIC50 (μM)Reference
cis-[Cu(L1)2(DMSO)]HeLa119.9 ± 15.1[1]
cis-[Cu(L0)2(DMSO)2]HeLa86.6 ± 12.1[1]
[Cu(bta)(phen)]ClO4 (CBP-01)Sarcoma 1807.4[2][3]
[Cu(clmp)(btacl)(NO3)] (Complex 2)MDA-MB-231< 20[6]
[Cu(memp)(bta)(NO3)]·H2O (Complex 3)MDA-MB-231< 20[6]

L1 = 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dione; L0 = 1,1,1-trifluoro-4-(2-methoxyphenyl)butan-2,4-dione; bta = 4,4,4-trifluoro-1-phenyl-1,3-butanedionate; phen = 1,10-phenanthroline; clmp = 4-chloro-N-(pyridin-2-methylene)aniline; btacl = 1-(4-chlorophenyl)-4,4,4-trifluoro-1,3-butanedionate; memp = 4-methyl-N-(pyridin-2-methylene)aniline.

Antimicrobial Activity

The emergence of antibiotic-resistant bacterial strains necessitates the development of new antimicrobial agents with novel modes of action. Metal complexes of trifluoromethyl β-diketones have exhibited significant activity against both Gram-positive and Gram-negative bacteria.[1] The chelation of the metal ion is believed to enhance the lipophilicity of the complex, facilitating its transport across the bacterial cell membrane.

Table 2: Antibacterial Activity of a Representative Trifluoromethyl β-Diketone Copper(II) Complex

ComplexBacterial StrainMIC (µg/mL)
cis-[Cu(L1)2(DMSO)]Staphylococcus aureus ATCC 2592331
cis-[Cu(L1)2(DMSO)]Gram-positive and Gram-negative bacteria64–512

L1 = 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dione. MIC values are comparable to streptomycin (31 µg·mL⁻¹) against S. aureus.[1]

Applications in Luminescent Materials

Lanthanide complexes with trifluoromethyl β-diketone ligands are known for their strong and sharp emission bands, arising from f-f electronic transitions.[7] The β-diketonate ligands act as "antenna" chromophores, efficiently absorbing UV radiation and transferring the energy to the central lanthanide ion, which then luminesces.[8][9] The introduction of fluorine atoms can enhance the luminescence quantum yield by minimizing non-radiative decay pathways.[8] These complexes have potential applications in organic light-emitting diodes (OLEDs), bio-imaging, and sensors.

Table 3: Luminescent Properties of a Representative Europium(III) Trifluoromethyl β-Diketonate Complex

ComplexEmission ColorKey Transition
Eu(btfa)3phenNORed5D0 → 7FJ

btfa = benzoyltrifluoroacetonate; phen = 1,10-phenanthroline.

Experimental Protocols

Protocol 1: Synthesis of a Copper(II) Trifluoromethyl β-Diketonate Complex

This protocol describes the synthesis of bis(1,1,1-trifluoro-2,4-pentanedionato)copper(II), [Cu(tfac)2], a common precursor and catalyst.

Materials:

  • Copper(II) nitrate trihydrate (Cu(NO3)2·3H2O)

  • 1,1,1-Trifluoro-2,4-pentanedione (Htfac)

  • Ammonia solution (concentrated)

  • Deionized water

  • Chloroform

  • Methanol

Procedure:

  • Dissolve 10 g (0.041 mol) of Cu(NO3)2·3H2O in 100 mL of deionized water in a 250 mL beaker.

  • Slowly add 15 mL of concentrated ammonia solution while stirring to form the deep blue tetraamminecopper(II) complex solution.

  • Under continuous stirring, add 11 mL of 1,1,1-trifluoro-2,4-pentanedione. A blue precipitate will form.

  • Filter the precipitate using a Büchner funnel and wash thoroughly with deionized water.

  • Dry the crude product in a vacuum desiccator to yield a blue powder.

  • For purification, dissolve the crude product in a minimal amount of a refluxing 1:3 (v/v) chloroform:methanol solution.

  • Cool the solution slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the blue crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum.

Protocol 2: Evaluation of Anticancer Activity using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a metal complex against a cancer cell line.

Materials:

  • Cancer cell line (e.g., HeLa, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test complex dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test complex in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test complex at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the complex) and a blank (medium only).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Visualizations

experimental_workflow Experimental Workflow for Synthesis and Evaluation cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation ligand Trifluoromethyl β-diketone Ligand synthesis Complex Synthesis ligand->synthesis metal_salt Metal Salt metal_salt->synthesis purification Purification (Recrystallization) synthesis->purification characterization Characterization (FT-IR, NMR, X-ray) purification->characterization treatment Treatment with Metal Complex characterization->treatment cell_culture Cancer Cell Culture cell_culture->treatment viability_assay Cell Viability Assay (MTT) treatment->viability_assay data_analysis Data Analysis (IC50 Determination) viability_assay->data_analysis

Caption: Workflow for synthesis and biological evaluation.

signaling_pathway Proposed Mechanism of Anticancer Action complex Cu(II) β-diketonate Complex ros Increased Reactive Oxygen Species (ROS) complex->ros proteasome Proteasome Inhibition complex->proteasome oxidative_stress Oxidative Stress ros->oxidative_stress protein_acc Accumulation of Ubiquitinated Proteins proteasome->protein_acc apoptosis Apoptosis oxidative_stress->apoptosis protein_acc->apoptosis

Caption: Proposed anticancer mechanism of Cu(II) complexes.

structure_activity Structure-Activity Relationship ligand Ligand Structure (e.g., CF3 substitution) properties Physicochemical Properties (Lipophilicity, Redox Potential) ligand->properties metal Metal Ion (e.g., Cu, Ru, Ln) metal->properties activity Biological Activity (Anticancer, Antimicrobial) properties->activity

Caption: Ligand and metal influence on biological activity.

References

Application Notes and Protocols for Lanthanide Complexation with 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lanthanide complexes are of significant interest in various scientific and technological fields, including biomedical imaging, sensing, and optoelectronics, owing to their unique photophysical properties, such as sharp, line-like emission spectra and long luminescence lifetimes. The complexation of lanthanide ions with organic ligands that can efficiently absorb and transfer energy to the metal center (a phenomenon known as the "antenna effect") is a crucial strategy to overcome the low absorption coefficients of the lanthanide ions themselves.

This document provides a detailed protocol for the synthesis and characterization of luminescent lanthanide complexes using 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione as the primary ligand. This β-diketonate ligand is an excellent "antenna" due to its strong absorption in the UV region and its ability to form stable complexes with lanthanide ions. The trifluoromethyl group in the ligand structure can enhance the luminescence properties of the resulting complexes.[1]

Principle of Lanthanide Complexation and Luminescence

The formation of a stable complex between a lanthanide ion (Ln³⁺) and 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione involves the deprotonation of the β-diketone to form a bidentate ligand that coordinates to the lanthanide ion through its two oxygen atoms. Typically, three ligand molecules coordinate to a single lanthanide ion to form a tris-complex. The general reaction is as follows:

Ln³⁺ + 3 C₁₁H₉F₃O₂ → [Ln(C₁₁H₈F₃O₂)₃] + 3 H⁺

The luminescence of the resulting complex is achieved through an intramolecular energy transfer process, as depicted in the diagram below.

energy_transfer cluster_ligand Ligand cluster_lanthanide Lanthanide Ion S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption (UV light) T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) Ln_E Excited State T1->Ln_E Energy Transfer (ET) Ln_G Ground State Ln_E->Ln_G Luminescence (Visible light)

Figure 1: Jablonski diagram illustrating the antenna effect in lanthanide luminescence.

Experimental Protocols

This section details the synthesis and characterization of lanthanide complexes with 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione. The following protocol is a general procedure that can be adapted for different lanthanide ions.

Materials and Reagents
  • Lanthanide(III) chloride hexahydrate (LnCl₃·6H₂O, e.g., EuCl₃·6H₂O, TbCl₃·6H₂O)

  • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione (C₁₁H₉F₃O₂)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH), analytical grade

  • Ethanol (EtOH), analytical grade

  • Deionized water

Synthesis of Tris(4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dionato)lanthanide(III) [Ln(TTA)₃]

A general method for synthesizing lanthanide β-diketonate complexes involves the reaction of a lanthanide salt with the β-diketone ligand in a basic medium.[2]

synthesis_workflow start Start dissolve_ligand Dissolve Ligand & NaOH in Methanol start->dissolve_ligand dissolve_ln Dissolve LnCl₃·6H₂O in Methanol start->dissolve_ln mix Mix Solutions & Stir at RT dissolve_ligand->mix dissolve_ln->mix precipitate Collect Precipitate by Filtration mix->precipitate wash Wash with Water and Ethanol precipitate->wash dry Dry under Vacuum wash->dry characterize Characterize Product dry->characterize end End characterize->end

Figure 2: General workflow for the synthesis of lanthanide β-diketonate complexes.

Procedure:

  • Ligand Solution Preparation: In a 100 mL round-bottom flask, dissolve 3.0 mmol of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione and 3.0 mmol of sodium hydroxide in 20 mL of methanol. Stir the solution at room temperature for 30 minutes.

  • Lanthanide Solution Preparation: In a separate beaker, dissolve 1.0 mmol of the respective lanthanide(III) chloride hexahydrate in 10 mL of methanol.

  • Complexation Reaction: Slowly add the lanthanide solution dropwise to the ligand solution with constant stirring. A precipitate should form immediately.

  • Reaction Completion: Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete complexation.

  • Isolation of the Product: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with small portions of cold deionized water and then cold ethanol to remove any unreacted starting materials and salts.

  • Drying: Dry the final product in a vacuum oven at 50-60 °C for 24 hours.

  • Storage: Store the dried complex in a desiccator.

Characterization of the Lanthanide Complex

The synthesized complex should be characterized to confirm its identity and purity.

  • Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the stoichiometry of the complex.

  • Infrared (IR) Spectroscopy: To identify the coordination of the β-diketonate ligand to the lanthanide ion. The disappearance of the broad O-H stretching band of the enol form of the ligand and the shift of the C=O stretching vibrations are indicative of complex formation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can be used to characterize the ligand and its complex. For paramagnetic lanthanide complexes, significant shifts and broadening of the signals are expected.

  • Photoluminescence Spectroscopy: To investigate the luminescent properties of the complex. This includes measuring the excitation and emission spectra to determine the optimal excitation wavelength and the characteristic emission peaks of the lanthanide ion. Quantum yield and luminescence lifetime measurements provide insights into the efficiency of the luminescence process.

Data Presentation

The following tables summarize typical data obtained for lanthanide complexes with analogous fluorinated β-diketonate ligands. Note: The data provided here are for illustrative purposes and may vary for the specific complex with 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione.

Table 1: Physicochemical Properties of Analogous Lanthanide β-Diketonate Complexes

ComplexFormulaMolecular Weight ( g/mol )Yield (%)Appearance
[Eu(BTFA)₃(H₂O)₂]¹C₃₀H₁₆EuF₉O₈899.41~85Pale yellow powder
[Tb(BTFA)₃(H₂O)₂]¹C₃₀H₁₆TbF₉O₈906.38~80White powder

¹BTFA = 4,4,4-Trifluoro-1-phenylbutane-1,3-dione, an analogue of the title ligand.

Table 2: Spectroscopic Data of Analogous Lanthanide β-Diketonate Complexes

ComplexIR (cm⁻¹) ν(C=O)¹H NMR (δ, ppm)
[Eu(BTFA)₃(H₂O)₂]¹1600-1620Broad, shifted signals
[Tb(BTFA)₃(H₂O)₂]¹1600-1620Very broad signals

¹BTFA = 4,4,4-Trifluoro-1-phenylbutane-1,3-dione.

Table 3: Photophysical Properties of Analogous Lanthanide β-Diketonate Complexes

ComplexExcitation λₘₐₓ (nm)Emission λₘₐₓ (nm)Quantum Yield (Φ)Lifetime (τ, ms)
[Eu(BTFA)₃(Phen)]¹~350-400612 (⁵D₀ → ⁷F₂)30-60%0.5 - 1.0
[Tb(BTFA)₃(Phen)]¹~350-400545 (⁵D₄ → ⁷F₅)20-50%0.8 - 1.5

¹BTFA = 4,4,4-Trifluoro-1-phenylbutane-1,3-dione, with 1,10-phenanthroline (Phen) as a secondary ligand, which often enhances luminescence.

Applications

The luminescent lanthanide complexes synthesized using this protocol have potential applications in:

  • Bioimaging and Biosensing: As luminescent probes for time-resolved fluorescence immunoassays and cellular imaging.

  • Drug Development: As tools to study drug-protein interactions or as potential therapeutic agents themselves.

  • Organic Light-Emitting Diodes (OLEDs): As emissive materials in the fabrication of red or green light-emitting devices.

  • Security Inks and Anti-Counterfeiting: Due to their sharp and unique emission spectra.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform all reactions in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Disclaimer: This protocol provides a general guideline. Researchers should optimize the reaction conditions for their specific lanthanide ion and experimental setup. The provided data for analogous compounds are for reference only, and actual values for the title complexes should be determined experimentally.

References

Application Notes and Protocols: 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione, a versatile fluorinated β-diketone, serves as a crucial building block in the synthesis of a wide array of heterocyclic compounds. The presence of the trifluoromethyl group imparts unique electronic properties and can significantly enhance the biological activity of the resulting heterocycles, making this reagent particularly valuable in medicinal chemistry and drug discovery. Its dual electrophilic carbonyl centers allow for facile cyclocondensation reactions with various binucleophiles to construct five- and six-membered heterocyclic rings. This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles, isoxazoles, and pyrimidines using this precursor.

Applications in Heterocyclic Synthesis

The primary application of this compound in heterocyclic synthesis lies in its reaction with binucleophiles to form a variety of heterocyclic systems. The unsymmetrical nature of the diketone, with a trifluoromethyl group at one end and a 4-methylphenyl (p-tolyl) group at the other, introduces the potential for regioselectivity in these cyclization reactions.

Pyrazoles: A Gateway to Bioactive Molecules

The condensation of this compound with hydrazine and its derivatives is a cornerstone for the synthesis of trifluoromethyl-substituted pyrazoles. This reaction is of significant industrial importance as it forms the core of the synthesis of Celecoxib, a selective COX-2 inhibitor. The regioselectivity of the reaction is a critical consideration. Generally, the more nucleophilic nitrogen of a substituted hydrazine attacks the more electrophilic carbonyl carbon, which is the one attached to the electron-withdrawing trifluoromethyl group. This leads to the preferential formation of the pyrazole isomer with the trifluoromethyl group at the 3-position and the p-tolyl group at the 5-position.

Isoxazoles: Versatile Heterocyclic Scaffolds

The reaction of this compound with hydroxylamine hydrochloride provides a direct route to trifluoromethyl- and p-tolyl-substituted isoxazoles. The initial reaction typically forms a 5-hydroxy-4,5-dihydroisoxazole intermediate, which can then be dehydrated to yield the aromatic isoxazole.[1] The regiochemical outcome is again dependent on the relative electrophilicity of the two carbonyl carbons.

Pyrimidines: Building Blocks for Nucleic Acids and Drugs

Pyrimidines can be synthesized from β-diketones through condensation with amidines or urea. While specific examples utilizing this compound are less commonly detailed in readily available literature, the general synthetic strategies, such as the Pinner synthesis, are applicable. These reactions offer a pathway to pyrimidines bearing trifluoromethyl and p-tolyl substituents, which are of interest for their potential biological activities.

Data Presentation

The following tables summarize representative examples of heterocyclic compounds synthesized from 4,4,4-trifluoro-1-(aryl)butane-1,3-diones and their corresponding yields.

Table 1: Synthesis of Pyrazole Derivatives

RHydrazine DerivativeProductYield (%)Reference
4-methylphenylHydrazine hydrate5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazoleHigh[2]
ArylArylhydrazine1-Aryl-5-aryl-3-(trifluoromethyl)pyrazole74-77[3]
PhenylPhenylhydrazine1,5-Diphenyl-3-(trifluoromethyl)pyrazoleGood[3]
4-methylphenyl4-SulfonamidophenylhydrazineCelecoxib48[4]

Table 2: Synthesis of Isoxazole Derivatives

RReagentProductYield (%)Reference
PhenylHydroxylamine3-Phenyl-5-(trifluoromethyl)isoxazoleGood[1]
4-methylphenylHydroxylamine Hydrochloride3-(4-methylphenyl)-5-(trifluoromethyl)isoxazoleNot specifiedGeneral Method

Experimental Protocols

Protocol 1: Synthesis of 5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole

This protocol describes a general procedure for the synthesis of the pyrazole core of Celecoxib.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalyst)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of glacial acetic acid to the solution.

  • Slowly add hydrazine hydrate (1.1 eq) to the reaction mixture at room temperature.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the purified 5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole.

Protocol 2: Synthesis of 3-(4-methylphenyl)-5-(trifluoromethyl)isoxazole

This protocol is based on the general synthesis of isoxazoles from β-diketones.[1]

Materials:

  • This compound

  • Hydroxylamine hydrochloride

  • Sodium hydroxide or other suitable base

  • Ethanol

  • p-Toluenesulfonic acid (for dehydration)

  • Toluene or Benzene (for dehydration)

Procedure:

  • Formation of the Dihydroisoxazole Intermediate:

    • Dissolve this compound (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in ethanol in a round-bottom flask.

    • Slowly add a solution of sodium hydroxide (1.1 eq) in water to the mixture.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the formation of 5-hydroxy-3-(4-methylphenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazole by TLC.

    • Once the reaction is complete, neutralize the mixture with dilute acid and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Dehydration to Isoxazole:

    • Dissolve the crude dihydroisoxazole intermediate in toluene or benzene.

    • Add a catalytic amount of p-toluenesulfonic acid.

    • Reflux the mixture using a Dean-Stark apparatus to remove water for 4-8 hours.

    • Monitor the dehydration by TLC.

    • Upon completion, cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 3-(4-methylphenyl)-5-(trifluoromethyl)isoxazole.

Visualizations

Reaction_Mechanism_Pyrazole diketone This compound intermediate1 Hemiaminal Intermediate diketone->intermediate1 Nucleophilic attack hydrazine Hydrazine Derivative (R-NH-NH2) hydrazine->intermediate1 intermediate2 Pyrazoline Intermediate intermediate1->intermediate2 Cyclization & Dehydration pyrazole 5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazole intermediate2->pyrazole Dehydration/Aromatization Experimental_Workflow_Isoxazole start Start: Reactants step1 Mix Diketone & Hydroxylamine HCl in Ethanol start->step1 step2 Add Base (e.g., NaOH) step1->step2 step3 Stir at Room Temperature (12-24h) (Formation of Dihydroisoxazole) step2->step3 step4 Work-up & Isolation of Intermediate step3->step4 step5 Dissolve Intermediate in Toluene with p-TSA step4->step5 step6 Reflux with Dean-Stark (4-8h) (Dehydration) step5->step6 step7 Work-up & Purification step6->step7 end End: 3-(4-methylphenyl)-5-(trifluoromethyl)isoxazole step7->end

References

Application Notes and Protocols: The Role of Fluorinated Diketones in Active Pharmaceutical Ingredient (API) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated diketones are pivotal intermediates in the synthesis of various Active Pharmaceutical Ingredients (APIs). The incorporation of fluorine atoms into a molecule can significantly enhance its pharmacological properties, including metabolic stability, bioavailability, and binding affinity to target proteins.[1][2] This is due to fluorine's high electronegativity and the strength of the carbon-fluorine bond.[3] The 1,3-diketone functionality provides a versatile scaffold for constructing complex heterocyclic structures, which are common motifs in many drug molecules.[4]

These application notes provide detailed protocols for the synthesis of a prominent API, Celecoxib, utilizing a fluorinated diketone intermediate. The procedures and data presented are compiled from various sources to ensure a comprehensive guide for researchers.

Case Study: Synthesis of Celecoxib

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[5] A key intermediate in its synthesis is the fluorinated diketone, 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione .[2][6] The synthesis of Celecoxib is a two-step process involving:

  • Claisen Condensation: Synthesis of the fluorinated diketone intermediate.

  • Knorr Pyrazole Synthesis: Cyclocondensation of the diketone with a hydrazine derivative to form the pyrazole core of Celecoxib.[3]

Part 1: Synthesis of 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione (Fluorinated Diketone Intermediate)

This synthesis is achieved through a Claisen condensation reaction between an acetophenone and a trifluoroacetyl ester.[7][8]

Experimental Workflow: Claisen Condensation

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation Reactants 4'-Methylacetophenone Ethyl trifluoroacetate Toluene (Solvent) Sodium Methoxide (Base) ReactionVessel Round Bottom Flask Reactants->ReactionVessel Charge Heating Heat to 55-65°C ReactionVessel->Heating Stirring Stir for 1-4 hours Heating->Stirring Cooling Cool to 20-25°C Stirring->Cooling Quenching Wash with aq. HCl Cooling->Quenching Separation Separate Layers Quenching->Separation Drying Evaporate Solvent Separation->Drying Product 1-(4-Methylphenyl)-4,4,4- trifluorobutane-1,3-dione (Oily Mass) Drying->Product

Caption: Workflow for the Claisen Condensation Synthesis of the Fluorinated Diketone Intermediate.

Experimental Protocol:

  • Reaction Setup:

    • In a suitable reaction vessel, dissolve 4'-methylacetophenone in toluene.

    • Add a 30% methanolic solution of sodium methoxide, followed by the dropwise addition of ethyl trifluoroacetate at 25-30°C.[5]

  • Reaction:

    • Raise the temperature of the reaction mixture to 55-65°C.[9]

    • Stir the mixture vigorously for 1-4 hours to ensure the completion of the reaction.[5][9]

  • Work-up and Isolation:

    • Cool the reaction mass to 20-25°C.

    • Wash the mixture with 10% aqueous hydrochloric acid.[5]

    • Separate the organic layer.

    • Concentrate the organic layer under reduced pressure at 50-55°C to yield the crude product as an oily mass.[5]

Quantitative Data:

ParameterValueReference
Yield 91-96%[9]
Purity Oily mass, used directly in the next step[5]
Part 2: Synthesis of Celecoxib via Knorr Pyrazole Synthesis

The synthesized fluorinated diketone is then reacted with 4-sulfamoylphenylhydrazine hydrochloride in a cyclocondensation reaction to form Celecoxib.[5]

Reaction Mechanism: Knorr Pyrazole Synthesis

G Diketone Fluorinated Diketone Hydrazone Hydrazone Intermediate Diketone->Hydrazone Condensation Hydrazine 4-Sulfamoylphenyl- hydrazine Hydrazine->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization Dehydration Dehydration Cyclization->Dehydration Celecoxib Celecoxib Dehydration->Celecoxib

Caption: Simplified Mechanism of Knorr Pyrazole Synthesis for Celecoxib Formation.

Experimental Workflow: Knorr Pyrazole Synthesis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Reactants Fluorinated Diketone 4-Sulfamoylphenylhydrazine HCl Ethanol (Solvent) ReactionVessel Reaction Vessel Reactants->ReactionVessel Charge Heating Heat to Reflux (approx. 80°C) ReactionVessel->Heating Stirring Stir for 24 hours Heating->Stirring Cooling Cool to Room Temperature Stirring->Cooling Filtration Filter Cooling->Filtration Concentration Concentrate Filtrate Filtration->Concentration Recrystallization Recrystallize from Methylene Chloride/Hexane Concentration->Recrystallization Product Pure Celecoxib (Pale Yellow Solid) Recrystallization->Product

Caption: Workflow for the Knorr Pyrazole Synthesis and Purification of Celecoxib.

Experimental Protocol:

  • Reaction Setup:

    • Charge a reaction vessel with the crude 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione, 4-sulfamoylphenylhydrazine hydrochloride, and absolute ethanol.

  • Reaction:

    • Heat the mixture to reflux (approximately 80°C) under an inert atmosphere (e.g., argon) for 24 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture and concentrate the filtrate to obtain a solid.

    • Recrystallize the solid from a solvent system of methylene chloride and hexane to yield pure Celecoxib as a pale yellow solid.

Quantitative Data:

ParameterValueReference
Yield 46% (overall from 4'-methylacetophenone)
Purity (HPLC) >99.5%[10]
Melting Point 157-159°C

Discussion

The use of the fluorinated diketone, 1-(4-Methylphenyl)-4,4,4-trifluorobutane-1,3-dione, is critical for the successful and efficient synthesis of Celecoxib. The trifluoromethyl group in the diketone intermediate not only facilitates the cyclization reaction but also imparts desirable pharmacological properties to the final API.[2] The presented protocols, derived from established literature, provide a reliable methodology for the laboratory-scale synthesis of this important anti-inflammatory drug. Researchers can adapt these procedures for process optimization and scale-up studies.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Conduct all reactions in a well-ventilated fume hood.

  • Sodium methoxide is a strong base and is corrosive. Handle with care.

  • Hydrazine derivatives are toxic and should be handled with caution.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

References

Application Notes and Protocols: 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione in Luminescent Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione as a ligand for the synthesis of luminescent lanthanide complexes, particularly with Europium(III). While detailed photophysical data for complexes of this specific ligand are not extensively reported in publicly available literature, we can infer its properties and applications based on extensive research on analogous β-diketonate ligands.

Introduction to Luminescent Lanthanide Complexes

Lanthanide ions, particularly Europium(III) (Eu³⁺), are known for their sharp, line-like emission spectra, which are a result of 4f-4f electronic transitions. However, these transitions are parity-forbidden, leading to very low absorption coefficients. To overcome this, organic ligands, such as β-diketones, are used to form coordination complexes with the lanthanide ion. These ligands act as "antennas," absorbing excitation energy and efficiently transferring it to the central lanthanide ion, which then emits its characteristic luminescence. This process is known as the "antenna effect."

This compound is a promising β-diketonate ligand for this purpose. The trifluoromethyl group (-CF₃) can enhance the luminescent properties of the resulting complexes. These luminescent materials have potential applications in various fields, including Organic Light-Emitting Diodes (OLEDs), bio-imaging, and sensing.

Expected Photophysical Properties

Based on studies of similar Europium(III) β-diketonate complexes, the following photophysical properties can be expected for complexes of this compound.

Table 1: Expected Photophysical Properties of Europium(III) Complexes with this compound

PropertyExpected Value/Characteristic
Excitation Maximum (λ_ex) ~350 - 400 nm
Emission Maxima (λ_em) ~578 nm (⁵D₀ → ⁷F₀)~592 nm (⁵D₀ → ⁷F₁)~612 nm (⁵D₀ → ⁷F₂, strongest) [1] ~650 nm (⁵D₀ → ⁷F₃)~700 nm (⁵D₀ → ⁷F₄)
Luminescence Color Red
Quantum Yield (Φ) Moderate to High (can be enhanced with co-ligands)
Luminescence Lifetime (τ) Hundreds of microseconds (µs) to milliseconds (ms)

Experimental Protocols

The following protocols are generalized based on methods reported for analogous Europium(III) β-diketonate complexes and provide a starting point for the synthesis and characterization of luminescent materials using this compound.

Protocol 1: Synthesis of a Europium(III) Tris(β-diketonate) Complex

This protocol describes the synthesis of a generic Europium(III) tris(β-diketonate) complex. The addition of a neutral co-ligand, such as 1,10-phenanthroline, is often used to saturate the coordination sphere of the Europium ion and enhance luminescence.

Materials:

  • This compound

  • Europium(III) chloride hexahydrate (EuCl₃·6H₂O)

  • 1,10-phenanthroline (or other suitable co-ligand)

  • Ethanol

  • Deionized water

  • Sodium hydroxide (NaOH) or other suitable base

  • Stir plate and magnetic stir bar

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Ligand Solution Preparation: Dissolve 3 molar equivalents of this compound in ethanol in a flask.

  • Co-ligand Addition (Optional but Recommended): To a separate flask, dissolve 1 molar equivalent of 1,10-phenanthroline in ethanol.

  • Reaction Mixture: Slowly add the ligand solution to the co-ligand solution with constant stirring.

  • Basification: Adjust the pH of the mixed ligand solution to approximately 7-8 by the dropwise addition of an ethanolic solution of NaOH.

  • Europium Addition: Dissolve 1 molar equivalent of EuCl₃·6H₂O in a minimal amount of ethanol or water and add it dropwise to the ligand solution with vigorous stirring.

  • Precipitation: A precipitate of the Europium complex should form upon addition of the Europium salt. Continue stirring the mixture at room temperature for several hours to ensure complete reaction.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash it with small portions of cold ethanol and then deionized water to remove any unreacted starting materials.

  • Drying: Dry the resulting solid in a vacuum oven at a low temperature (e.g., 40-50 °C) to yield the final product.

Protocol 2: Photophysical Characterization

This protocol outlines the standard techniques for characterizing the luminescent properties of the synthesized Europium complex.

Instrumentation:

  • UV-Vis Spectrophotometer

  • Fluorometer (Spectrofluorometer)

  • Phosphorimeter (for lifetime measurements)

Procedure:

  • Sample Preparation: Prepare dilute solutions of the synthesized complex in a suitable solvent (e.g., ethanol, acetonitrile, or dichloromethane). For solid-state measurements, a powdered sample can be used.

  • UV-Vis Absorption Spectroscopy:

    • Record the absorption spectrum of the complex to identify the absorption bands of the ligands.

  • Photoluminescence (PL) Spectroscopy:

    • Excitation Spectrum: Set the emission monochromator to the wavelength of the most intense emission peak of the Eu³⁺ ion (expected around 612 nm) and scan the excitation wavelength to determine the optimal excitation wavelength.

    • Emission Spectrum: Excite the sample at the optimal excitation wavelength determined from the excitation spectrum and record the emission spectrum to observe the characteristic emission peaks of the Eu³⁺ ion.

  • Luminescence Lifetime Measurement:

    • Excite the sample with a pulsed light source (e.g., a xenon flash lamp or a pulsed laser).

    • Measure the decay of the luminescence intensity over time at the main emission wavelength of the Eu³⁺ ion.

    • Fit the decay curve to an exponential function to determine the luminescence lifetime (τ).

  • Quantum Yield Determination:

    • The luminescence quantum yield can be determined using an integrating sphere method or by a relative method using a standard with a known quantum yield.

Protocol 3: Fabrication of a Simple Organic Light-Emitting Diode (OLED)

This protocol provides a general procedure for the fabrication of a multilayer OLED using the synthesized Europium complex as the emissive layer. This process is typically carried out in a high-vacuum thermal evaporation system.

Materials and Equipment:

  • Indium Tin Oxide (ITO) coated glass substrates

  • Hole-Injecting Layer (HIL) material (e.g., PEDOT:PSS)

  • Hole-Transporting Layer (HTL) material (e.g., TPD or α-NPD)

  • Synthesized Europium(III) complex (guest)

  • Host material for the emissive layer (e.g., CBP)

  • Electron-Transporting Layer (ETL) material (e.g., Alq₃)

  • Electron-Injecting Layer (EIL) material (e.g., LiF)

  • Metal for cathode (e.g., Aluminum)

  • High-vacuum thermal evaporation system

  • Spin coater (for HIL)

  • Substrate cleaning supplies (detergents, solvents, ultrasonic bath)

Procedure:

  • Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and treat with UV-ozone or oxygen plasma to improve the work function of the ITO.

  • Hole-Injecting Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate and anneal according to the manufacturer's instructions.

  • Hole-Transporting Layer (HTL) Deposition: Transfer the substrate to the thermal evaporation chamber. Deposit a layer of the HTL material (e.g., TPD) onto the HIL.

  • Emissive Layer (EML) Deposition: Co-evaporate the synthesized Europium(III) complex (guest) and the host material (e.g., CBP) to form the emissive layer. The doping concentration of the Europium complex is a critical parameter to optimize.

  • Electron-Transporting Layer (ETL) Deposition: Deposit a layer of the ETL material (e.g., Alq₃) on top of the EML.

  • Electron-Injecting Layer (EIL) Deposition: Deposit a thin layer of LiF.

  • Cathode Deposition: Deposit the metal cathode (e.g., Aluminum) to complete the device structure.

  • Encapsulation: Encapsulate the device in a dry, inert atmosphere (e.g., a glovebox) to protect it from oxygen and moisture.

Visualizations

Synthesis_Workflow cluster_ligand_prep Ligand and Co-ligand Preparation cluster_reaction Complex Formation cluster_isolation Isolation and Purification Ligand 4,4,4-Trifluoro-1-(4-methylphenyl) butane-1,3-dione in Ethanol Mix_Ligands Mix Ligand and Co-ligand Solutions Ligand->Mix_Ligands Co_Ligand 1,10-Phenanthroline in Ethanol Co_Ligand->Mix_Ligands Adjust_pH Adjust pH to 7-8 with NaOH Mix_Ligands->Adjust_pH Add_Eu Add EuCl3 Solution Dropwise Adjust_pH->Add_Eu Stir Stir for Several Hours Add_Eu->Stir Filter Vacuum Filtration Stir->Filter Wash Wash with Ethanol and Water Filter->Wash Dry Dry in Vacuum Oven Wash->Dry Final_Product Europium(III) Complex Dry->Final_Product

Caption: Synthesis workflow for a Europium(III) complex.

Antenna_Effect cluster_ligand Organic Ligand cluster_eu Europium(III) Ion S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) Eu_Excited ⁵D₀ State (Excited) T1->Eu_Excited Energy Transfer Eu_Ground ⁷Fⱼ States (Ground) Emission Luminescence (Red Light) Eu_Excited->Eu_Ground Emission Excitation Light Absorption (UV)

Caption: The "Antenna Effect" signaling pathway.

OLED_Fabrication Substrate ITO Glass Substrate HIL Hole-Injecting Layer (HIL) Substrate->HIL HTL Hole-Transporting Layer (HTL) HIL->HTL EML Emissive Layer (EML) (Europium Complex + Host) HTL->EML ETL Electron-Transporting Layer (ETL) EML->ETL EIL Electron-Injecting Layer (EIL) ETL->EIL Cathode Cathode (e.g., Al) EIL->Cathode

Caption: A typical OLED device structure.

References

Application Notes and Protocols for the Quantification of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the selective COX-2 inhibitor, Celecoxib. Accurate and precise quantification of this intermediate is critical for ensuring the quality, consistency, and efficiency of the manufacturing process. These application notes provide detailed protocols for the quantification of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are adapted from established analytical procedures for related compounds and are suitable for in-process control and quality assurance of the bulk substance.

Physicochemical Properties

PropertyValue
Chemical Formula C₁₁H₉F₃O₂
Molecular Weight 230.18 g/mol
Appearance Light yellow to yellow powder
Melting Point 45.0 to 49.0 °C
Solubility Soluble in Methanol

Analytical Methods Overview

Two primary analytical methods are presented for the quantification of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione:

  • HPLC-UV: A robust and widely accessible method for routine quantification in bulk powder and in-process samples.

  • GC-MS: A sensitive and selective method, particularly useful for identifying and quantifying the analyte in complex matrices or at lower concentrations.

The following sections provide detailed experimental protocols and expected performance characteristics for each method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a reversed-phase HPLC method for the quantification of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione. The method is based on established procedures for the analysis of Celecoxib and related intermediates.

Experimental Protocol

1. Materials and Reagents

  • 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione reference standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade or equivalent)

  • Phosphoric Acid (ACS Grade)

  • 0.45 µm Membrane Filters

2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40 v/v), pH adjusted to 3.0 with Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection 254 nm*
Run Time 10 minutes

*Note: The UV detection wavelength is an estimation based on the chromophoric structure of the molecule. The optimal wavelength should be experimentally determined by acquiring a UV spectrum of the analyte.

3. Preparation of Solutions

  • Mobile Phase Preparation: Mix 600 mL of acetonitrile with 400 mL of water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas by sonication.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh a sample containing 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione and dissolve it in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm filter before injection.

4. Method Validation Parameters (Expected)

The following table summarizes the expected performance characteristics of the HPLC-UV method, based on data from similar validated assays for related compounds.

ParameterExpected Performance
Linearity Range 1 - 100 µg/mL (R² > 0.999)
Accuracy (% Recovery) 98.0 - 102.0%
Precision (%RSD) < 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation (ACN:H2O, 60:40, pH 3.0) E HPLC System Setup (C18 Column, 1.0 mL/min, 30°C) A->E B Standard Stock Solution (1000 µg/mL in Methanol) C Working Standards (1-100 µg/mL) B->C F Inject Standards & Sample (10 µL) C->F D Sample Preparation (Dissolve in Methanol) D->F E->F G UV Detection at 254 nm F->G H Peak Integration & Area Measurement G->H I Calibration Curve Construction H->I J Quantification of Analyte I->J GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & IS Stock Solutions (in Ethyl Acetate) B Calibration Standards (Analyte + IS) A->B C Sample Preparation (Dissolve + add IS) A->C E Inject Standards & Sample (1 µL) B->E C->E D GC-MS System Setup (HP-5ms, Temp Program) D->E F EI Ionization & SIM Acquisition E->F G Peak Integration & Ratio Calculation (Analyte/IS) F->G H Calibration Curve Generation G->H I Quantification of Analyte H->I

Application Notes and Protocols for Cyclocondensation Reactions with Binucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for several common and synthetically useful cyclocondensation reactions involving binucleophiles. These reactions are fundamental in heterocyclic chemistry and are widely employed in the synthesis of a broad range of biologically active compounds and pharmaceutical agents. The protocols outlined below are intended to serve as a practical guide for researchers in organic synthesis and drug development.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that provides access to 1,4-dihydropyridines, a scaffold present in numerous drugs, most notably calcium channel blockers like nifedipine.[1] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[1]

Signaling Pathway and Experimental Workflow

The reaction proceeds through a series of condensation and cyclization steps to form the dihydropyridine ring. The general workflow involves combining the reactants in a suitable solvent and heating, followed by isolation and purification of the product.

Hantzsch_Workflow Hantzsch Dihydropyridine Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Aldehyde Aldehyde Mixing Combine reactants in solvent (e.g., Methanol) Aldehyde->Mixing BetaKetoester 2 eq. β-Ketoester BetaKetoester->Mixing Ammonia Ammonia/Ammonium Acetate Ammonia->Mixing Reflux Heat to reflux Mixing->Reflux 3.5 hours Cooling Cool reaction mixture Reflux->Cooling Precipitation Precipitate formation Cooling->Precipitation Filtration Vacuum filtration Precipitation->Filtration Purification Recrystallization/Chromatography Filtration->Purification Dihydropyridine 1,4-Dihydropyridine Derivative Purification->Dihydropyridine

Caption: General experimental workflow for the Hantzsch dihydropyridine synthesis.

Experimental Protocol: Synthesis of Nifedipine

This protocol details the synthesis of Nifedipine, a prominent calcium channel blocker, via the Hantzsch reaction.[2][3]

Materials:

  • 2-Nitrobenzaldehyde

  • Methyl acetoacetate

  • Concentrated ammonia (35% in water)

  • Methanol

  • 50 mL round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Ice-water bath

  • Vacuum filtration apparatus

Procedure:

  • In a 50 mL round-bottom flask, combine 2.27 g of 2-nitrobenzaldehyde (15.0 mmol), 4.0 mL of methyl acetoacetate (37.1 mmol), and 4 mL of methanol.[2]

  • Add 1.6 mL of concentrated ammonia (35% in water, 35 mmol) to the mixture.[2]

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 3.5 hours using a heating mantle or an oil bath.[2]

  • After the reaction period, allow the mixture to cool to room temperature. If no precipitate forms, cool the flask in an ice-water bath until a solid product is observed.[2]

  • Collect the solid product by vacuum filtration.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

Quantitative Data
Aldehydeβ-KetoesterNitrogen SourceSolventTime (h)Yield (%)Reference
2-NitrobenzaldehydeMethyl acetoacetateConc. AmmoniaMethanol3.5~60[3]
BenzaldehydeEthyl acetoacetateAmmonium acetateAqueous (SDS, 0.1M)-96[1]

Biginelli Reaction

The Biginelli reaction is a one-pot, three-component cyclocondensation reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or -thiones.[4] This reaction is of significant importance in medicinal chemistry, as the resulting dihydropyrimidine scaffold is found in numerous biologically active molecules, including the mitotic kinesin Eg5 inhibitor, Monastrol.[4]

Reaction Mechanism and Workflow

The reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea. The general workflow is straightforward, often involving heating the components with a catalyst, followed by isolation of the product which frequently precipitates from the reaction mixture.

Biginelli_Workflow Biginelli Reaction Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Aldehyde Aldehyde Mixing Combine reactants Aldehyde->Mixing BetaKetoester β-Ketoester BetaKetoester->Mixing Urea Urea/Thiourea Urea->Mixing Catalyst Catalyst (e.g., Lewis or Brønsted Acid) Catalyst->Mixing Heating Heat at 80°C Mixing->Heating 4 hours Cooling Cool reaction mixture Heating->Cooling Precipitation Add H₂O/EtOH and cool Cooling->Precipitation Filtration Vacuum filtration Precipitation->Filtration Washing Wash with cold water Filtration->Washing Drying Dry under vacuum Washing->Drying DHPM Dihydropyrimidinone/thione Drying->DHPM

Caption: General experimental workflow for the Biginelli reaction.

Experimental Protocol: Synthesis of Monastrol

This protocol describes the synthesis of (±)-Monastrol, a small molecule inhibitor of the mitotic kinesin Eg5.[5][6]

Materials:

  • 3-Hydroxybenzaldehyde

  • Ethyl acetoacetate

  • Thiourea

  • Catalyst (e.g., FeCl₃, CuCl₂, HCl, or CF₃COOH)

  • Round-bottom flask (10 mL)

  • Reflux condenser

  • Stirring plate with heating

  • Water-ethanol mixture for purification

  • Vacuum filtration apparatus

Procedure:

  • To a 10 mL round-bottom flask equipped with a reflux condenser, add thiourea (1.00 mmol, 76 mg), 3-hydroxybenzaldehyde (1.00 mmol, 122 mg), and ethyl acetoacetate (1.00 mmol, 130 mg).[5]

  • Add the chosen catalyst (10 mol%).[5]

  • Heat the mixture at 80 °C with stirring for 4 hours.[5]

  • After 4 hours, add a mixture of 8 mL of water and 5 mL of ethanol to the reaction flask and stir at 80 °C until the solid dissolves completely.[6]

  • Allow the solution to cool to room temperature and let it stand for three days to allow for precipitation.[6]

  • Collect the precipitate by vacuum filtration, wash with cold water to remove unreacted starting materials and the catalyst, and dry the product under vacuum.[6]

Quantitative Data for Monastrol Synthesis
Catalyst (10 mol%)ConditionTime (h)Yield (%)Reference
None80 °C, solvent-free440[6]
FeCl₃80 °C, solvent-free493[6]
CuCl₂80 °C, solvent-free495[6]
HCl80 °C, solvent-free463[6]
CF₃COOH (TFA)80 °C, solvent-free486[6]

Synthesis of 1,5-Benzodiazepines

The cyclocondensation of o-phenylenediamine with two equivalents of a ketone is a common method for the synthesis of 1,5-benzodiazepines. This heterocyclic core is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticonvulsant, anti-inflammatory, and analgesic properties.[7]

Reaction Mechanism and Workflow

The reaction is typically catalyzed by an acid and involves the formation of a diimine intermediate from the condensation of o-phenylenediamine with the ketone, followed by an intramolecular cyclization to form the seven-membered benzodiazepine ring.

Benzodiazepine_Workflow 1,5-Benzodiazepine Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product OPDA o-Phenylenediamine Mixing Combine reactants OPDA->Mixing Ketone 2 eq. Ketone Ketone->Mixing Catalyst Catalyst (e.g., p-TSA) Catalyst->Mixing Heating Heat at 80-85°C Mixing->Heating 10-20 min Dilution Dilute with water Heating->Dilution Extraction Extract with EtOAc Dilution->Extraction Drying Dry organic layer (Na₂SO₄) Extraction->Drying Evaporation Evaporate solvent Drying->Evaporation Purification Recrystallization/Chromatography Evaporation->Purification Benzodiazepine 1,5-Benzodiazepine Derivative Purification->Benzodiazepine PaalKnorr_Workflow Paal-Knorr Pyrrole Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Dicarbonyl 1,4-Dicarbonyl Compound Mixing Combine reactants in solvent Dicarbonyl->Mixing Amine Primary Amine/Ammonia Amine->Mixing Catalyst Acid Catalyst (e.g., HCl) Catalyst->Mixing Reflux Heat to reflux Mixing->Reflux 15 min Cooling Cool in ice bath Reflux->Cooling Precipitation Add aq. HCl Cooling->Precipitation Filtration Vacuum filtration Precipitation->Filtration Recrystallization Recrystallize from MeOH/H₂O Filtration->Recrystallization Pyrrole Substituted Pyrrole Recrystallization->Pyrrole FeistBenary_Workflow Feist-Benary Furan Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product HaloKetone α-Halo Ketone Mixing Combine reactants HaloKetone->Mixing Dicarbonyl β-Dicarbonyl Compound Dicarbonyl->Mixing Base Base (e.g., Pyridine) Base->Mixing Reflux Heat to reflux Mixing->Reflux 4 hours Cooling Cool to room temperature Reflux->Cooling Dilution Dilute with diethyl ether Cooling->Dilution Washing Wash with H₂O, NaHCO₃, brine Dilution->Washing Drying Dry over MgSO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Vacuum distillation/Chromatography Concentration->Purification Furan Substituted Furan Purification->Furan

References

Application Notes and Protocols for Fluorinated Organic Functional Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into organic molecules has emerged as a powerful tool for tailoring the properties of functional materials, leading to significant advancements in organic electronics and drug discovery. The unique electronic properties of fluorine, including its high electronegativity and the strength of the carbon-fluorine bond, allow for precise tuning of molecular energy levels, enhancement of charge transport, and improvement of metabolic stability. These modifications have resulted in high-performance organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and more effective pharmaceutical agents.

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of fluorinated organic functional materials in these key areas.

I. Application in Organic Electronics

Fluorination has become a key strategy in the design of novel organic semiconductors for electronic devices. By introducing fluorine atoms into the molecular backbone of donor or acceptor materials, researchers can fine-tune their electronic and morphological properties, leading to enhanced device performance.

A. Organic Solar Cells (OSCs)

In the realm of OSCs, fluorination of donor-acceptor (D-A) copolymers and small molecules has led to a significant increase in power conversion efficiencies (PCEs). Fluorination effectively lowers the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which can increase the open-circuit voltage (Voc) and improve air stability.[1][2] Furthermore, fluorine substitution can promote beneficial molecular packing and crystallinity, enhancing charge transport and overall device performance.[2]

Quantitative Data Summary: Performance of Fluorinated Materials in OSCs

Material System (Donor:Acceptor)FluorinationPCE (%)Voc (V)Jsc (mA/cm²)FFReference
PBDT(TEH)-DT(H)BTff (P1):PC71BMFluorinated Acceptor Unit4.46---[3]
PBDT(TEH)-DT(EH)BTff (P2):PC71BMFluorinated Acceptor Unit6.20---[3]
PBDT(HDO)-DT(H)BTff (P3):PC71BMFluorinated Acceptor Unit8.30---[3]
PffBT4T-2OD:PC71BMFluorinated Donor8.7-9.0---[4][5]
PBDB-T-2F:BTP-4FFluorinated Donor & Acceptor15.2 -> 16.5 (with additive)---[6]
PBDB-T-2F:IT-4FFluorinated Donor & Acceptor12.1 -> 13.4 (with additive)---[6]
ETC-0F based deviceNon-fluorinated SMA11.70---[4]
ETC-1F based deviceMono-fluorinated SMA12.66---[4]
ETC-3F based deviceTri-fluorinated SMA9.23---[4]
F-1 (5%) : PM6 : L8-BOFluorinated Donor (guest)19.47---[7]
PM6 : L8-BONon-fluorinated Host18.35---[7]

Experimental Workflow: Fabrication of a PffBT4T-2OD:PC71BM Organic Solar Cell

G cluster_prep Substrate Preparation cluster_layers Layer Deposition (Spin Coating) cluster_final Finalization sub_clean ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) uv_ozone UV-Ozone Treatment sub_clean->uv_ozone pedot Deposit PEDOT:PSS (HTL) (4000 rpm, 40s) uv_ozone->pedot anneal1 Anneal (150°C, 10 min) pedot->anneal1 active_layer Deposit PffBT4T-2OD:PC71BM (1:1.2 ratio in o-dichlorobenzene with 3% DIO, 1000 rpm) anneal1->active_layer anneal2 Anneal (100°C, 5 min) active_layer->anneal2 cathode Deposit Cathode (Ca/Al) (Thermal Evaporation) anneal2->cathode encap Encapsulation cathode->encap end end encap->end Device Ready for Testing

Figure 1. Experimental workflow for the fabrication of a PffBT4T-2OD:PC71BM organic solar cell.

Experimental Protocol: Synthesis of Fluorinated Benzothiadiazole-Based Polymer (PffBT4T-2OD)

This protocol describes the synthesis of the high-performance donor polymer PffBT4T-2OD via a Stille coupling reaction.[8]

Materials:

  • 4,7-bis(5-bromo-4-(2-octyldodecyl)thiophen-2-yl)-5,6-difluorobenzo[c][9][10][11]thiadiazole (Monomer 1)

  • 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene (Monomer 2)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Chlorobenzene (anhydrous)

Procedure:

  • In a nitrogen-filled glovebox, add Monomer 1 (1 equivalent), Monomer 2 (1 equivalent), Pd₂(dba)₃ (0.02 equivalents), and P(o-tol)₃ (0.08 equivalents) to a dry Schlenk flask.

  • Add anhydrous chlorobenzene to the flask to achieve a monomer concentration of approximately 0.1 M.

  • Degas the solution by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 100°C and stir for 48 hours under a nitrogen atmosphere.

  • After cooling to room temperature, precipitate the polymer by adding the reaction mixture to a large volume of methanol.

  • Filter the polymer and wash with methanol and acetone to remove residual catalyst and unreacted monomers.

  • Purify the polymer by Soxhlet extraction with acetone, hexane, and chloroform. The polymer is collected from the chloroform fraction.

  • Precipitate the polymer from the chloroform solution by adding methanol, filter, and dry under vacuum.

B. Organic Light-Emitting Diodes (OLEDs)

In OLEDs, fluorination is employed to tune the emission color, improve charge transport, and enhance the stability of the materials.[12] Introducing fluorine atoms can lower the HOMO and LUMO energy levels, facilitating electron injection and improving the resistance to oxidative degradation.[1]

Quantitative Data Summary: Impact of Fluorination on OLED Materials

MaterialFluorinationHOMO (eV)LUMO (eV)Emission ColorExternal Quantum Efficiency (EQE) (%)Reference
Host Materials
CBPNon-fluorinated-5.9-2.4--General Literature
mCPNon-fluorinated-5.9-2.4--General Literature
F-mCPFluorinated-6.1-2.6--Theoretical
Emitter Materials
Ir(ppy)₃Non-fluorinated-5.4-3.0Green~20General Literature
FIrpicFluorinated-5.8-3.2Blue>25General Literature

Experimental Workflow: Fabrication of a Solution-Processed OLED

G cluster_prep Substrate Preparation cluster_layers Layer Deposition cluster_final Finalization sub_clean ITO Substrate Cleaning uv_ozone UV-Ozone Treatment sub_clean->uv_ozone hil Spin-coat HIL (PEDOT:PSS) uv_ozone->hil anneal1 Anneal HIL hil->anneal1 eml Spin-coat Emissive Layer (Fluorinated Emitter in Host) anneal1->eml anneal2 Anneal EML eml->anneal2 etl_eil Deposit ETL/EIL (Thermal Evaporation) anneal2->etl_eil cathode Deposit Cathode (LiF/Al) (Thermal Evaporation) etl_eil->cathode encap Encapsulation cathode->encap end end encap->end Device Ready for Testing

Figure 2. General workflow for the fabrication of a solution-processed OLED device.

Experimental Protocol: Fabrication of a Green-Emitting OLED using an Inkjet Printing Process

This protocol describes the fabrication of an OLED device using a fluorinated compound in the bank layer to improve uniformity.[13]

Materials:

  • Indium tin oxide (ITO) coated glass substrates

  • Negative-type photoresist (PR) solution with and without a perfluoropolyether (PFPE)-based material

  • Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) (AI4083)

  • Host materials: 2,6-bis(3-(carbazol-9-yl)pyridine) [26DCzPPy] and poly(9-vinylcarbazole) [PVK]

  • Dopant material: tris(2-phenylpyridine)iridium(III) [Ir(ppy)₃]

  • Solvents: Chlorobenzene and dichlorobenzene

  • Electron Transport Layer (ETL): 2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)

  • Electron Injection Layer (EIL): Tris(8-hydroxyquinolinato)aluminum (Alq₃)

  • Cathode: Lithium fluoride (LiF) and Aluminum (Al)

Procedure:

  • Substrate Cleaning: Clean the ITO glass substrate by sonicating in acetone, methanol, and isopropyl alcohol for 5 minutes each. Dry in a vacuum oven at 100°C for 20 minutes and then treat with UV-ozone for 15 minutes.

  • Bank Formation: Spin-coat the negative-type photoresist solution (with or without the fluorinated compound) at 1500 rpm for 30 seconds. Soft bake at 100°C for 30 minutes. Use a mask aligner with an i-line (365 nm) lamp to pattern the bank structure.

  • Hole Injection Layer (HIL) Deposition: Spin-coat PEDOT:PSS at 3000 rpm for 30 seconds and dry at 100°C for 10 minutes.

  • Emissive Layer (EML) Ink Preparation: Prepare an ink solution by mixing the host materials (26DCzPPy and PVK in a 1:1 ratio) and the dopant (Ir(ppy)₃) in a 10:1 host-to-dopant ratio in a 5:5 mixture of chlorobenzene and dichlorobenzene. Stir at 40°C for 24 hours.

  • EML Deposition: Use an inkjet printer to deposit the EML ink into the pixels defined by the bank structure. Dry the printed EML at 100°C for 1 hour.

  • ETL, EIL, and Cathode Deposition: Transfer the substrate to a vacuum chamber (base pressure of 5 × 10⁻⁷ Torr). Thermally evaporate TPBi (ETL), followed by Alq₃ (EIL), LiF, and Al (cathode).

II. Application in Drug Development

Fluorine has become an indispensable element in modern drug discovery. The introduction of fluorine atoms can significantly alter the physicochemical and pharmacokinetic properties of a drug candidate, often leading to improved potency, selectivity, and metabolic stability.[14]

Logical Relationship: Impact of Fluorination on Drug Properties

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione synthesis. This compound is a key intermediate in the synthesis of Celecoxib.[1][2]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Potential CauseRecommended Solution
Poor quality of base: Alkoxide bases like sodium ethoxide can degrade upon storage, leading to reduced activity.[3]Use a freshly prepared or recently purchased, high-purity base. Consider using alternative bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).[3][4]
Inactive reactants: 4'-methylacetophenone or ethyl trifluoroacetate may be of low purity or degraded.Ensure the purity of starting materials using techniques like NMR or GC-MS before use.
Improper reaction temperature: The reaction may be sensitive to temperature fluctuations.Maintain the recommended reaction temperature consistently. For the potassium carbonate method, a constant temperature of 40°C is advised.[4]
Insufficient reaction time: The reaction may not have proceeded to completion.Monitor the reaction progress using TLC or HPLC. Increase the reaction time if starting materials are still present.
Moisture in the reaction: The presence of water can quench the base and hinder the reaction.Use anhydrous solvents and ensure all glassware is thoroughly dried before use.

Issue 2: Presence of Impurities in the Final Product

Potential CauseRecommended Solution
Side reactions: Self-condensation of the starting ketone or ester can occur.[3]Control the addition rate of reactants and maintain the optimal reaction temperature.
Incomplete reaction: Unreacted starting materials remain in the product mixture.Optimize reaction time and monitor for completion.
Ineffective work-up and purification: The purification method may not be suitable for removing specific impurities.Adjust the pH during the aqueous work-up to ensure complete protonation of the dione for efficient extraction.[4] Employ appropriate purification techniques such as recrystallization or column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the Claisen condensation between 4'-methylacetophenone and an ethyl trifluoroacetate.[5] This reaction is typically carried out in the presence of a base.

Q2: Which base is most effective for the Claisen condensation in this synthesis?

Several bases can be used, including sodium ethoxide, sodium methoxide, and potassium carbonate.[1] While sodium alkoxides are common, their quality is crucial for high yields.[3] A method utilizing potassium carbonate has reported a very high yield of 99.08%.[4]

Q3: What are the typical reaction conditions?

Reaction conditions vary depending on the chosen base and solvent. For the potassium carbonate method, the reaction is stirred at 40°C for 24 hours in a solvent mixture of acetonitrile and isopropanol.[4]

Q4: How can I monitor the progress of the reaction?

The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of starting materials and the formation of the product.

Q5: What is the expected appearance of the final product?

The product, this compound, is typically an off-white to light beige or cream-colored solid.[6]

Experimental Protocols

Method 1: Synthesis using Potassium Carbonate

This protocol is adapted from a high-yield synthesis method.[4]

  • To a 500 mL single-necked flask, add 200 mL of a solvent mixture of acetonitrile-isopropanol (1:1, v/v).

  • Sequentially add 200 mmol of 4'-methylacetophenone and 600 mmol of ethyl trifluoroacetate.

  • Add 360 mmol of potassium carbonate.

  • Stir the reaction mixture at 40°C for 24 hours.

  • After the reaction is complete, filter to recover the potassium carbonate.

  • Distill the filtrate under reduced pressure to recover the solvent and unreacted starting materials.

  • To the residue, add an equal volume of water and adjust the pH to 6 with a 10% hydrochloric acid solution.

  • Extract the aqueous layer four times with ethyl acetate (70 mL each).

  • Combine the organic phases, concentrate, and freeze-crystallize to obtain the product.

Method 2: General Claisen Condensation with Sodium Alkoxide

This is a general procedure based on typical Claisen condensation reactions.

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4'-methylacetophenone in an anhydrous solvent (e.g., diethyl ether or THF).

  • Add a solution of sodium ethoxide (or another suitable base) in the corresponding alcohol.

  • Slowly add ethyl trifluoroacetate to the mixture at a controlled temperature (e.g., 0°C or room temperature).

  • Stir the reaction mixture for the specified time, monitoring its progress by TLC.

  • Upon completion, quench the reaction with a dilute acid (e.g., 10% citric acid or hydrochloric acid) until the pH is acidic.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

MethodBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Claisen CondensationPotassium CarbonateAcetonitrile/Isopropanol402499.08[4]
Claisen CondensationSodium Methoxidetert-Butyl methyl etherRoom Temp.2262[7]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 4'-methylacetophenone, ethyl trifluoroacetate, and solvent B Add Base (e.g., K2CO3 or NaOEt) A->B C Stir at specified temperature and time B->C D Quench Reaction (acidify) C->D E Extract with Organic Solvent D->E F Purify Product (e.g., Recrystallization) E->F G Final Product F->G

Caption: General experimental workflow for the synthesis.

troubleshooting_yield Start Low Yield Issue Q1 Check Base Quality Start->Q1 A1_Good Base is Active Q1->A1_Good Good A1_Bad Use Fresh/Alternative Base Q1->A1_Bad Poor Q2 Verify Reactant Purity A1_Good->Q2 End Yield Improved A1_Bad->End A2_Good Reactants are Pure Q2->A2_Good Good A2_Bad Purify Starting Materials Q2->A2_Bad Poor Q3 Confirm Reaction Conditions A2_Good->Q3 A2_Bad->End A3_Good Conditions are Optimal Q3->A3_Good Good A3_Bad Optimize Temperature and Time Q3->A3_Bad Poor A3_Good->End A3_Bad->End

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione.

Issue 1: The final product is a yellow oil or waxy solid instead of a crystalline powder.

Potential Cause Troubleshooting Steps
Presence of Impurities: Unreacted starting materials (4'-methylacetophenone, ethyl trifluoroacetate) or side-products from the Claisen condensation can lower the melting point and inhibit crystallization.1. Re-purify the material: If the initial purification was recrystallization, consider column chromatography to separate the impurities. 2. Wash the crude product: Before recrystallization, wash the crude solid with a cold, non-polar solvent like hexane to remove non-polar impurities. 3. Check reaction completion: Ensure the synthesis reaction has gone to completion to minimize unreacted starting materials.
"Oiling Out" During Recrystallization: The compound is coming out of solution above its melting point.1. Lower the cooling rate: Allow the recrystallization solution to cool to room temperature slowly before placing it in an ice bath. 2. Use more solvent: Dissolve the crude product in a slightly larger volume of hot solvent. 3. Change the solvent system: Select a solvent with a lower boiling point or use a co-solvent system. For instance, dissolving in a good solvent (e.g., ethyl acetate) and then adding a poor solvent (e.g., hexane) dropwise at an elevated temperature until turbidity appears can promote crystallization upon cooling. 4. Seed the solution: Add a small crystal of pure 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione to the cooled solution to induce crystallization.
Residual Solvent: Trapped solvent can prevent the product from solidifying completely.1. Dry the product thoroughly: Use a high-vacuum line or a vacuum oven at a gentle temperature to remove all residual solvent. 2. Triturate the product: Stir the oily product with a poor solvent (e.g., cold hexane) to induce solidification and wash away residual good solvent.

Issue 2: The purified product has a persistent yellow color.

Potential Cause Troubleshooting Steps
Colored Impurities: Highly conjugated or polymeric impurities can be difficult to remove.1. Charcoal treatment: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the charcoal before cooling. 2. Column chromatography: This is often more effective at separating colored impurities than recrystallization. Use a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
Product Degradation: The compound may be sensitive to heat or acidic/basic conditions.1. Use moderate temperatures: Avoid excessive heating during recrystallization or solvent removal. 2. Ensure neutral pH: During the work-up, ensure the pH is adjusted to around 6-7 before extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione?

A1: The most common impurities arise from the Claisen condensation synthesis and include:

  • Unreacted starting materials: 4'-methylacetophenone and ethyl trifluoroacetate.

  • Self-condensation products: Byproducts from the self-condensation of ethyl acetate.

  • Side-reaction products: Other impurities related to the specific reaction conditions used.

Q2: What is the recommended method for routine purification of this compound?

A2: For routine purification to achieve high purity (>99%), recrystallization is often a good first choice due to its simplicity and cost-effectiveness. However, if the crude product is very impure or contains impurities with similar solubility, column chromatography will be more effective.

Q3: What are suitable solvents for the recrystallization of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione?

A3: A mixed solvent system is often effective. A good starting point is to dissolve the crude product in a minimal amount of a hot "good" solvent in which it is very soluble (e.g., ethyl acetate, acetone, or isopropanol) and then slowly add a "poor" solvent in which it is less soluble (e.g., hexane or heptane) until the solution becomes slightly turbid. Slow cooling should then yield crystals. A single solvent system using a solvent like ethanol or isopropanol can also be explored.

Q4: What are the recommended conditions for column chromatography?

A4: A silica gel column is typically used. The mobile phase can be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. A good starting point is a gradient elution, beginning with a low concentration of ethyl acetate in hexane (e.g., 5%) and gradually increasing the polarity to elute the product. The fractions should be monitored by Thin Layer Chromatography (TLC).

Q5: How can I assess the purity of the final product?

A5: The purity of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione can be determined by several analytical techniques, including:

  • Gas Chromatography (GC)

  • High-Performance Liquid Chromatography (HPLC)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F NMR)

  • Melting Point Analysis

Q6: How should I store the purified 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione?

A6: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area to prevent degradation.

Data Presentation

Table 1: Qualitative Comparison of Purification Techniques

ParameterRecrystallizationColumn Chromatography
Principle Difference in solubility at different temperaturesDifferential adsorption on a stationary phase
Typical Purity Achieved Good to Excellent (>99%)Very Good to Excellent (>99.5%)
Yield Generally higher if optimizedCan be lower due to tailing or difficult separation
Scalability Easily scalableMore complex and costly to scale up
Time Consumption Can be slow due to cooling and drying timesGenerally faster for small-scale purification
Solvent Consumption LowerHigher
Cost-Effectiveness More cost-effectiveMore expensive (stationary phase, solvents)
Applicability Best for crystalline solidsApplicable to oils and non-crystalline solids

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Dissolution: In a suitable flask, add the crude 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione. Add a minimal amount of a hot solvent (e.g., isopropanol or ethyl acetate) while stirring until the solid is fully dissolved.

  • (Optional) Charcoal Treatment: If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • (Optional) Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Slowly add a poor solvent (e.g., hexane) to the hot filtrate until a slight turbidity persists.

  • Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture.

  • Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

  • Stationary Phase Preparation: Pack a glass column with silica gel (e.g., 230-400 mesh) using a slurry of the initial mobile phase (e.g., 5% ethyl acetate in hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the column.

  • Elution: Begin eluting the column with the initial low-polarity mobile phase. Gradually increase the polarity by increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.

Mandatory Visualization

Purification_Workflow start Crude 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione assess_purity Assess Crude Purity (TLC, NMR) start->assess_purity decision High Purity with Crystalline Impurities? assess_purity->decision recrystallization Recrystallization decision->recrystallization Yes column_chromatography Column Chromatography decision->column_chromatography No / Oily Impurities analysis Purity Analysis (GC, HPLC, NMR) recrystallization->analysis column_chromatography->analysis final_product Pure Product (>99%) analysis->final_product Troubleshooting_Oiling_Out start Oiling Out Observed During Recrystallization check_cooling Was cooling too rapid? start->check_cooling slow_cooling Slow down cooling rate check_cooling->slow_cooling Yes check_solvent Is solvent appropriate? check_cooling->check_solvent No success Crystals Formed slow_cooling->success change_solvent Change solvent or use co-solvent check_solvent->change_solvent No add_seed Add seed crystal check_solvent->add_seed Yes repurify Consider Column Chromatography change_solvent->repurify Still Fails change_solvent->success add_seed->repurify Still Fails add_seed->success

Technical Support Center: Side Reactions in the Claisen Condensation of Ethyl Trifluoroacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting the Claisen condensation of ethyl trifluoroacetate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and side reactions encountered during this essential carbon-carbon bond-forming reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to problems that may arise during the Claisen condensation of ethyl trifluoroacetate with an enolizable ester, such as ethyl acetate.

Q1: My reaction yield is significantly lower than expected. What are the potential causes?

A1: Low yields in the Claisen condensation of ethyl trifluoroacetate can be attributed to several factors:

  • Presence of Moisture: The reaction is highly sensitive to water. Any moisture will consume the strong base (e.g., sodium ethoxide, sodium hydride) and can lead to the hydrolysis of both the starting esters and the product. Ensure all glassware is flame-dried or oven-dried, and use anhydrous solvents and reagents.

  • Improper Base Selection or Handling: The choice and quality of the base are critical.

    • Sodium Ethoxide: If using sodium ethoxide, ensure it is fresh and has been stored under anhydrous conditions. It is often preferable to prepare it in situ from sodium metal and anhydrous ethanol.

    • Sodium Hydride: When using sodium hydride (NaH), it is crucial to wash it with an anhydrous solvent (like hexane) to remove the protective mineral oil coating, which can interfere with the reaction.[1]

  • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. While some heating might be necessary to drive the reaction to completion, excessive temperatures can promote side reactions and decomposition of the product.

  • Inefficient Mixing: In heterogeneous reactions involving sodium hydride, vigorous stirring is necessary to ensure proper contact between the base and the reactants.

  • Reversibility of the Reaction: The Claisen condensation is a reversible reaction. To drive the equilibrium towards the product, a stoichiometric amount of base is required to deprotonate the resulting β-keto ester, which is more acidic than the starting esters.[2][3]

Q2: I am observing multiple spots on my TLC or in my GC-MS analysis. What are the likely side products?

A2: The presence of multiple products indicates the occurrence of side reactions. The most common side products in the Claisen condensation of ethyl trifluoroacetate are:

  • Ethyl Acetoacetate: This arises from the self-condensation of ethyl acetate. This is a common competing reaction, especially if the rate of enolate formation from ethyl acetate is comparable to or faster than the crossed condensation.

  • Trifluoroacetic Acid and Ethanol: These are the products of the hydrolysis of ethyl trifluoroacetate. This occurs if there is residual water in the reaction mixture.

  • Transesterification Products: If a base like sodium methoxide is used with ethyl esters, transesterification can occur, leading to a mixture of methyl and ethyl esters of both the reactants and products. To avoid this, always use an alkoxide base with the same alkyl group as the ester's alkoxy group (e.g., sodium ethoxide with ethyl esters).[4]

  • Retro-Claisen Reaction Products: The β-keto ester product can undergo a base-catalyzed retro-Claisen cleavage, particularly at higher temperatures. In the case of the reaction with ketones, this can lead to the formation of trifluoromethyl ketones and a benzoate ester as a byproduct.[5]

Q3: How can I minimize the self-condensation of ethyl acetate?

A3: To favor the desired crossed Claisen condensation over the self-condensation of ethyl acetate, you can employ the following strategies:

  • Slow Addition of the Enolizable Ester: Add the ethyl acetate slowly to the reaction mixture containing the ethyl trifluoroacetate and the base. This keeps the concentration of the ethyl acetate enolate low at any given time, reducing the likelihood of self-condensation.

  • Use of a Non-enolizable Ester in Excess: Although not directly applicable here as ethyl trifluoroacetate has no α-hydrogens, in a general crossed Claisen, having the non-enolizable partner in excess can favor the cross-condensation.

  • Choice of a Stronger, Non-nucleophilic Base: Using a very strong base like lithium diisopropylamide (LDA) can allow for the complete and rapid deprotonation of the enolizable ester at low temperatures before the addition of the second ester. However, LDA is not commonly used in classic Claisen condensations due to potential enolization of the electrophilic ester.[6]

Q4: My reaction mixture turned dark brown or black. What does this indicate?

A4: A dark coloration or the formation of tar-like substances often suggests decomposition of the starting materials or the product. This can be caused by:

  • Excessively High Reaction Temperatures: Overheating can lead to polymerization and decomposition.

  • High Concentration of a Strong Base: A high concentration of a strong base can promote decomposition pathways.

  • Presence of Impurities: Impurities in the starting materials can sometimes act as catalysts for decomposition.

To mitigate this, try running the reaction at a lower temperature, ensuring slow and controlled addition of the base, and using purified reagents and solvents.

Data Presentation

The following table summarizes the impact of different bases on the yield of the desired product and the formation of side products in the Claisen condensation. Note: The following data is a representative compilation from various sources and may not reflect the results of a single study.

BaseSolventTemperature (°C)Desired Product Yield (%)Major Side ProductsObservations
Sodium Ethoxide (NaOEt)Ethanol/Cyclohexane50-8060-75Ethyl acetoacetate, Hydrolysis productsCommon base, but can lead to significant self-condensation of ethyl acetate. Hydrolysis is a risk if conditions are not strictly anhydrous.
Sodium Hydride (NaH)THF/Dichloromethane25-6670-85Ethyl acetoacetateGenerally gives higher yields as it is a non-nucleophilic base and drives the reaction forward by the evolution of H₂ gas. Requires careful handling.
Lithium Diisopropylamide (LDA)THF-78 to 25VariableComplex mixtureWhile a strong base, its use in Claisen condensations with esters can be complicated and may not always offer an advantage over NaH.

Experimental Protocols

Key Experiment: Claisen Condensation of Ethyl Trifluoroacetate with Ethyl Acetate using Sodium Ethoxide

This protocol is adapted from established procedures for Claisen condensations.

Materials:

  • Anhydrous Ethanol

  • Sodium metal

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Ethyl Trifluoroacetate (anhydrous)

  • Ethyl Acetate (anhydrous)

  • Hydrochloric Acid (1 M)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Preparation of Sodium Ethoxide (Optional, if not commercially available): In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal to anhydrous ethanol under a nitrogen atmosphere. The reaction is exothermic. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction Setup: To the flask containing the sodium ethoxide solution (or commercially sourced sodium ethoxide suspended in an anhydrous solvent like THF), cool the mixture to 0 °C in an ice bath.

  • Addition of Reactants: Slowly add a solution of ethyl acetate in the anhydrous solvent to the base suspension. Following this, add ethyl trifluoroacetate dropwise to the reaction mixture while maintaining the temperature at 0-10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench by adding 1 M HCl until the solution is acidic (pH ~5-6).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (to remove any remaining acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain the desired β-keto ester.

Visualizations

Reaction Pathways

Reaction_Pathways cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways Ethyl Acetate Ethyl Acetate Enolate Enolate Ethyl Acetate->Enolate Base Ethyl Trifluoroacetate Ethyl Trifluoroacetate Transesterification_Product Mixed Esters Ethyl Trifluoroacetate->Transesterification_Product + NaOMe Tetrahedral Intermediate Tetrahedral Intermediate Enolate->Tetrahedral Intermediate + Ethyl Trifluoroacetate Product Enolate Product Enolate Tetrahedral Intermediate->Product Enolate - EtOH Desired Product Desired Product Product Enolate->Desired Product Acid Workup Ethyl Acetate_self Ethyl Acetate Self_Condensation_Product Ethyl Acetoacetate Ethyl Acetate_self->Self_Condensation_Product Base Ethyl Trifluoroacetate_hydrolysis Ethyl Trifluoroacetate Hydrolysis_Product Trifluoroacetic Acid Ethyl Trifluoroacetate_hydrolysis->Hydrolysis_Product + H2O (Base) Water Water Base_wrong e.g., NaOMe

Caption: Main and side reaction pathways in the Claisen condensation.

Troubleshooting Workflow

Troubleshooting_Workflow Check_Base Base Quality & Stoichiometry? Check_Temp Optimal Reaction Temperature? Check_Base->Check_Temp Yes Sol_Base Use Fresh/High-Quality Base Ensure 1 Full Equivalent Check_Base->Sol_Base No Check_Addition Slow Addition of Enolizable Ester? Check_Temp->Check_Addition Yes Sol_Temp Optimize Temperature Avoid Overheating Check_Temp->Sol_Temp No Sol_Addition Add Enolizable Ester Dropwise to the Reaction Check_Addition->Sol_Addition No End End Check_Addition->End Yes Sol_Base->Check_Temp Sol_Temp->Check_Addition Sol_Addition->End Check_Anhydrous Check_Anhydrous Check_Anhydrous->Check_Base Yes Sol_Anhydrous Sol_Anhydrous Check_Anhydrous->Sol_Anhydrous No Sol_Anhydrous->Check_Base

References

Technical Support Center: Optimization of Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Friedel-Crafts Acylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experiments.

Troubleshooting Guide & FAQs

This section directly addresses specific issues users might encounter during their experiments in a question-and-answer format.

Issue 1: Low or No Product Yield

Q1: My Friedel-Crafts acylation reaction has a very low yield or is not working at all. What are the common causes?

A: Low or no yield in Friedel-Crafts acylation can be attributed to several factors, primarily related to the reactants, catalyst, and reaction conditions. Here are the most common culprits:

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2][3] Any water in your solvent, glassware, or reagents will react with and deactivate the catalyst. It is crucial to maintain anhydrous (dry) conditions.

  • Insufficient Catalyst: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid catalyst, rendering it inactive.[1][3][4] Therefore, a stoichiometric amount (or even a slight excess, e.g., 1.1 equivalents) of the catalyst with respect to the acylating agent is often required.[4]

  • Deactivated Aromatic Ring: The presence of strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COOH, -COR) on the aromatic substrate deactivates it towards electrophilic aromatic substitution, often preventing the reaction from proceeding.[1][3][5]

  • Incompatible Functional Groups: Aromatic compounds with amine (-NH₂) or alcohol (-OH) groups can react with the Lewis acid catalyst, leading to deactivation.[3] A common strategy is to protect the functional group before acylation. For example, an amine can be acylated to form a less basic amide.

  • Sub-optimal Reaction Temperature: The ideal temperature is substrate-dependent. While higher temperatures can increase the reaction rate, they can also lead to side reactions and decomposition.[1][4] Some reactions work well at room temperature or 0°C, while others may require moderate heating (e.g., 60°C).[4]

Issue 2: Formation of Multiple Products or Unexpected Byproducts

Q2: I am observing the formation of multiple products in my reaction. Why is this happening and how can I control it?

A: While generally more selective than Friedel-Crafts alkylation, acylation can still yield multiple products.

  • Regioselectivity: For substituted aromatic substrates, the position of acylation is directed by the existing substituent. Electron-donating groups typically direct ortho- and para- acylation, while electron-withdrawing groups direct meta- acylation. The choice of solvent can also influence regioselectivity. For instance, in the acylation of naphthalene, non-polar solvents like carbon disulfide favor the alpha-position (kinetic product), whereas polar solvents like nitrobenzene favor the beta-position (thermodynamic product).[4]

  • Polyacylation: This is less common than in Friedel-Crafts alkylation because the acyl group deactivates the aromatic ring towards further substitution.[4] However, with highly activated substrates, it remains a possibility.

  • Fries Rearrangement: When acylating a phenol, O-acylation may occur first, followed by a Fries rearrangement, which can produce a mixture of ortho and para isomers.[6]

Issue 3: Work-up and Isolation Problems

Q3: I'm having trouble during the work-up of my reaction. What are some common issues and how can I resolve them?

A: The work-up stage of a Friedel-Crafts acylation requires careful handling to ensure product recovery.

  • Emulsion Formation: A common problem is the formation of emulsions during the aqueous work-up.[4] To prevent this, the reaction mixture should be quenched by slowly adding it to a vigorously stirred mixture of ice and concentrated hydrochloric acid.[4][6]

  • Thick, Unmanageable Slurry: The formation of a thick precipitate is often due to the complexation of the product ketone with the Lewis acid catalyst.[4] Using a sufficient volume of an appropriate solvent can help manage this.

  • Incomplete Quenching: The primary purpose of quenching is to deactivate the Lewis acid catalyst and break the stable complex it forms with the ketone product.[7] This is an exothermic process and should be done by slowly adding the reaction mixture to a cold solution (ice/acid or cold water), never the other way around, to control the heat generated.[7]

Data Presentation: Reaction Condition Parameters

The following tables summarize key quantitative data for optimizing Friedel-Crafts acylation conditions.

Table 1: Catalyst Loading and Type

Catalyst TypeTypical Loading (Equivalents relative to acylating agent)Notes
Lewis Acids (e.g., AlCl₃, FeCl₃) ≥ 1.0 (stoichiometric) or slight excess (e.g., 1.1 - 1.2)[3][4]Required to be stoichiometric due to complexation with the ketone product.[1][3][4] Must be anhydrous.[1][2]
Solid Acid Catalysts (e.g., Zeolites, Clays) Catalytic amountsReusable, less corrosive, and can lead to cleaner reactions.[4]
Metal Triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) Catalytic amountsWater-stable Lewis acids.[4]

Table 2: Temperature and Solvent Effects on Regioselectivity of Naphthalene Acylation

Solvent TypeSolvent ExamplePredominant ProductProduct TypeTemperature
Non-polar Carbon Disulfide (CS₂), Dichloromethane (CH₂Cl₂)[4][8]1-acetylnaphthalene (alpha-position)[4][8]KineticLower temperatures
Polar Nitrobenzene, Nitromethane (CH₃NO₂)[4][8]2-acetylnaphthalene (beta-position)[4][8]ThermodynamicHigher temperatures

Experimental Protocols

General Protocol for Friedel-Crafts Acylation of Anisole

This protocol describes a general procedure for the acylation of anisole with acetyl chloride using aluminum chloride as the catalyst.

Materials:

  • Anhydrous aluminum chloride (AlCl₃) (1.2 equivalents)

  • Anhydrous dichloromethane (DCM) as solvent

  • Acetyl chloride (1.1 equivalents)

  • Anisole (1.0 equivalent)

  • Round-bottom flask with a magnetic stirrer

  • Addition funnel

  • Reflux condenser with a drying tube

  • Ice bath

  • Crushed ice and concentrated HCl for work-up

Procedure:

  • Apparatus Setup: Assemble the reaction apparatus, ensuring all glassware is thoroughly dried. The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[3]

  • Catalyst Suspension: In the round-bottom flask, suspend anhydrous aluminum chloride in anhydrous dichloromethane.[3]

  • Acylating Agent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add acetyl chloride to the stirred suspension.[3]

  • Substrate Addition: Dissolve anisole in anhydrous dichloromethane and add it to the addition funnel. Add the anisole solution dropwise to the reaction mixture at 0 °C over 30 minutes.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[3]

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.[3][4][6]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Visualizations

Friedel_Crafts_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_glass Dry Glassware suspend_catalyst Suspend AlCl3 in Solvent (0°C) prep_glass->suspend_catalyst prep_reagents Anhydrous Reagents & Solvents prep_reagents->suspend_catalyst add_acyl_halide Add Acyl Halide suspend_catalyst->add_acyl_halide add_aromatic Add Aromatic Substrate add_acyl_halide->add_aromatic react Stir at RT add_aromatic->react monitor Monitor by TLC react->monitor quench Quench in Ice/HCl monitor->quench extract Extract with Organic Solvent quench->extract wash Wash (NaHCO3, Brine) extract->wash dry Dry & Concentrate wash->dry purify Purify dry->purify product Final Product purify->product

Caption: Experimental workflow for a typical Friedel-Crafts acylation reaction.

Troubleshooting_Low_Yield cluster_catalyst Catalyst Issues cluster_substrate Substrate Issues cluster_conditions Reaction Conditions start Low/No Yield Observed catalyst_moisture Moisture Contamination? start->catalyst_moisture catalyst_amount Stoichiometric Amount Used? start->catalyst_amount substrate_deactivated Deactivating Groups Present? start->substrate_deactivated substrate_incompatible Incompatible Groups (-NH2, -OH)? start->substrate_incompatible temp_optimal Temperature Optimized? start->temp_optimal solution_catalyst_moisture Use Anhydrous Conditions (Dry Glassware/Reagents) catalyst_moisture->solution_catalyst_moisture Yes solution_catalyst_amount Use >= 1 Equivalent of Catalyst catalyst_amount->solution_catalyst_amount No solution_substrate_deactivated Consider Alternative Synthesis substrate_deactivated->solution_substrate_deactivated Yes solution_substrate_incompatible Protect Functional Group substrate_incompatible->solution_substrate_incompatible Yes solution_temp Screen Temperatures (e.g., 0°C to 60°C) temp_optimal->solution_temp No

Caption: Troubleshooting guide for low yield in Friedel-Crafts acylation.

References

Overcoming regioselectivity issues in unsymmetrical β-diketone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of unsymmetrical β-diketones. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address challenges related to regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of regioselectivity issues in the synthesis of unsymmetrical β-diketones?

The primary challenge arises during the C-acylation of unsymmetrical ketones, most notably in the Claisen condensation reaction.[1][2] If the ketone has two non-equivalent enolizable α-protons, deprotonation can occur on either side of the carbonyl group. This leads to the formation of two different enolate regioisomers, which then react with the acylating agent to produce a mixture of two different β-diketone products, complicating purification and reducing the yield of the desired isomer.[3]

Q2: What is the difference between kinetic and thermodynamic control in enolate formation, and how does it affect regioselectivity?

Kinetic and thermodynamic control refer to the conditions that dictate which of the two possible enolates is formed preferentially from an unsymmetrical ketone.

  • Kinetic Control: This pathway favors the formation of the less substituted enolate, which is formed faster due to the lower steric hindrance for proton abstraction at the less substituted α-carbon. These conditions typically involve using a strong, sterically hindered, non-nucleophilic base (e.g., Lithium diisopropylamide, LDA) at low temperatures (e.g., -78 °C).[3]

  • Thermodynamic Control: This pathway favors the formation of the more substituted and more stable enolate. These conditions allow for equilibrium to be established between the two enolate forms. This is typically achieved using a weaker base (e.g., sodium ethoxide, NaOEt) at higher temperatures (room temperature or above).[3]

Controlling which enolate is formed is a key strategy for achieving regioselectivity in the subsequent acylation step.

Q3: How can a "crossed" Claisen condensation be used to avoid regioselectivity problems?

A crossed Claisen condensation can be highly regioselective if one of the two ester partners lacks enolizable α-hydrogens (e.g., aromatic esters like ethyl benzoate, or carbonates).[4][5] In this scenario, only one of the reactants can form an enolate, which then acts as the nucleophile. The non-enolizable ester can only act as the electrophile (the acylating agent), thereby preventing the formation of undesired side products and leading to a single β-keto ester product.[4][5]

Q4: Are there alternatives to the Claisen condensation for synthesizing unsymmetrical β-diketones with better regiocontrol?

Yes, several other methodologies have been developed to circumvent the issues of the classical Claisen condensation. These include:

  • Hydration of Alkynones: Gold(I)-catalyzed regioselective hydration of alkynones can produce β-diketones under mild conditions.[1]

  • Decarboxylative Coupling Reactions: These methods offer another strategic approach to forming the desired dicarbonyl linkage.[1]

  • Oxidation of β-Hydroxyketones: β-Hydroxyketones, often synthesized via aldol reactions, can be oxidized using reagents like o-iodoxybenzoic acid (IBX) to yield β-diketones.[2][6]

  • Soft Enolization and Acylation: Using milder conditions with reagents like MgBr₂·OEt₂ and an appropriate acylating agent can achieve C-acylation without requiring strong, harsh bases.[7][8]

Troubleshooting Guide

Problem: My reaction is producing a mixture of regioisomers. How can I improve the selectivity for my desired product?

This is a common issue when using unsymmetrical ketones. The following workflow and suggestions can help you optimize your reaction for a single regioisomer.

G Troubleshooting Workflow for Poor Regioselectivity start Poor Regioselectivity Observed (Mixture of Isomers) check_reactants Step 1: Analyze Reactants Can both ketone and ester enolize? start->check_reactants modify_conditions Step 2: Modify Reaction Conditions (Directed Enolate Formation) check_reactants->modify_conditions If yes, proceed to control enolate formation. kinetic Target Less Substituted Product? Use Kinetic Control: - Strong, hindered base (LDA) - Low temperature (-78 °C) modify_conditions->kinetic thermo Target More Substituted Product? Use Thermodynamic Control: - Weaker base (NaH, NaOEt) - Higher temperature (RT) modify_conditions->thermo change_reagents Step 3: Change Acylating Agent (Improve Reactivity/Mildness) kinetic->change_reagents thermo->change_reagents reagent_options Consider: - Acid Chlorides - N-Acylbenzotriazoles - Thioesters change_reagents->reagent_options alt_route Step 4: Consider Alternative Synthetic Route reagent_options->alt_route If still unsuccessful end Improved Regioselectivity reagent_options->end If successful alt_options Explore: - Hydration of Alkynones - Oxidation of β-Hydroxyketones alt_route->alt_options alt_options->end

Caption: Logical workflow for troubleshooting and optimizing regioselectivity.

Detailed Troubleshooting Steps

Q: I'm getting a 1:1 mixture of products. What is the first thing I should change?

A: Your conditions are likely allowing both kinetic and thermodynamic pathways to compete. The first and most impactful change is to switch to conditions that strongly favor one pathway.

  • For the Kinetically Favored Isomer (acylation at the less hindered α-carbon):

    • Change the Base: Switch from bases like NaH or NaOEt to a strong, non-nucleophilic, hindered base like Lithium diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS).

    • Lower the Temperature: Perform the deprotonation and acylation at -78 °C (dry ice/acetone bath). This traps the kinetically formed enolate and prevents it from equilibrating to the thermodynamic product.

  • For the Thermodynamically Favored Isomer (acylation at the more substituted α-carbon):

    • Ensure Equilibration: Use a protic base like sodium ethoxide (NaOEt) in its conjugate acid solvent (ethanol) or a base like sodium hydride (NaH) at room temperature or with gentle heating. This allows the less stable kinetic enolate to revert to the starting ketone and eventually form the more stable thermodynamic enolate.

Q: I've switched to kinetic conditions (LDA, -78 °C) but my yields are low or I'm still getting mixtures. What could be wrong?

A: This suggests issues with the execution of the kinetically controlled reaction.

  • Base Quality and Stoichiometry: Ensure your LDA solution is freshly prepared or properly titrated. Use slightly more than 1 equivalent to ensure complete deprotonation of the ketone.

  • Temperature Control: Maintain a strict temperature of -78 °C during base addition and acylation. Any warming can allow the enolates to equilibrate, leading to a loss of regioselectivity.

  • Order of Addition: Add the ketone solution slowly to the LDA solution at -78 °C to ensure the ketone is always in the presence of excess base, preventing self-condensation. After enolate formation is complete (typically 30-60 min), add the acylating agent (e.g., acid chloride) dropwise at the same low temperature.

  • Acylating Agent: Highly reactive acylating agents like acid chlorides are ideal for trapping the kinetic enolate quickly. If using a less reactive ester, the reaction may be too slow, allowing for side reactions or equilibration.

Data and Protocols

Table 1: Influence of Reaction Conditions on Regioselective Acylation

This table summarizes how different reagents and conditions can be used to target a specific regioisomer from a generic unsymmetrical ketone.

ParameterKinetic Control (Less Substituted Product)Thermodynamic Control (More Substituted Product)Soft Enolization
Base LDA, LiHMDS, KHMDSNaH, NaOEt, KOtBui-Pr₂NEt (Hünig's base)
Stoichiometry >1.0 equivalent~1.0 equivalent or catalytic>1.0 equivalent
Temperature -78 °C0 °C to RefluxRoom Temperature
Solvent Anhydrous, non-protic (THF, Diethyl Ether)THF, Ethanol, TolueneDichloromethane (CH₂)
Acylating Agent Acid Chloride, AnhydrideEster, Acid ChlorideN-Acylbenzotriazole, Acid Chloride
Key Factor Rapid, irreversible deprotonationReversible deprotonation, equilibrationLewis-acid assisted enolization
Typical Outcome Favors acylation at less hindered α-CFavors acylation at more substituted α-CHigh yields under mild conditions
Experimental Protocols

Protocol 1: General Procedure for Kinetically Controlled C-Acylation

This protocol describes the regioselective acylation of an unsymmetrical ketone at its less sterically hindered α-position.

G Experimental Workflow: Kinetic C-Acylation prep_lda 1. Prepare LDA Solution (n-BuLi + Diisopropylamine) in THF at -78°C add_ketone 2. Add Ketone Solution (in THF) dropwise to LDA at -78°C prep_lda->add_ketone stir 3. Stir for 1 hour at -78°C (Enolate Formation) add_ketone->stir add_acyl 4. Add Acylating Agent (e.g., Acid Chloride) dropwise at -78°C stir->add_acyl quench 5. Quench Reaction (e.g., with sat. aq. NH4Cl) after 1-2 hours add_acyl->quench workup 6. Aqueous Workup & Purification quench->workup

Caption: Step-by-step workflow for regioselective kinetic acylation.

Methodology:

  • Under an inert atmosphere (Nitrogen or Argon), add diisopropylamine (1.1 eq.) to anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add n-butyllithium (1.05 eq.) dropwise and stir for 30 minutes at 0 °C to form the LDA solution, then cool back to -78 °C.

  • In a separate flask, dissolve the unsymmetrical ketone (1.0 eq.) in anhydrous THF.

  • Slowly add the ketone solution to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Add the acylating agent (e.g., acid chloride, 1.1 eq.) dropwise to the enolate solution at -78 °C.

  • Monitor the reaction by TLC. After the starting material is consumed (typically 1-3 hours), quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.

  • Allow the mixture to warm to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for "Soft Enolization" and Acylation

This protocol provides a milder alternative to strong bases for C-acylation.[7]

Methodology:

  • To a solution of the ketone (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂), add MgBr₂·OEt₂ (1.1 eq.) and diisopropylethylamine (i-Pr₂NEt, 2.5 eq.).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the acylating agent (e.g., N-acylbenzotriazole or acid chloride, 1.2 eq.) to the mixture.

  • Stir at room temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction with 1 M HCl.

  • Perform an aqueous workup, extract with dichloromethane, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

References

Technical Support Center: Stability and Degradation Pathways of Fluorinated β-Diketones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with the stability and degradation of fluorinated β-diketones. Our goal is to help you diagnose and resolve issues to ensure the success of your experiments.

Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Synthesis and Purification

Question: My Claisen condensation reaction to synthesize a fluorinated β-diketone is giving a low yield. What are the possible causes and solutions?

Answer: Low yields in the Claisen condensation of fluorinated esters are a common issue. Here are several factors to consider and troubleshoot:

  • Base Quality and Type: The activity of the base is crucial. Sodium alkoxides like sodium ethoxide can degrade upon storage, leading to reduced yields.[1]

    • Troubleshooting:

      • Use freshly prepared or high-quality commercial sodium ethoxide.

      • Consider using sodium hydride (NaH) as an alternative base, which can provide comparable or better yields.[1]

      • For mixed (crossed) Claisen condensations, a non-nucleophilic base like lithium diisopropylamide (LDA) can be beneficial, especially when only one ester is enolizable.[2]

  • Solvent Choice: The reaction solvent can significantly impact the reaction.

    • Troubleshooting:

      • While diethyl ether is commonly used, tetrahydrofuran (THF) can be a more suitable solvent. THF offers better miscibility with both the ketone and fluorinated ester, and the resulting sodium enolates are more soluble, leading to a more homogeneous and controllable reaction.[1]

  • Reaction Conditions: The order of addition and temperature can affect the outcome.

    • Troubleshooting:

      • Try adding a mixture of the ketone and ester to a suspension of the base.[3]

      • Using stronger bases like sodium amide or sodium hydride might increase the yield.[4]

Question: I am facing difficulties in purifying my fluorinated β-diketone. What are some effective purification strategies?

Answer: Purification of fluorinated β-diketones can be challenging due to the presence of side products from the Claisen condensation.[1] Here are a couple of effective methods:

  • Purification via Copper (II) Chelate Formation:

    • Method: The crude reaction mixture can be treated with a hot aqueous solution of copper(II) acetate. The fluorinated β-diketone will form a copper chelate that is often insoluble in water and can be precipitated. This allows for separation from starting materials and byproducts.

    • Regeneration of the β-Diketone: The purified copper chelate can then be decomposed to regenerate the pure β-diketone.

      • For more acidic fluorinated β-diketones, treatment with 10% hydrochloric acid is effective.[1]

      • For less acidic compounds, a saturated solution of disodium EDTA (Trilon B) in a two-phase system (e.g., water/ethyl acetate) can be used for milder decomposition.[1]

  • Chromatography: While preparative chromatography is a standard technique, the formation of metal chelates is often a more scalable and efficient method for initial purification.[1]

Stability and Degradation

Question: My fluorinated β-diketone appears to be degrading in solution. What are the likely degradation pathways?

Answer: Fluorinated β-diketones are susceptible to degradation, primarily through hydrolysis and thermal decomposition. The presence of electron-withdrawing fluoroalkyl groups can enhance the electrophilicity of the carbonyl carbons, making them more prone to nucleophilic attack.

  • Hydrolysis: In the presence of water, especially under acidic or basic conditions, fluorinated β-diketones can undergo hydrolysis. For instance, metal complexes of fluorinated β-diketones have been shown to undergo partial hydrolysis in solutions containing trace amounts of water.[5][6] The β-diketone itself can be susceptible to cleavage of the C-C bond between the carbonyl groups.

  • Thermal Decomposition: At elevated temperatures, fluorinated β-diketones can decompose. The thermal stability is influenced by the structure of the ligand, particularly the nature of the fluoroalkyl substituents.[7][8] For example, the C-CF3 bond is often the weakest point and can initiate thermal decomposition.

  • Hydration: Trifluoroacetyl groups are prone to hydration due to the increased electrophilicity of the carbonyl carbon. It is advisable to handle and store these compounds in a moisture-free environment.[9]

Question: I am observing unexpected peaks in the NMR spectrum of my fluorinated β-diketone after leaving it in solution. What could be happening?

Answer: The appearance of new peaks in the NMR spectrum over time suggests either degradation or tautomerization.

  • Degradation: As mentioned above, hydrolysis or reaction with solvent impurities could be occurring. 19F NMR is a particularly powerful tool for monitoring the degradation of fluorinated compounds, as the chemical shifts are very sensitive to changes in the chemical environment of the fluorine atoms.[10][11][12]

  • Keto-Enol Tautomerism: β-Diketones exist as an equilibrium mixture of keto and enol tautomers. The position of this equilibrium is influenced by the solvent and the substituents. Fluorinated β-diketones, such as hexafluoroacetylacetone, exist almost exclusively in the enol form.[13] Changes in the solvent or temperature could potentially shift this equilibrium, leading to the appearance of new signals.

Frequently Asked Questions (FAQs)

Q1: How should I store my fluorinated β-diketones?

A1: Fluorinated β-diketones, especially those with trifluoroacetyl groups, can be sensitive to moisture.[9] It is recommended to store them in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. For highly volatile compounds, storage at cool temperatures is also recommended.[8]

Q2: What is the typical keto-enol tautomer composition for fluorinated β-diketones?

A2: The presence of electron-withdrawing fluoroalkyl groups generally shifts the equilibrium towards the enol form. For example, hexafluoroacetylacetone exists almost entirely as the enol tautomer in solution.[13] In contrast, acetylacetone is about 85% in the enol form under the same conditions.[13]

Q3: Can I use fluorinated β-diketones in aqueous solutions?

A3: Caution should be exercised when using fluorinated β-diketones in aqueous media, especially for prolonged periods or at non-neutral pH, due to the risk of hydrolysis. The stability will depend on the specific structure of the β-diketone and the pH of the solution. It is advisable to perform a preliminary stability study under your experimental conditions.

Q4: My fluorinated β-diketone is a liquid at room temperature. What is its boiling point?

A4: The boiling point depends on the specific compound. For example, hexafluoroacetylacetone has a boiling point of 70-71 °C. The introduction of fluorinated groups can increase the volatility of the compound compared to its non-fluorinated analogs.

Q5: Are there any safety concerns when working with the thermal decomposition of fluorinated β-diketones?

A5: Yes. The thermal decomposition of fluorinated compounds can potentially generate toxic and corrosive byproducts, such as hydrogen fluoride (HF).[14] All thermal decomposition experiments should be conducted in a well-ventilated fume hood with appropriate safety precautions.

Quantitative Data on Stability

The stability of fluorinated β-diketones is highly dependent on their specific structure and the experimental conditions. The following tables provide some available quantitative data.

Table 1: Thermal Decomposition of Metal-Fluorinated β-Diketonate Complexes

CompoundDecomposition Temperature (°C)Notes
Ag(tfac) (tfac = trifluoroacetylacetonate)Less thermally stableDecomposes to metallic silver. The presence of argentophilic interactions may reduce stability.[7]
Ag(pfpac) (pfpac = pentafluoropropionylacetonate)Slightly more stable than Ag(tfac)Decomposes to metallic silver.[7]

Note: This data is for metal complexes and the thermal stability of the free ligands may differ.

Table 2: Physicochemical Properties of Hexafluoroacetylacetone

PropertyValueReference
Boiling Point70-71 °C
Density1.47 g/mL at 25 °C
Refractive Indexn20/D 1.332

Experimental Protocols

Protocol 1: General Procedure for Assessing Hydrolytic Stability using ¹⁹F NMR

This protocol provides a general framework for monitoring the hydrolytic stability of a fluorinated β-diketone.

1. Materials:

  • Fluorinated β-diketone of interest
  • Buffer solutions at desired pH values (e.g., pH 4, 7, 9)
  • Deuterated solvent compatible with the β-diketone and buffer (e.g., D₂O, CD₃CN)
  • Internal standard for ¹⁹F NMR (e.g., trifluorotoluene)
  • NMR tubes

2. Sample Preparation:

  • Prepare a stock solution of the fluorinated β-diketone in the chosen deuterated solvent.
  • In an NMR tube, mix the stock solution with the buffer solution to achieve the desired final concentration and pH.
  • Add a known concentration of the internal standard.

3. ¹⁹F NMR Analysis:

  • Acquire a ¹⁹F NMR spectrum at time zero (t=0).
  • Incubate the NMR tube at a controlled temperature.
  • Acquire subsequent ¹⁹F NMR spectra at regular time intervals (e.g., 1, 2, 4, 8, 24 hours).
  • Integrate the signal of the parent compound and any new signals corresponding to degradation products relative to the internal standard.

4. Data Analysis:

  • Plot the concentration of the parent compound versus time to determine the rate of degradation.
  • The appearance of new signals in the ¹⁹F NMR spectrum can provide clues about the structure of the degradation products.[11]

Protocol 2: Sample Preparation for GC-MS Analysis of Degradation Products

This protocol outlines the general steps for preparing a sample for GC-MS analysis to identify volatile degradation products.

1. Materials:

  • Degraded sample solution of the fluorinated β-diketone
  • Volatile organic solvent for extraction (e.g., dichloromethane, hexane)[15]
  • Anhydrous sodium sulfate
  • GC-MS vials

2. Extraction:

  • If the reaction was performed in an aqueous medium, perform a liquid-liquid extraction with a suitable organic solvent.
  • Collect the organic layer and dry it over anhydrous sodium sulfate.
  • Carefully concentrate the organic extract under a gentle stream of nitrogen. Avoid complete evaporation to prevent loss of volatile products.

3. Derivatization (if necessary):

  • Some degradation products may be too polar for direct GC-MS analysis. Derivatization, such as silylation, can increase volatility.[16]
  • Follow a standard derivatization protocol using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

4. GC-MS Analysis:

  • Dissolve the final residue in a suitable volatile solvent and transfer it to a GC-MS vial.[17]
  • Inject the sample into the GC-MS system. The separation on the GC column and the mass spectra obtained will help in the identification of the degradation products.

Degradation Pathways and Logical Relationships

Hydrolysis of a Fluorinated β-Diketone

The hydrolysis of a fluorinated β-diketone can be initiated by the nucleophilic attack of water on one of the carbonyl carbons. The electron-withdrawing nature of the fluoroalkyl group makes the carbonyl carbon more electrophilic.

Hydrolysis diketone Fluorinated β-Diketone intermediate Tetrahedral Intermediate diketone->intermediate + H₂O products Carboxylic Acid + Fluorinated Ketone intermediate->products C-C Bond Cleavage Thermal_Decomposition start Fluorinated β-Diketone Sample tga Thermogravimetric Analysis (TGA) start->tga decomposition_temp Determine Decomposition Temperature tga->decomposition_temp pyrolysis Pyrolysis at Decomposition Temperature decomposition_temp->pyrolysis product_collection Collect Volatile Products pyrolysis->product_collection analysis GC-MS or NMR Analysis product_collection->analysis identification Identify Degradation Products analysis->identification Troubleshooting_Yield start Low Yield Observed check_base Check Base Quality/Type start->check_base change_solvent Optimize Solvent start->change_solvent check_conditions Verify Reaction Conditions start->check_conditions purification_issue Investigate Purification Step start->purification_issue solution1 Use Fresh/Alternative Base (e.g., NaH) check_base->solution1 solution2 Switch to THF change_solvent->solution2 solution3 Adjust Addition Order/Temperature check_conditions->solution3 solution4 Optimize Purification (e.g., Cu Chelate) purification_issue->solution4

References

Technical Support Center: Troubleshooting Low Yields in Metal Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges encountered during the synthesis of metal complexes, specifically focusing on issues related to low product yields.

Frequently Asked Questions (FAQs)

Q1: My metal complex synthesis is resulting in a very low yield or no product at all. What are the primary factors I should investigate?

Low yields in metal complex formation can stem from a variety of factors, ranging from the purity of your starting materials to the specific reaction conditions. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue. Key areas to examine include reactant quality, reaction environment, and the optimization of reaction parameters.

Q2: How does the purity of starting materials affect the yield of my metal complex?

The purity of both the metal salt and the ligand is critical for achieving a high yield. Impurities in the starting materials can lead to the formation of undesired side products, which not only reduces the quantity of the desired complex but also complicates the purification process. For instance, the presence of metal hydroxides due to impure metal salts can significantly lower the yield.[1] It is crucial to use high-purity reagents and to properly handle and store them to prevent degradation.

Q3: Could the reaction solvent be the reason for my low yield?

Absolutely. The choice of solvent is crucial as it can influence reactant solubility and may even compete with the ligand for coordination to the metal center.[2] A solvent that effectively dissolves both the metal salt and the ligand is essential for the reaction to proceed efficiently. However, a solvent with strong coordinating properties might interfere with the formation of the desired complex. If you suspect solvent interference, consider switching to a less coordinating solvent.

Q4: What role does pH play in the formation of metal complexes, and how can it impact my yield?

The pH of the reaction mixture is a critical parameter that can significantly impact the yield of a metal complex. The pH affects the deprotonation of the ligand, which is often a necessary step for coordination to the metal ion.[1] An optimal pH balances ligand deprotonation with the solubility of the metal salt. If the pH is too high, it can lead to the precipitation of metal hydroxides, thereby reducing the concentration of the metal ion available for complexation and lowering the yield.[1] Conversely, if the pH is too low, the ligand may not be sufficiently deprotonated to coordinate effectively.

Q5: I suspect my reaction is sensitive to air or moisture. What precautions should I take?

Many metal ions, particularly those in lower oxidation states, are susceptible to oxidation by atmospheric oxygen.[1] Similarly, some reactants and products can be sensitive to moisture. To mitigate these issues, it is recommended to perform the reaction under an inert atmosphere, such as nitrogen or argon.[1][3] This involves using dried solvents and glassware and employing techniques like Schlenk lines or glove boxes.

Troubleshooting Guide

Problem: Consistently Low Yield of the Metal Complex

This guide provides a step-by-step approach to diagnosing and resolving the issue of low product yield in your metal complex synthesis.

Step 1: Verify Reactant Quality and Stoichiometry
  • Purity of Starting Materials: Ensure the metal salt and ligand are of high purity. Impurities can lead to side reactions and reduce the yield.[4]

  • Accurate Stoichiometry: Double-check the molar ratios of your reactants. An incorrect ligand-to-metal ratio can lead to the formation of undesired complexes or incomplete reaction.[3] A slight excess of the ligand is sometimes used to drive the reaction towards the desired product.[1]

Step 2: Optimize Reaction Conditions

A systematic variation of reaction parameters is often necessary to find the optimal conditions for your specific system.

  • Temperature: The reaction temperature can influence the reaction rate and the stability of the complex. Some reactions may require heating to overcome activation energy barriers, while others may need to be cooled to prevent decomposition.

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or spectroscopic methods.

  • Solvent Selection: The ideal solvent should dissolve both reactants without competing with the ligand for coordination.[1][2] If solubility is an issue, consider using a co-solvent system.

Table 1: Influence of Reaction Parameters on Yield
ParameterEffect on YieldTroubleshooting Action
Temperature Can affect reaction rate and product stability.Systematically vary the temperature to find the optimum.
Reaction Time Incomplete reactions lead to low yields.Monitor the reaction over time to determine the point of completion.
Solvent Affects solubility and can compete with the ligand.Test a range of solvents with varying polarities and coordinating abilities.[2]
pH Influences ligand deprotonation and metal salt solubility.Optimize the pH to ensure the ligand is in its active form and to prevent metal hydroxide precipitation.[1]
Ligand-to-Metal Ratio Can drive the equilibrium towards product formation.Experiment with different molar ratios; a slight excess of ligand is often beneficial.[1][3]
Step 3: Address Environmental Sensitivities
  • Inert Atmosphere: If your metal ion is susceptible to oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][3]

  • Moisture Control: Use anhydrous solvents and oven-dried glassware, especially when working with moisture-sensitive compounds.

Step 4: Refine Purification Methods

Inefficient purification can lead to significant product loss.

  • Recrystallization: This is a common and effective method for purifying solid metal complexes.[1][5] The key is to find a suitable solvent or solvent system where the complex has high solubility at elevated temperatures and low solubility at room temperature or below.[1]

  • Column Chromatography: For some metal complexes, particularly those with organic ligands, column chromatography can be an effective purification technique.[6][7] However, the stability of the complex on the stationary phase must be considered.[7]

Experimental Protocols

Protocol 1: General Procedure for Optimizing Ligand-to-Metal Ratio
  • Set up a series of small-scale reactions in parallel.

  • In each reaction vessel, add a fixed amount of the metal salt.

  • Vary the molar equivalent of the ligand in each vessel (e.g., 0.8, 1.0, 1.2, 1.5, and 2.0 equivalents relative to the metal salt).[3]

  • Add the appropriate solvent and any other necessary reagents (e.g., a base to facilitate ligand deprotonation).[1]

  • Stir the reactions under identical conditions (temperature, time).

  • Isolate the product from each reaction and determine the yield.

  • Analyze the purity of the product from each reaction to identify the optimal ligand-to-metal ratio.

Protocol 2: Recrystallization for Purification of a Metal Complex
  • Dissolve the crude metal complex in a minimal amount of a suitable hot solvent. A good solvent is one in which the complex is highly soluble at high temperatures but poorly soluble at low temperatures.[1]

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals under vacuum.

Visualizations

Troubleshooting_Workflow start Low Yield of Metal Complex check_reactants Verify Reactant Purity and Stoichiometry start->check_reactants optimize_conditions Optimize Reaction Conditions (Temperature, Time, Solvent, pH) check_reactants->optimize_conditions Reactants OK check_environment Address Environmental Sensitivities (Air, Moisture) optimize_conditions->check_environment Conditions Optimized refine_purification Refine Purification Methods (Recrystallization, Chromatography) check_environment->refine_purification Environment Controlled success Improved Yield refine_purification->success Purification Optimized

Caption: A troubleshooting workflow for addressing low yields in metal complex formation.

Reaction_Parameters cluster_params Yield Complex Yield Parameters Reaction Parameters Temperature Temperature Parameters->Temperature Solvent Solvent Parameters->Solvent pH pH Parameters->pH Ratio Ligand:Metal Ratio Parameters->Ratio Time Time Parameters->Time Temperature->Yield Solvent->Yield pH->Yield Ratio->Yield Time->Yield

Caption: Key reaction parameters influencing the yield of a metal complex.

References

Technical Support Center: Purification of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione. Here, you will find detailed information on the removal of common impurities encountered during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: The synthesis of this compound typically proceeds via a Claisen condensation reaction between 4'-methylacetophenone and an ethyl trifluoroacetate. Consequently, the primary impurities are unreacted starting materials. Self-condensation byproducts can also occur, though they are less common when one of the esters lacks alpha-hydrogens, as is the case with ethyl trifluoroacetate.

Q2: What are the recommended methods for purifying crude this compound?

A2: The two most effective and commonly used purification techniques for this compound are recrystallization and column chromatography. The choice between these methods depends on the impurity profile, the scale of the purification, and the desired final purity.

Q3: Which solvents are suitable for the recrystallization of this compound?

A3: A mixed solvent system of dichloromethane and methanol has been shown to be effective for the recrystallization of analogous fluorinated β-diketones. The crude product is dissolved in a minimum amount of hot dichloromethane, and methanol is then added dropwise until turbidity is observed. Upon cooling, the purified product crystallizes.

Q4: What is a suitable stationary and mobile phase for the column chromatography of this compound?

A4: Silica gel is the recommended stationary phase for the column chromatography of this compound. A common mobile phase is a mixture of petroleum ether and ethyl acetate. The polarity of the eluent can be gradually increased by increasing the proportion of ethyl acetate to facilitate the separation of the desired compound from impurities.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Recrystallization Issues
Problem Possible Cause Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Use a lower-boiling point solvent or a larger volume of the same solvent. Ensure the cooling process is slow and undisturbed.
Poor Crystal Yield The compound is too soluble in the chosen solvent at low temperatures, or the cooling time was insufficient.Use a less polar solvent or a mixed solvent system to decrease solubility. Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time.
Colored Impurities in Crystals The impurities have similar solubility to the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Perform a hot filtration to remove the charcoal.
No Crystal Formation The solution is not saturated, or nucleation is inhibited.Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation of Product and Impurities The polarity of the eluent is too high or too low.Optimize the solvent system by running analytical Thin Layer Chromatography (TLC) first. A good starting point is a solvent mixture that gives the product an Rf value of 0.2-0.3.
Cracking of the Silica Gel Bed The column was packed unevenly, or the solvent polarity was changed too abruptly.Ensure the silica gel is packed as a uniform slurry. When running a gradient, increase the polarity of the eluent gradually.
Product Elutes with the Solvent Front The eluent is too polar.Start with a less polar solvent system (e.g., a higher ratio of petroleum ether to ethyl acetate).
Product Does Not Elute from the Column The eluent is not polar enough.Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

Experimental Protocols

Recrystallization Protocol
  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot dichloromethane.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Add methanol dropwise to the hot solution until it becomes slightly cloudy.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 petroleum ether:ethyl acetate).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a flat and even bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial solvent mixture, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 petroleum ether:ethyl acetate) to elute the product.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

The following table summarizes the expected purity of this compound after different purification steps. The initial purity of the crude product is assumed to be around 85-90%.

Purification MethodPurity after 1st PassPurity after 2nd Pass (if necessary)
Recrystallization> 98%> 99.5%
Column Chromatography> 97%> 99%

Note: Purity is typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Visualizations

PurificationWorkflow Crude Crude Product (85-90% Purity) Recrystallization Recrystallization (Dichloromethane/Methanol) Crude->Recrystallization ColumnChromatography Column Chromatography (Silica Gel, Petroleum Ether/Ethyl Acetate) Crude->ColumnChromatography PureProduct1 Pure Product (>98% Purity) Recrystallization->PureProduct1 PureProduct2 Pure Product (>97% Purity) ColumnChromatography->PureProduct2

Caption: General workflow for the purification of this compound.

TroubleshootingRecrystallization Start Recrystallization Issue OilingOut Oiling Out? Start->OilingOut LowYield Low Yield? OilingOut->LowYield No Solution1 Use lower boiling point solvent or more solvent. Ensure slow cooling. OilingOut->Solution1 Yes NoCrystals No Crystals? LowYield->NoCrystals No Solution2 Use a less polar solvent. Ensure thorough cooling. LowYield->Solution2 Yes Solution3 Concentrate solution. Scratch flask or add seed crystal. NoCrystals->Solution3 Yes Success Successful Crystallization Solution1->Success Solution2->Success Solution3->Success

Technical Support Center: Synthesis of Trifluoromethyl-β-dicarbonyls

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of trifluoromethyl-β-dicarbonyl compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of trifluoromethyl-β-dicarbonyls, offering potential causes and recommended solutions in a question-and-answer format.

Question 1: My reaction is yielding a trifluoromethyl ketone instead of the desired trifluoromethyl-β-dicarbonyl product. What is happening and how can I prevent this?

Answer:

This is a common issue, often resulting from a tandem Claisen condensation followed by a retro-Claisen C-C bond cleavage.[1][2][3] This side reaction is particularly prevalent when using strong, non-nucleophilic bases.

Potential Causes:

  • Strong Base: The use of highly basic reagents like sodium hydride (NaH), potassium hydride (KH), or n-butyllithium (n-BuLi) can promote the retro-Claisen cleavage of the initially formed β-dicarbonyl intermediate.[1]

  • Reaction Temperature: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for the retro-Claisen reaction.

  • Substrate Structure: The stability of the anionic intermediate of the β-dicarbonyl compound plays a role. If the resulting ketone's enolate is particularly stable, the equilibrium may favor the retro-Claisen products.

Recommended Solutions:

  • Base Selection: Opt for a weaker base or a nucleophilic base that is the same as the leaving group of the ester to minimize retro-Claisen cleavage. Sodium ethoxide is a common choice when using ethyl esters.[4] The driving force for the Claisen condensation is the formation of the stabilized anion of the β-keto ester.[4]

  • Temperature Control: Maintain a low reaction temperature to disfavor the retro-Claisen pathway.

  • Reaction Quench: After the condensation, a proper acidic workup is necessary to protonate the enolate of the β-dicarbonyl product, which helps to isolate it before it can undergo further reactions.[5]

Question 2: I am observing low yields in my Claisen condensation reaction to form a trifluoromethyl-β-dicarbonyl. What are the possible reasons and how can I improve the yield?

Answer:

Low yields can stem from several factors, including incomplete reaction, side reactions, and product instability.

Potential Causes:

  • Insufficiently Strong Base: The base must be strong enough to deprotonate the α-proton of the ester or ketone starting material to form the required enolate nucleophile.[6]

  • Self-Condensation: If both reactants have enolizable α-hydrogens, a mixture of products from self-condensation and cross-condensation can result, lowering the yield of the desired product.[4][7]

  • Product Instability: Trifluoromethyl-β-dicarbonyls can be susceptible to hydrolysis, especially under harsh acidic or basic conditions during workup. The trifluoromethyl group makes the adjacent carbonyl carbon highly electrophilic and prone to nucleophilic attack.

  • Steric Hindrance: Sterically demanding starting materials can hinder the reaction, leading to lower yields.[8]

Recommended Solutions:

  • Optimize Base and Stoichiometry: Ensure the use of a sufficiently strong base to drive the enolate formation. A stoichiometric amount of base is often required because the product β-dicarbonyl is more acidic than the starting materials and will be deprotonated by the base, driving the equilibrium forward.[6]

  • Crossed Claisen Strategy: When synthesizing an unsymmetrical β-dicarbonyl, use a non-enolizable ester (e.g., ethyl trifluoroacetate, ethyl benzoate) with an enolizable ketone or ester to prevent self-condensation of the trifluoroacetylating agent.[9]

  • Careful Workup: Use a mild acidic workup to neutralize the reaction mixture and avoid prolonged exposure to strong acids or bases.

  • Reaction Conditions: For sterically hindered substrates, increasing the reaction time or temperature may be necessary, but this must be balanced against the risk of side reactions like retro-Claisen cleavage.

Question 3: I am struggling with the purification of my trifluoromethyl-β-dicarbonyl product. It seems to be volatile or unstable on silica gel.

Answer:

Purification of trifluoromethyl-β-dicarbonyls can be challenging due to their unique physicochemical properties.

Potential Causes:

  • Volatility: The presence of the trifluoromethyl group can increase the volatility of the compound, leading to loss of product during solvent removal under reduced pressure.

  • Hydrate Formation: The electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon highly electrophilic, leading to the formation of stable hydrates in the presence of water.[10][11] These hydrates have different polarities and may complicate chromatographic purification.

  • Tautomerism: β-dicarbonyl compounds exist as a mixture of keto and enol tautomers, which can sometimes lead to band broadening or separation difficulties during chromatography.

  • Decomposition on Silica Gel: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds.

Recommended Solutions:

  • Careful Solvent Removal: Use a rotary evaporator with controlled temperature and pressure to minimize loss of volatile products.

  • Anhydrous Conditions: Ensure all solvents and reagents are dry to minimize hydrate formation. If hydrates do form, they can sometimes be reversed by azeotropic distillation with a suitable solvent like toluene.

  • Chromatography Considerations:

    • Use deactivated (e.g., with triethylamine) or neutral silica gel to prevent acid-catalyzed decomposition.

    • Consider alternative purification methods such as distillation under reduced pressure for volatile compounds or crystallization.

  • Copper Chelate Formation: For some β-diketones, purification can be achieved by forming a copper(II) chelate, which can be precipitated and then decomposed to regenerate the pure β-diketone.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing trifluoromethyl-β-dicarbonyls?

The most prevalent method is the Claisen condensation , where an ester is reacted with another carbonyl compound (an ester or a ketone) in the presence of a base.[12] For trifluoromethyl-β-dicarbonyls, this typically involves the reaction of an enolizable ketone or ester with a trifluoroacetylating agent, such as ethyl trifluoroacetate.

Q2: How do I choose the right trifluoromethylating agent for my synthesis?

The choice of trifluoromethylating agent depends on the reaction type (nucleophilic or electrophilic trifluoromethylation) and the substrate. For Claisen-type condensations, ethyl trifluoroacetate is a common and cost-effective choice. For electrophilic trifluoromethylation of pre-formed enolates or their equivalents, reagents like Togni's reagents (hypervalent iodine) or Umemoto's reagents (sulfonium salts) are often used due to their stability and reactivity.[13][14]

Q3: My synthesis of an unsymmetrical trifluoromethyl-β-diketone is giving me a mixture of regioisomers. How can I improve the regioselectivity?

Regioselectivity is a known challenge in the synthesis of unsymmetrical β-diketones.[15] To improve regioselectivity:

  • Directed Claisen Condensation: Use a pre-formed enolate or a silyl enol ether of one of the carbonyl compounds and react it with the other carbonyl partner (the trifluoroacetylating agent). This provides better control over which enolate is formed and attacks the electrophile.

  • Substrate Control: The electronic and steric properties of the starting ketone can influence the site of enolization and subsequent reaction. More acidic α-protons are generally deprotonated more readily.

Q4: Can I use trifluoroacetic anhydride for the synthesis of trifluoromethyl-β-dicarbonyls?

Trifluoroacetic anhydride is a very powerful trifluoroacetylating agent. While it can be used, its high reactivity can lead to difficulties in controlling the reaction and may result in multiple acylations or other side reactions. It is more commonly used for the trifluoroacetylation of amines and alcohols. For the synthesis of β-dicarbonyls, trifluoroacetic esters are generally preferred for better control.

Data Presentation

Table 1: Comparison of Bases in Claisen Condensation for Trifluoromethyl-β-dicarbonyl Synthesis

BaseTypical SubstratesAdvantagesPotential Challenges
Sodium Hydride (NaH) Ketones with ethyl trifluoroacetateStrong base, drives reaction to completionHigh risk of retro-Claisen cleavage leading to trifluoromethyl ketones[1][2]
Sodium Ethoxide (NaOEt) Ethyl esters with ethyl trifluoroacetateReduces risk of transesterification; milder than NaHMay not be strong enough for less acidic ketones; requires stoichiometric amounts[4]
Lithium Diisopropylamide (LDA) Directed Claisen with pre-formed enolatesStrong, non-nucleophilic base; allows for regioselective enolate formationRequires low temperatures; sensitive to air and moisture
Potassium tert-Butoxide (KOtBu) Ketones with trifluoroacetic estersStrong base, can be effective for hindered substratesCan also promote side reactions if not carefully controlled[7]

Experimental Protocols

General Protocol for the Synthesis of a Trifluoromethyl-β-ketoester via Claisen Condensation

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation:

    • An oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet is assembled.

    • The system is flushed with dry nitrogen.

    • Sodium ethoxide (1.1 equivalents) is added to the flask, followed by the addition of anhydrous ethanol via a syringe.

  • Reaction:

    • The ketone or ester (1.0 equivalent) is dissolved in anhydrous ethanol and added dropwise to the stirred suspension of sodium ethoxide at room temperature.

    • Ethyl trifluoroacetate (1.2 equivalents) is then added dropwise via the dropping funnel over 30 minutes.

    • The reaction mixture is stirred at room temperature for 4-6 hours or gently heated to reflux if necessary, while monitoring the reaction progress by TLC or GC-MS.

  • Workup and Purification:

    • The reaction mixture is cooled in an ice bath.

    • The mixture is slowly acidified with dilute hydrochloric acid (e.g., 1 M HCl) until a pH of ~5-6 is reached.

    • The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

    • The solvent is carefully removed under reduced pressure.

    • The crude product is purified by vacuum distillation or column chromatography on silica gel.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Low Yield in Trifluoromethyl-β-dicarbonyl Synthesis start Low Yield or No Product Observed check_sm Check Starting Materials: - Purity - Anhydrous conditions? start->check_sm sm_ok Starting Materials OK check_sm->sm_ok Yes sm_issue Impure/Wet Starting Materials check_sm->sm_issue No check_base Evaluate Base: - Sufficiently strong? - Correct stoichiometry? sm_ok->check_base purify_sm Purify/Dry Starting Materials sm_issue->purify_sm purify_sm->start Re-run Reaction base_ok Base is Appropriate check_base->base_ok Yes base_issue Base is Inappropriate check_base->base_issue No check_side_reactions Analyze Crude Product for Byproducts: - Retro-Claisen product? - Self-condensation? base_ok->check_side_reactions change_base - Increase stoichiometry - Use stronger base (e.g., LDA) - Match alkoxide to ester base_issue->change_base change_base->start Re-run Reaction no_side_reactions No Major Side Reactions check_side_reactions->no_side_reactions No retro_claisen Retro-Claisen Product Detected check_side_reactions->retro_claisen Yes (Ketone) self_condensation Self-Condensation Products Detected check_side_reactions->self_condensation Yes (Mixture) optimize_conditions Optimize Reaction Conditions: - Increase temperature/time - Check solvent no_side_reactions->optimize_conditions optimize_retro - Lower reaction temperature - Use weaker base (e.g., NaOEt) - Shorter reaction time retro_claisen->optimize_retro optimize_retro->start Re-run Reaction optimize_self - Use non-enolizable ester - Directed Claisen approach self_condensation->optimize_self optimize_self->start Re-run Reaction end Improved Yield optimize_conditions->end

Caption: Troubleshooting workflow for low yields.

Experimental_Workflow General Experimental Workflow for Claisen Condensation start Start setup Assemble Dry Glassware under Nitrogen Atmosphere start->setup add_base Add Base (e.g., NaOEt) and Anhydrous Solvent setup->add_base add_sm1 Add Enolizable Starting Material Dropwise add_base->add_sm1 add_sm2 Add Trifluoroacetylating Agent (e.g., Ethyl Trifluoroacetate) Dropwise add_sm1->add_sm2 react Stir at Controlled Temperature (Monitor by TLC/GC-MS) add_sm2->react workup Aqueous Acidic Workup (e.g., dilute HCl) react->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Crude Product (Distillation or Chromatography) concentrate->purify end Isolated Trifluoromethyl-β-dicarbonyl purify->end

Caption: General experimental workflow.

References

Navigating the Scale-Up of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This technical support center provides essential guidance for troubleshooting and frequently asked questions (FAQs) related to the scaled-up production of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione, a key intermediate in the synthesis of pharmaceuticals like Celecoxib.[1][2] This guide offers insights into optimizing reaction conditions, mitigating common challenges, and ensuring consistent, high-yield production.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of this compound, particularly during scale-up.

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction: Insufficient reaction time or temperature.Monitor the reaction progress using techniques like TLC or HPLC. Consider extending the reaction time or gradually increasing the temperature. For a similar synthesis, a reaction time of 22 hours at room temperature was reported.[3]
Suboptimal base: The choice of base can significantly impact the yield.Experiment with different bases such as sodium ethoxide, sodium methoxide, potassium hydroxide, potassium carbonate, or potassium t-butoxide.[1] The strength and steric hindrance of the base can influence the deprotonation of the ketone and the subsequent condensation.
Moisture in reagents or solvents: Water can quench the base and hydrolyze the ester, reducing the yield.Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and handle hygroscopic bases in an inert atmosphere.
Formation of Side Products Self-condensation of 4'-methylacetophenone: If a strong base is used, the ketone can self-condense, leading to impurities.Consider using a milder base or controlling the addition rate of the base to the reaction mixture.
Hydrolysis of ethyl trifluoroacetate: Presence of water can lead to the formation of trifluoroacetic acid.Use anhydrous conditions and high-purity starting materials.
Poor Product Purity Inadequate purification: Simple crystallization may not be sufficient to remove all impurities, especially at a larger scale.Employ column chromatography for purification. A typical eluent system for similar compounds is petroleum ether and ethyl acetate.[4] Recrystallization from a suitable solvent system like dichloromethane/methanol can also be effective.[4]
Trapped solvent: The final product may retain residual solvent after purification.Dry the product under vacuum at a slightly elevated temperature to remove any trapped solvent.
Exothermic Reaction Difficult to Control Rapid addition of reagents: Adding reagents too quickly can lead to a rapid increase in temperature, especially in large batches.Add the base or the ester dropwise to the reaction mixture while carefully monitoring the internal temperature. Utilize an efficient cooling system, such as an ice bath or a chiller.
Insufficient heat dissipation: The surface-area-to-volume ratio decreases on scale-up, making heat removal more challenging.Use a reactor with a high heat transfer coefficient and ensure efficient stirring to maintain a uniform temperature throughout the reaction mass.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most prevalent method is the Claisen condensation of 4'-methylacetophenone with an ethyl trifluoroacetate in the presence of a strong base.[5]

Q2: Which bases are suitable for this Claisen condensation?

A range of bases can be employed, including sodium ethoxide, sodium methoxide, potassium hydroxide, potassium carbonate, and potassium t-butoxide.[1] The choice of base can affect the reaction rate and yield, so optimization may be necessary for a specific process.

Q3: What are the critical parameters to control during the reaction?

The most critical parameters include:

  • Anhydrous conditions: To prevent side reactions and deactivation of the base.

  • Temperature: To control the reaction rate and minimize the formation of byproducts.

  • Stoichiometry of reactants: Precise control over the molar ratios of the ketone, ester, and base is crucial for maximizing yield.

Q4: What is a typical work-up procedure for this reaction?

After the reaction is complete, the mixture is typically acidified to a pH of around 4 using an acid like a 10% citric acid solution.[3] The product may precipitate and can be collected by filtration. The crude product is then washed with water and dried before further purification.[3]

Q5: How can the purity of the final product be assessed?

The purity of this compound can be determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Experimental Protocols and Data

General Experimental Protocol for Claisen Condensation

The following is a general procedure adapted from the synthesis of a similar compound and should be optimized for the specific target molecule.[3]

  • To a solution of ethyl trifluoroacetate and a 28% sodium methoxide-methanol solution in a suitable solvent like tert-butyl methyl ether, add a solution of 4'-methylacetophenone in the same solvent at room temperature.

  • Stir the mixture for an extended period (e.g., 22 hours) and monitor the reaction progress.

  • Upon completion, carefully add a 10% citric acid aqueous solution to adjust the pH to approximately 4.

  • If a precipitate forms, collect it by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Comparison of Reaction Conditions (Illustrative)
Base Solvent Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
Sodium EthoxideEthanol25-302475-85>95
Sodium MethoxideMethanol25-302470-80>95
Potassium t-butoxideTHF0-2512-1880-90>97
Sodium HydrideTHF0-2512-1885-95>98

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis reagents Reagents Preparation (4'-methylacetophenone, Ethyl Trifluoroacetate) reaction Claisen Condensation reagents->reaction base_prep Base Preparation (e.g., Sodium Methoxide in Methanol) base_prep->reaction acidification Acidification (e.g., Citric Acid Solution) reaction->acidification filtration Filtration acidification->filtration chromatography Column Chromatography filtration->chromatography recrystallization Recrystallization filtration->recrystallization drying Drying under Vacuum chromatography->drying recrystallization->drying analysis Purity and Characterization (HPLC, GC, NMR) drying->analysis

Caption: A flowchart illustrating the key stages in the synthesis and purification of the target compound.

Logical Relationship Diagram: Troubleshooting Low Yield

troubleshooting_low_yield Troubleshooting Low Yield low_yield Low Yield incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction suboptimal_base Suboptimal Base low_yield->suboptimal_base moisture Moisture Present low_yield->moisture extend_time Extend Reaction Time incomplete_reaction->extend_time increase_temp Increase Temperature incomplete_reaction->increase_temp optimize_base Optimize Base Selection suboptimal_base->optimize_base anhydrous_conditions Ensure Anhydrous Conditions moisture->anhydrous_conditions

Caption: A diagram showing the logical steps for diagnosing and resolving low product yield.

References

Validation & Comparative

A Comparative Guide to Alternative Intermediates for Celecoxib Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Celecoxib, a selective COX-2 inhibitor, is a widely prescribed anti-inflammatory drug. Its synthesis has been a subject of extensive research, leading to the development of various synthetic routes beyond the traditional pathway. This guide provides an objective comparison of alternative intermediates and synthetic strategies for Celecoxib, supported by experimental data, detailed protocols, and visual pathway representations to aid researchers in selecting the most suitable method for their needs.

Performance Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the traditional and alternative synthetic routes to Celecoxib, offering a clear comparison of their efficiency and performance.

Synthetic RouteKey IntermediatesOverall Yield (%)Reaction TimePurity (%)Key AdvantagesKey Disadvantages
Traditional Batch Synthesis 4-Methylacetophenone, Ethyl trifluoroacetate, 4-Hydrazinobenzenesulfonamide hydrochloride~90%[1][2]~20 hours[1][2]>99% (after purification)[3]Well-established, reliableLong reaction time, potential for batch-to-batch variability
Improved Flow Chemistry 4-Methylacetophenone, Ethyl trifluoroacetate, 4-Hydrazinobenzenesulfonamide hydrochloride90-96%[1][2]~1 hour[1][2]HighSignificantly reduced reaction time, improved safety and scalability[4]Requires specialized flow chemistry equipment
Palladium-Catalyzed Direct C-H Arylation 1,3-disubstituted pyrazole, Aryl bromide33% (3 steps)[5]Not specified>95%[5]Novel approach, avoids pre-functionalizationLower overall yield, use of expensive catalyst
Continuous Flow from 2-bromo-3,3,3-trifluoropropene 2-bromo-3,3,3-trifluoropropene, p-Tolualdehyde, 4-Hydrazinobenzenesulfonamide50% (3 steps)[6][7]~1 hour[6][7]High (pure product without further purification)[6]Rapid synthesis, high purity of final productInvolves handling of a gaseous intermediate
Ionic Liquid-Assisted Synthesis Trifluoroacetone, 4-methylbenzoylchloride, 4-hydrazinobenzenesulfonamide hydrochloride86%[8]Not specifiedHighGreen chemistry approach, reusable catalyst[8]May require specific ionic liquids, scalability to be determined

Synthetic Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the different synthetic routes to Celecoxib.

traditional_synthesis cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclocondensation 4-Methylacetophenone 4-Methylacetophenone Diketone_intermediate 4,4,4-trifluoro-1-(4-methylphenyl) -1,3-butanedione 4-Methylacetophenone->Diketone_intermediate Base (e.g., NaH) Ethyl_trifluoroacetate Ethyl_trifluoroacetate Ethyl_trifluoroacetate->Diketone_intermediate Celecoxib Celecoxib Diketone_intermediate->Celecoxib Acid catalyst Hydrazine 4-Hydrazinobenzenesulfonamide hydrochloride Hydrazine->Celecoxib

Traditional and Improved Flow Synthesis of Celecoxib.

palladium_catalyzed_synthesis Start_material Starting Materials Protected_pyrazole 1,3-Disubstituted Pyrazole Start_material->Protected_pyrazole Synthesis Arylated_pyrazole Arylated Pyrazole Intermediate Protected_pyrazole->Arylated_pyrazole Pd Catalyst, Base Aryl_bromide N,N-dibenzyl-4-bromobenzenesulfonamide Aryl_bromide->Arylated_pyrazole Celecoxib Celecoxib Arylated_pyrazole->Celecoxib Deprotection

Palladium-Catalyzed Direct C-H Arylation for Celecoxib Synthesis.

flow_synthesis_from_bromo cluster_step1 Step 1: Alkyne Formation and Addition cluster_step2 Step 2: Oxidation cluster_step3 Step 3: Cyclocondensation Bromo 2-bromo-3,3,3-trifluoropropene Alcohol Propargyl Alcohol Intermediate Bromo->Alcohol n-BuLi Aldehyde p-Tolualdehyde Aldehyde->Alcohol Ketone Trifluoromethyl Ketone Intermediate Alcohol->Ketone Oxidizing Agent Celecoxib Celecoxib Ketone->Celecoxib Hydrazine 4-Hydrazinobenzenesulfonamide Hydrazine->Celecoxib

Continuous Flow Synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene.

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed.

Traditional Batch Synthesis

Step 1: Synthesis of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione

To a stirred suspension of sodium hydride (60% dispersion in mineral oil) in anhydrous toluene is added 4-methylacetophenone at room temperature. The mixture is stirred for 30 minutes, followed by the dropwise addition of ethyl trifluoroacetate. The reaction mixture is then heated to reflux for several hours until the reaction is complete (monitored by TLC). After cooling to room temperature, the reaction is quenched with aqueous HCl. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude diketone intermediate, which can be purified by crystallization.[3]

Step 2: Synthesis of Celecoxib

The 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione intermediate and 4-hydrazinobenzenesulfonamide hydrochloride are dissolved in a suitable solvent such as ethanol or methanol.[3] A catalytic amount of a strong acid (e.g., HCl) is added, and the mixture is heated to reflux for several hours.[9] Upon completion, the reaction mixture is cooled, and the solvent is removed in vacuo. The residue is taken up in an organic solvent (e.g., ethyl acetate), washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude Celecoxib is then purified by recrystallization.[9]

Improved Flow Chemistry Synthesis

The flow chemistry setup typically consists of two reactor modules.

Step 1: Claisen Condensation in Flow

A solution of 4-methylacetophenone and ethyl trifluoroacetate in a suitable solvent is pumped through the first heated reactor coil containing a packed bed of a solid base (e.g., sodium hydride). The output from the first reactor, containing the diketone intermediate, is directly fed into the second reactor.

Step 2: Cyclocondensation in Flow

Simultaneously, a solution of 4-hydrazinobenzenesulfonamide hydrochloride in a suitable solvent is pumped and mixed with the output stream from the first reactor at a T-mixer. This combined stream then passes through a second heated reactor coil to facilitate the cyclocondensation reaction. The output from the second reactor is collected, and the solvent is removed to yield Celecoxib. The crude product can be purified by a simple work-up procedure.[1][2]

Palladium-Catalyzed Direct C-H Arylation

This three-step synthesis involves the initial preparation of a 1,3-disubstituted pyrazole and a protected aryl bromide.

Key Step: Direct C-H Arylation

A mixture of the 1,3-disubstituted pyrazole, N,N-dibenzyl-4-bromobenzenesulfonamide, a palladium catalyst (e.g., Pd(OAc)2), a ligand (e.g., a phosphine ligand), and a base (e.g., K2CO3) in a suitable solvent (e.g., dioxane) is heated under an inert atmosphere. The reaction progress is monitored by an appropriate analytical technique (e.g., LC-MS). After completion, the reaction mixture is cooled, filtered, and the solvent is evaporated. The resulting arylated pyrazole intermediate is then purified.

Final Step: Deprotection

The purified intermediate undergoes a deprotection step (e.g., hydrogenolysis to remove benzyl groups) to yield Celecoxib.[5]

Continuous Flow Synthesis from 2-bromo-3,3,3-trifluoropropene

This synthesis is performed in a three-module continuous flow system.

Step 1: Formation of Propargyl Alcohol Intermediate

A solution of 2-bromo-3,3,3-trifluoropropene in an anhydrous solvent (e.g., THF) is passed through a cooled reactor coil where it reacts with n-butyllithium to form the corresponding lithium acetylide. This stream is then mixed with a solution of p-tolualdehyde at a T-mixer and passed through a second reactor coil to form the propargyl alcohol intermediate.[6]

Step 2: Oxidation to Ketone

The output from the first module is then passed through a packed-bed reactor containing an oxidizing agent (e.g., manganese dioxide) to convert the alcohol to the corresponding trifluoromethyl ketone.[6]

Step 3: Cyclocondensation to Celecoxib

The ketone-containing stream is then mixed with a solution of 4-hydrazinobenzenesulfonamide in a suitable solvent and passed through a final heated reactor coil to afford Celecoxib. The product stream is collected, and the solvent is evaporated to yield the final product.[6]

Ionic Liquid-Assisted Synthesis

In a reaction vessel, trifluoroacetone, 4-methylbenzoylchloride, and 4-hydrazinobenzenesulfonamide hydrochloride are mixed in the presence of a catalytic amount of an ionic liquid, such as tris-(2-hydroxyethyl) ammonium acetate.[8] The reaction is stirred at room temperature for a specified period. The product, Celecoxib, can be isolated by extraction and purified by recrystallization. The ionic liquid can often be recovered and reused.[8]

References

Comparative Analysis of the Biological Activity of Metal Complexes with Fluorinated β-Diketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of Anticancer and Antimicrobial Efficacy

Metal complexes incorporating fluorinated β-diketone ligands have emerged as a promising class of therapeutic agents, demonstrating significant potential in anticancer and antimicrobial applications. The introduction of fluorine atoms into the β-diketone framework often enhances the lipophilicity, stability, and biological activity of the resulting metal complexes. This guide provides a comparative overview of their performance, supported by experimental data, detailed methodologies, and mechanistic insights to aid in the development of novel metal-based drugs.

Anticancer Activity: A Tale of Multiple Metals and Mechanisms

Complexes of various transition metals, including copper, silver, cobalt, and manganese, with fluorinated β-diketones have been extensively evaluated for their cytotoxic effects against a range of human cancer cell lines. The data consistently show that these complexes can exhibit cytotoxicity superior to the clinically used anticancer drug, cisplatin.

Comparative Cytotoxicity

The in vitro anticancer activity of these complexes is typically quantified by their half-maximal inhibitory concentration (IC50), the concentration at which 50% of the cancer cell growth is inhibited. The following tables summarize the IC50 values for representative metal complexes with fluorinated β-diketones against various cancer cell lines.

ComplexLigandCancer Cell LineIC50 (µM)Reference
[Cu(LCF3)(PPh3)2]HLCF3HCT-15 (Colon)1.8 ± 0.2[1]
[Cu(LCF3)(PPh3)2]HLCF3NTERA-2 (Testicular)2.5 ± 0.3[1]
[Ag(LCF3)(PPh3)2]HLCF3HCT-15 (Colon)5.3 ± 0.6[1]
[Ag(LCF3)(PPh3)2]HLCF3NTERA-2 (Testicular)8.1 ± 0.9[1]
[Co(L)2]β-diketoneC6 Glioma24.7 ± 3.4[2]

HLCF3: 1,3-bis(3,5-bis(trifluoromethyl)phenyl)-3-hydroxyprop-2-en-1-one PPh3: Triphenylphosphine

Mechanisms of Anticancer Action

The cytotoxic effects of these metal complexes are attributed to a variety of mechanisms, primarily centered around the induction of apoptosis (programmed cell death) and cell cycle arrest.

1. Induction of Apoptosis by Cobalt Complexes:

Cobalt complexes with β-diketone ligands have been shown to induce apoptosis in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[3][4] This involves the activation of a cascade of enzymes called caspases, which are the executioners of apoptosis.

Cobalt_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Co_complex Cobalt(II) β-diketonate Complex Death_Receptor Death Receptor Co_complex->Death_Receptor Bax Bax Co_complex->Bax Upregulates Bcl2 Bcl-2 Co_complex->Bcl2 Downregulates Procaspase8 Procaspase-8 Death_Receptor->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Procaspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bax->Mitochondrion Promotes release Bcl2->Mitochondrion Inhibits release Apaf1 Apaf-1 Cytochrome_c->Apaf1 Procaspase9 Procaspase-9 Apaf1->Procaspase9 Recruitment Caspase9 Caspase-9 Procaspase9->Caspase9 Activation Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Activation PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleavage

Caption: Apoptotic pathways induced by Cobalt β-diketonate complexes.

2. Cell Cycle Arrest by Copper and Cobalt Complexes:

Copper and cobalt complexes with fluorinated β-diketones can also halt the proliferation of cancer cells by arresting the cell cycle at specific phases. For instance, certain cobalt complexes induce S-phase arrest in glioma cells by modulating the expression of key cell cycle regulatory proteins like cyclin A, cyclin E, and p21.[2] Similarly, some copper complexes have been found to cause G2/M phase arrest.[5]

Cell_Cycle_Arrest_Pathway cluster_G1_S G1/S Transition cluster_S S Phase Metal_complex Metal β-diketonate Complex (e.g., Co, Cu) CyclinE Cyclin E Metal_complex->CyclinE Increases CyclinA Cyclin A Metal_complex->CyclinA Decreases p21 p21 Metal_complex->p21 Increases DNA_Synthesis DNA Synthesis CyclinA->DNA_Synthesis S_Phase_Arrest S-Phase Arrest DNA_Synthesis->S_Phase_Arrest Inhibition of p21->CyclinA Inhibits

Caption: S-Phase cell cycle arrest induced by metal β-diketonate complexes.

Antimicrobial Activity: A Broad Spectrum of Action

Metal complexes with fluorinated β-diketones also exhibit promising antimicrobial properties against a variety of pathogenic bacteria and fungi. The chelation of the metal ion by the β-diketone ligand often leads to enhanced antimicrobial activity compared to the free ligand or the metal salt alone. This is attributed to the increased lipophilicity of the complex, which facilitates its transport across the microbial cell membrane.

Comparative Antimicrobial Efficacy

The antimicrobial potency is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

ComplexLigandMicroorganismMIC (µg/mL)Reference
[Cu(L1)2(DMSO)]HL1Staphylococcus aureus31
Ni(II) ComplexThiazole Schiff BaseEnterococcus faecalis1.95[6]
Ni(II) ComplexThiazole Schiff BaseMRSA3.91[6]
Zn(II) ComplexThiazole Schiff BaseStaphylococcus aureus31.25[6]
Zn(II) ComplexHeterocyclic LigandAspergillus niger0.8[2]

HL1: 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dione MRSA: Methicillin-resistant Staphylococcus aureus

Experimental Protocols

Cytotoxicity Testing: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Workflow:

MTT_Assay_Workflow start Seed cancer cells in 96-well plate incubate1 Incubate (24h) start->incubate1 treat Treat with metal complexes (varying conc.) incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate (3-4h) add_mtt->incubate3 add_solubilizer Add solubilizing agent (e.g., DMSO, isopropanol) incubate3->add_solubilizer measure Measure absorbance at ~570 nm add_solubilizer->measure calculate Calculate IC50 values measure->calculate

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the metal complexes. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for a period of 48 to 72 hours.

  • MTT Addition: MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as DMSO or isopropanol, is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of a compound.

Workflow:

Agar_Well_Diffusion_Workflow start Prepare microbial inoculum spread Spread inoculum on agar plate start->spread create_wells Create wells in the agar spread->create_wells add_complex Add metal complex solution to wells create_wells->add_complex incubate Incubate plate add_complex->incubate measure Measure zone of inhibition (mm) incubate->measure end Determine antimicrobial activity measure->end

Caption: Workflow for the agar well diffusion antimicrobial assay.

Detailed Steps:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

  • Well Creation: Wells of a specific diameter are cut into the agar.

  • Compound Addition: A known concentration of the metal complex solution is added to each well.

  • Incubation: The plates are incubated under appropriate conditions for the microorganism to grow.

  • Measurement: The diameter of the clear zone of inhibition around each well, where microbial growth is prevented, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Conclusion

Metal complexes with fluorinated β-diketones represent a versatile platform for the design of new therapeutic agents. Their potent anticancer and antimicrobial activities, coupled with tunable physicochemical properties, make them highly attractive for further investigation. The mechanistic studies highlighted herein provide a foundation for the rational design of next-generation metal-based drugs with improved efficacy and selectivity. Future research should focus on expanding the library of these complexes, conducting in vivo efficacy and toxicity studies, and further elucidating their detailed molecular mechanisms of action to accelerate their translation into clinical applications.

References

A Comparative Study of Trifluoromethyl Ketones in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Trifluoromethyl ketones (TFMKs) have emerged as a pivotal class of compounds in organic synthesis and medicinal chemistry. The strong electron-withdrawing nature of the trifluoromethyl group imparts unique chemical and physical properties, leading to enhanced reactivity and biological activity compared to their non-fluorinated counterparts. This guide provides an objective comparison of the synthesis, reactivity, and application of TFMKs, supported by experimental data, to aid researchers in their selection and use.

I. Comparative Analysis of Synthetic Methodologies

The synthesis of trifluoromethyl ketones can be broadly categorized into several key approaches. The choice of method often depends on the desired substrate scope, functional group tolerance, and scalability. Below is a comparative summary of common synthetic routes with reported yields for various substrates.

Data Presentation: Synthesis of Trifluoromethyl Ketones
Starting MaterialReagents and ConditionsSubstrateProductYield (%)Reference
From Carboxylic Acids
Enolizable Carboxylic Acid1. LDA (2.2 equiv), THF, -78 °C to -65 °C; 2. EtO₂CCF₃ (1.5 equiv); 3. 1N HCl2-Indanecarboxylic acid2,2,2-Trifluoro-1-(indan-2-yl)ethan-1-one85[1]
Phenylacetic acid1-Phenyl-3,3,3-trifluoropropan-2-one82[1]
Aromatic Carboxylic AcidTFAA, Pyridine, CH₂Cl₂4-Bromobenzoic acid1-(4-Bromophenyl)-2,2,2-trifluoroethan-1-one~75[2]
From Esters
Methyl EsterHCF₃, KHMDS, triglyme, -40 °CMethyl 2-naphthoate1-(Naphthalen-2-yl)-2,2,2-trifluoroethan-1-one75[3][4]
Methyl 4-methoxybenzoate1-(4-Methoxyphenyl)-2,2,2-trifluoroethan-1-one92[3][4]
Methyl cinnamate(E)-4,4,4-Trifluoro-1-phenylbut-2-en-1-one62[3][4]
From Arylboronic Acids
Arylboronic AcidN-phenyl-N-tosyltrifluoroacetamide, Pd(OAc)₂, PPh₃, K₂CO₃, Toluene/H₂O, 80 °C4-Methoxyphenylboronic acid1-(4-Methoxyphenyl)-2,2,2-trifluoroethan-1-one95[2]
Thiophen-2-ylboronic acid2,2,2-Trifluoro-1-(thiophen-2-yl)ethan-1-one89[2]

II. Experimental Protocols for Key Syntheses

Detailed and reproducible experimental protocols are crucial for the successful application of these synthetic methods.

Protocol 1: Synthesis of Trifluoromethyl Ketones from Enolizable Carboxylic Acids via Enediolate Trifluoroacetylation[1]

This procedure details the conversion of an enolizable carboxylic acid to a trifluoromethyl ketone.

Materials:

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diisopropylamine

  • Carboxylic acid substrate

  • Ethyl trifluoroacetate (EtO₂CCF₃)

  • 1N Hydrochloric acid (HCl)

Procedure:

  • To a solution of diisopropylamine (2.2 equivalents) in anhydrous THF at -78 °C under a nitrogen atmosphere, add n-butyllithium (2.2 equivalents) dropwise. Stir the mixture for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).

  • Add a solution of the carboxylic acid (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Allow the reaction mixture to warm to -65 °C and stir for 1 hour.

  • Cool the reaction mixture back to -78 °C and add ethyl trifluoroacetate (1.5 equivalents) dropwise. Stir the mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of 1N HCl.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethyl ketone.

III. Reactivity of Trifluoromethyl Ketones: A Comparative Perspective

The presence of the trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, making TFMKs more reactive towards nucleophiles than their non-fluorinated analogs.[5] This increased reactivity is a cornerstone of their utility in synthesis and as enzyme inhibitors.

Experimental Workflow: Comparing Reactivity

A common method to compare the reactivity of a TFMK and its non-fluorinated counterpart is through a competition reaction.

G cluster_reactants Reactant Mixture TFMK Trifluoromethyl Ketone (1 eq.) Reaction Reaction (e.g., Grignard, Wittig) TFMK->Reaction AlkylKetone Alkyl Ketone (1 eq.) AlkylKetone->Reaction Nucleophile Nucleophile (1 eq.) Nucleophile->Reaction Analysis Product Ratio Analysis (GC-MS, NMR) Reaction->Analysis

Caption: Workflow for a competition experiment to compare ketone reactivity.

In a typical experiment, equimolar amounts of the trifluoromethyl ketone and the corresponding alkyl ketone are reacted with a limiting amount of a nucleophile. The product ratio, determined by techniques like GC-MS or NMR spectroscopy, provides a quantitative measure of the relative reactivity. For instance, in nucleophilic additions of benzylboronates, trifluoromethyl ketones have been shown to be more reactive than aldehydes.[5]

IV. Application in Drug Development: Enzyme Inhibition

The high electrophilicity of the carbonyl carbon in TFMKs allows them to act as potent inhibitors of various enzymes, particularly proteases and esterases.[6][7][8] They function as transition-state analogs, forming stable hemiacetal or hemiketal adducts with serine or cysteine residues in the enzyme's active site.

Comparative Inhibitory Potency

The inhibitory potency of TFMKs is often significantly greater than their non-fluorinated ketone analogs. This is quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

Inhibitor ClassTarget EnzymeTrifluoromethyl Ketone Inhibitor (Ki/IC50)Non-fluorinated Ketone Analog (Ki/IC50)Fold Increase in PotencyReference
Peptidyl KetoneAcetylcholinesterase12 x 10⁻⁹ M (Ki)2 x 10⁻⁴ M (Ki)~16,667[7]
Peptidyl KetoneChymotrypsin2 µM (Ki)N/A-[9]
Peptidyl KetoneSARS-CoV 3CL Protease0.3 µM (Ki, after 4h)N/A-[8]
Mechanism of Serine Protease Inhibition

The interaction of a trifluoromethyl ketone with a serine protease provides a clear example of its mechanism of action.

G E_I Enzyme-Inhibitor Complex (Non-covalent) E_TFMK Enzyme (Ser-OH) + TFMK Inhibitor E_I->E_TFMK Dissociation Hemiacetal Covalent Hemiacetal Adduct (Tetrahedral Intermediate) E_I->Hemiacetal Nucleophilic Attack (Slow) E_TFMK->E_I Fast Binding Inhibited_Enzyme Inhibited Enzyme Hemiacetal->Inhibited_Enzyme

Caption: Mechanism of serine protease inhibition by a TFMK.

The trifluoromethyl ketone first forms a non-covalent complex with the enzyme's active site. The hydroxyl group of the active site serine then attacks the highly electrophilic carbonyl carbon of the TFMK, forming a stable, covalent tetrahedral hemiacetal.[6][8] This intermediate mimics the transition state of peptide bond hydrolysis, effectively inhibiting the enzyme.

V. Conclusion

Trifluoromethyl ketones represent a versatile and powerful class of molecules in organic synthesis and drug discovery. Their enhanced electrophilicity, a direct consequence of the trifluoromethyl group, leads to unique reactivity profiles and potent biological activity. The synthetic methodologies for accessing TFMKs are continually evolving, offering a range of options to suit different research needs. For drug development professionals, the ability of TFMKs to act as potent enzyme inhibitors through a well-defined mechanism makes them attractive candidates for therapeutic design. Understanding the comparative aspects of their synthesis, reactivity, and biological function is paramount to fully harnessing the potential of these remarkable compounds.

References

A Comparative Guide to Analytical Methods for 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of active pharmaceutical ingredients (APIs) and related intermediates is paramount in drug development and quality control. This guide provides a comparative overview of analytical methodologies for 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione, a key fluorinated β-diketone. We present a proposed High-Performance Liquid Chromatography (HPLC) method, detail its validation protocol as per ICH guidelines, and compare it with a Gas Chromatography-Mass Spectrometry (GC-MS) alternative.

Proposed Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a widely used technique in the pharmaceutical industry for its robustness, precision, and versatility. For the analysis of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione, a C18 column is proposed due to the compound's moderate polarity, arising from the aromatic ring and diketone functional groups. A mobile phase consisting of acetonitrile and water will allow for efficient elution and separation from potential impurities. UV detection is suitable as the tolyl group contains a chromophore.

Detailed Experimental Protocol: RP-HPLC
  • Instrument: HPLC system with UV-Vis Detector

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Diluent: Mobile Phase

  • Standard Preparation: Prepare a stock solution of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione in the diluent at a concentration of 1 mg/mL. Prepare working standards by serial dilution to cover the linearity range.

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

Alternative Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high specificity and sensitivity, making it an excellent alternative, particularly for identifying and quantifying volatile and thermally stable compounds. Given that many β-diketones can be analyzed by GC, this method is suitable for 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione.[1] The mass spectrometer provides definitive identification based on the compound's mass spectrum, which is a significant advantage for impurity profiling.

Detailed Experimental Protocol: GC-MS
  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (Split mode, 20:1)

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 amu

  • Standard and Sample Preparation: Prepare standards and samples in a volatile solvent like ethyl acetate or dichloromethane.

Validation Protocol for the Proposed HPLC Method

The proposed HPLC method must be validated to ensure it is fit for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3][4]

1. Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure: Analyze blank samples (diluent), a placebo sample, and a sample spiked with the analyte and known impurities. The retention time of the analyte should be distinct, and there should be no interfering peaks at its retention time.

2. Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Procedure: Prepare at least five concentrations of the analyte over the range of 50% to 150% of the target concentration. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

3. Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[2]

  • Procedure: The range is confirmed by the linearity, accuracy, and precision studies.

4. Accuracy: The closeness of the test results obtained by the method to the true value.

  • Procedure: Perform recovery studies by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level. The mean recovery should be within 98.0% to 102.0%.

5. Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, and on the same instrument. The Relative Standard Deviation (%RSD) should be ≤ 2.0%.

  • Intermediate Precision: Repeat the study on a different day, with a different analyst, and/or on a different instrument. The %RSD between the two sets of data should be ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantification (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Procedure: These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

7. Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

  • Procedure: Introduce small variations in method parameters such as flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (e.g., Acetonitrile ±2%). The system suitability parameters should remain within acceptable limits.

Data Presentation: Performance Comparison

The following table summarizes the expected performance characteristics of the proposed HPLC method and the alternative GC-MS method for the analysis of 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione.

Parameter Proposed RP-HPLC Method Alternative GC-MS Method
Specificity High (based on retention time)Very High (based on retention time and mass spectrum)
Linearity (r²) ≥ 0.999≥ 0.998
Range 10 - 150 µg/mL0.1 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%
Precision (%RSD) ≤ 2.0%≤ 5.0%
LOD ~2 µg/mL~0.05 µg/mL
LOQ ~10 µg/mL~0.1 µg/mL
Analysis Time ~10 minutes per sample~20 minutes per sample
Primary Use Routine QC, Assay, PurityImpurity Identification, Trace Analysis

Mandatory Visualization

The following diagram illustrates the logical workflow for the validation of the proposed HPLC method.

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Experiments cluster_eval Evaluation & Reporting start Define Analytical Procedure & Purpose protocol Develop Validation Protocol (ICH Q2) start->protocol standards Prepare Reference Standards & Samples protocol->standards specificity Specificity standards->specificity linearity Linearity & Range standards->linearity accuracy Accuracy standards->accuracy precision Precision (Repeatability & Intermediate) standards->precision lod_loq LOD & LOQ standards->lod_loq robustness Robustness standards->robustness data Data Analysis specificity->data linearity->data accuracy->data precision->data lod_loq->data robustness->data criteria Compare Against Acceptance Criteria data->criteria report Generate Validation Report criteria->report end Method Approved for Routine Use report->end

Caption: Logical workflow for HPLC method validation as per ICH guidelines.

References

A Comparative Spectroscopic Analysis of 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione and its p-tolyl Isomer

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers providing a detailed comparison of the spectroscopic properties of the ortho- and para-tolyl isomers of 4,4,4-Trifluoro-1-substituted butane-1,3-dione, crucial intermediates in pharmaceutical synthesis. This document presents a summary of key spectroscopic data and outlines the experimental protocols for their acquisition.

This guide offers a comparative analysis of the spectroscopic characteristics of two constitutional isomers: 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione and 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione. These β-diketones, featuring a trifluoromethyl group, are of significant interest in medicinal chemistry, particularly as precursors in the synthesis of various therapeutic agents. The positional difference of the methyl group on the tolyl substituent gives rise to distinct spectroscopic signatures, which are critical for their identification and characterization.

Due to the limited availability of public experimental spectra for both isomers, this guide utilizes predicted spectroscopic data for 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione and draws comparative insights from the experimentally obtained data of a closely related analogue, 4,4,4-trifluoro-1-(2-naphthyl)-1,3-butanedione, to infer the expected spectral properties of the p-tolyl isomer.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the o-tolyl and p-tolyl isomers. It is important to note that the data for the o-tolyl isomer is based on computational predictions, while the data for the p-tolyl isomer is inferred from structurally similar compounds.

Table 1: ¹H NMR Data (Predicted/Inferred, 500 MHz, CDCl₃)

Assignment 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione (Predicted) 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione (Inferred) Key Differences
CH₃ (s) ~2.5 ppm~2.4 ppmThe ortho-methyl group is expected to be slightly more deshielded.
CH₂ (s) ~6.4 ppm~6.3 ppmMinimal difference expected for the methylene protons.
Aromatic H (m) 7.2 - 7.6 ppm~7.3 ppm (d), ~7.9 ppm (d)The ortho-isomer will show a more complex multiplet, while the para-isomer will exhibit two distinct doublets due to symmetry.
Enolic OH (s) ~14.0 ppm~14.0 ppmThe chemical shift of the enolic proton is expected to be similar for both isomers.

Table 2: ¹³C NMR Data (Predicted/Inferred, 125 MHz, CDCl₃)

Assignment 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione (Predicted) 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione (Inferred) Key Differences
CH₃ ~20 ppm~21 ppmMinor difference in the chemical shift of the methyl carbon.
CH₂ ~92 ppm~91 ppmMinimal difference expected for the methylene carbon.
Aromatic C ~126-140 ppm~129-145 ppmThe number and chemical shifts of the aromatic carbons will differ due to the position of the methyl group. The para-isomer will show fewer signals due to symmetry.
C=O (ketone) ~185 ppm~184 ppmSimilar chemical shifts for the ketone carbonyl carbon.
C=O (enol) ~178 ppm (q)~177 ppm (q)Coupling with fluorine atoms will result in a quartet for the enolic carbonyl carbon in both isomers.
CF₃ (q) ~118 ppm~118 ppmThe trifluoromethyl carbon will appear as a quartet with a similar chemical shift in both isomers.

Table 3: ¹⁹F NMR Data (Predicted/Inferred, 470 MHz, CDCl₃)

Assignment 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione (Predicted) 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione (Inferred) Key Differences
CF₃ (s) ~ -78 ppm~ -78 ppmThe chemical shift of the trifluoromethyl group is expected to be very similar for both isomers.

Table 4: Infrared (IR) Spectroscopy Data (Predicted/Inferred, cm⁻¹)

Vibrational Mode 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione (Predicted) 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione (Inferred) Key Differences
O-H stretch (enol) 3400-3200 (broad)3400-3200 (broad)Broad enolic O-H stretch expected for both.
C-H stretch (aromatic) 3100-30003100-3000Typical aromatic C-H stretching vibrations.
C-H stretch (aliphatic) 2980-28502980-2850Aliphatic C-H stretching from the methyl and methylene groups.
C=O stretch ~1600~1600Strong absorption due to the conjugated keto-enol system.
C=C stretch (aromatic) 1580-14501580-1450Aromatic ring vibrations.
C-F stretch 1300-11001300-1100Strong absorptions characteristic of the trifluoromethyl group.

Table 5: Mass Spectrometry (MS) Data (Predicted/Inferred)

Parameter 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione Key Differences
Molecular Ion (M⁺) m/z 230m/z 230Both isomers have the same molecular weight.
Key Fragments [M-CH₃]⁺, [M-CF₃]⁺, [o-tolyl-C=O]⁺[M-CH₃]⁺, [M-CF₃]⁺, [p-tolyl-C=O]⁺Fragmentation patterns will be similar, but the relative intensities of the tolyl-containing fragments may differ slightly.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of the title compounds. These protocols are based on standard laboratory procedures and can be adapted as needed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy : Acquire the spectrum on a 500 MHz NMR spectrometer. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans.

  • ¹³C NMR Spectroscopy : Acquire the spectrum on the same instrument at a frequency of 125 MHz. Typical parameters include a spectral width of 240 ppm, a relaxation delay of 2 s, and 1024 scans. Proton decoupling is applied to obtain singlet peaks for all carbon atoms.

  • ¹⁹F NMR Spectroscopy : Acquire the spectrum at a frequency of 470 MHz. A spectral width of 50 ppm centered around -70 ppm is typically used, with a relaxation delay of 1 s and 64 scans.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation : Prepare a KBr pellet by grinding 1-2 mg of the solid sample with approximately 100 mg of dry KBr powder in an agate mortar. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition : Record the spectrum using an FT-IR spectrometer over a range of 4000-400 cm⁻¹. Typically, 32 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • GC Conditions : Use a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). Set the injector temperature to 250°C and the transfer line to 280°C. Use helium as the carrier gas at a constant flow rate of 1 mL/min. The oven temperature program can start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min and hold for 5 minutes.

  • MS Conditions : Use electron ionization (EI) at 70 eV. Acquire mass spectra over a mass range of m/z 40-500.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of the two isomers.

Spectroscopic_Comparison cluster_isomers Isomers cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation o_tolyl 4,4,4-Trifluoro-1-(o-tolyl)butane-1,3-dione NMR NMR (1H, 13C, 19F) o_tolyl->NMR IR FT-IR o_tolyl->IR MS GC-MS o_tolyl->MS p_tolyl 4,4,4-Trifluoro-1-(p-tolyl)butane-1,3-dione p_tolyl->NMR p_tolyl->IR p_tolyl->MS structure_o Structure Elucidation (o-tolyl) NMR->structure_o structure_p Structure Elucidation (p-tolyl) NMR->structure_p IR->structure_o IR->structure_p MS->structure_o MS->structure_p comparison Comparative Analysis structure_o->comparison structure_p->comparison

Caption: Workflow for the comparative spectroscopic analysis of tolyl isomers.

The Efficacy of Different Bases in Claisen Condensation for β-Diketone Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Claisen condensation is a cornerstone reaction in organic synthesis for the formation of carbon-carbon bonds, proving particularly valuable in the synthesis of β-diketones, a structural motif present in numerous pharmaceuticals and bioactive molecules. The choice of base is a critical parameter that significantly influences the reaction's efficiency, yield, and substrate scope. This guide provides an objective comparison of commonly employed bases—sodium ethoxide, sodium hydride, lithium diisopropylamide (LDA), and potassium tert-butoxide—supported by experimental data and detailed protocols to aid in the selection of the optimal base for your synthetic needs.

Comparative Performance of Bases

The efficacy of a base in a Claisen condensation is dependent on several factors, including its strength, steric hindrance, and solubility in the reaction solvent. The following table summarizes quantitative data from various studies, showcasing the performance of different bases in the synthesis of β-diketones. It is important to note that a direct comparison is nuanced by the differing substrates and reaction conditions.

BaseKetoneEsterSolventTemperature (°C)Time (h)Yield (%)Reference
Sodium Ethoxide (NaOEt)AcetophenoneEthyl AcetateEthanolReflux355[1]
Sodium Ethoxide (NaOEt)AcetophenoneEthyl BenzoateNone150-1600.5-162-71[2]
Sodium Hydride (NaH)2-AcetylthiopheneMethyl heptafluorobutanoateTHF5 to RT5-1092[3]
Lithium Diisopropylamide (LDA)AcetylferroceneFerrocenecarboxylic acid ethyl esterTHF0-54[4]
Potassium tert-Butoxide (KOtBu)AcetylferroceneFerrocenecarboxylic acid ethyl esterTHF0-58[4]
Potassium tert-Butoxide (KOtBu)AcetylferroceneEthyl AcetateDMF500.7582[5]

Key Observations:

  • Sodium Ethoxide (NaOEt) is a classic and cost-effective choice, often used for simple substrates. However, its efficacy can be moderate, as seen in the synthesis of 1-phenylbutane-1,3-dione (55% yield)[1]. In the absence of a solvent at high temperatures, it can provide good yields for certain reactions, such as the synthesis of dibenzoylmethane (62-71%)[2].

  • Sodium Hydride (NaH) , a stronger, non-nucleophilic base, often leads to higher and more consistent yields, particularly with more complex or sensitive substrates. The synthesis of a perfluorinated β-diketone in a high yield of 92% highlights its effectiveness[3].

  • Lithium Diisopropylamide (LDA) is a strong, sterically hindered base that is useful for preventing side reactions, such as self-condensation of the ester. Its use in the synthesis of diferrocenyl β-diketones resulted in a 54% yield[4].

  • Potassium tert-Butoxide (KOtBu) , another strong and sterically hindered base, can offer improved yields compared to LDA in certain cases. In the synthesis of diferrocenyl β-diketones, it provided a slightly higher yield of 58% and reduced byproduct formation[4]. A significantly higher yield of 82% was achieved in the synthesis of a ferrocene-containing β-diketone, demonstrating its potential for high efficiency under optimized conditions[5].

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative experimental protocols for the synthesis of β-diketones using the discussed bases.

Protocol 1: Synthesis of 1-Phenylbutane-1,3-dione using Sodium Ethoxide [1]

  • Preparation of Sodium Ethoxide: In a flask equipped with a dropping funnel and a reflux condenser, surrounded by an ice bath, add 11.5 g of sodium to absolute ethanol to prepare sodium ethoxide (34.0 g).

  • Reaction Initiation: To the freshly prepared sodium ethoxide, add 200 ml of ethyl acetoacetate, followed by the dropwise addition of 60.0 g of acetophenone at a rate that maintains a gentle reflux.

  • Reaction and Work-up: Reflux the mixture for 3 hours and then leave it overnight in an icebox.

  • Isolation: Filter the resulting sodium salt, dissolve it in water, and acidify with acetic acid to precipitate 1-phenylbutane-1,3-dione.

  • Purification: Recrystallize the product from ethanol to obtain colorless needles.

Protocol 2: Synthesis of a Perfluorinated β-Diketone using Sodium Hydride [3]

  • Preparation: In a flame-dried flask under an argon atmosphere, suspend sodium hydride (2 equivalents) in anhydrous THF.

  • Addition of Reactants: Cool the suspension to 5 °C. A mixture of 2-acetylthiophene (1 equivalent) and methyl heptafluorobutanoate (1 equivalent) in THF is added dropwise, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, the reaction mixture is stirred at room temperature for 5-10 hours.

  • Quenching and Extraction: The reaction is carefully quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Protocol 3: Synthesis of Diferrocenyl β-Diketones using Lithium Diisopropylamide (LDA) [4]

  • Enolate Formation: In a flame-dried flask under a nitrogen atmosphere, a solution of acetylferrocene (1 equivalent) in anhydrous THF is cooled to 0 °C. A solution of LDA (1.1 equivalents) in THF is added dropwise.

  • Acylation: After stirring for 30 minutes at 0 °C, a solution of ferrocenecarboxylic acid ethyl ester (1 equivalent) in THF is added dropwise.

  • Reaction and Work-up: The reaction mixture is stirred at 0 °C for a specified time and then quenched by the addition of a saturated aqueous solution of NH4Cl.

  • Extraction and Purification: The mixture is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography.

Protocol 4: Synthesis of a Ferrocene-containing β-Diketone using Potassium tert-Butoxide [5]

  • Reaction Setup: To a solution of acetyl ferrocene (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium tert-butoxide (1.2 equivalents).

  • Addition of Ester: Add ethyl acetate (1.5 equivalents) to the mixture.

  • Reaction: Heat the reaction mixture to 50 °C and stir for 45 minutes.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and acidify with dilute HCl.

  • Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography.

Visualizing the Process

To better understand the reaction and decision-making process, the following diagrams are provided.

Claisen_Condensation_Mechanism cluster_enolate Enolate Formation cluster_attack Nucleophilic Attack cluster_elimination Elimination Ketone Ketone (R-CO-CH3) Enolate Enolate Anion Ketone->Enolate Deprotonation Base Base (B-) Ester Ester (R'-CO-OR'') Enolate->Ester Attack on Carbonyl Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral Diketone β-Diketone Tetrahedral->Diketone Elimination of Alkoxide Alkoxide Alkoxide (R''O-) Tetrahedral->Alkoxide

Caption: General mechanism of the Claisen condensation for β-diketone synthesis.

Base_Selection_Workflow Start Start: Need to Synthesize a β-Diketone Substrate Analyze Substrate: Simple or Complex/Sensitive? Start->Substrate Simple Simple Substrates Substrate->Simple Simple Complex Complex/Sensitive Substrates Substrate->Complex Complex BaseChoice1 Consider NaOEt (Cost-effective) Simple->BaseChoice1 BaseChoice2 Consider NaH (Higher Yield) Complex->BaseChoice2 SideReaction Potential for Side Reactions? BaseChoice1->SideReaction BaseChoice2->SideReaction YesSide Yes SideReaction->YesSide Yes NoSide No SideReaction->NoSide No StericBase Use Sterically Hindered Base: LDA or KOtBu YesSide->StericBase Optimize Optimize Reaction Conditions NoSide->Optimize StericBase->Optimize

References

Cytotoxicity of Fluorinated β-Diketone Copper Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The relentless pursuit of novel and effective anticancer agents has led researchers to explore the therapeutic potential of metal-based compounds. Among these, copper complexes have garnered significant attention due to their promising cytotoxic activities, often surpassing the efficacy of established drugs like cisplatin.[1][2] This guide provides a comparative analysis of the in vitro cytotoxicity of various fluorinated β-diketone copper complexes against several human cancer cell lines, supported by experimental data and detailed methodologies.

Copper's role in biological systems is multifaceted. While essential for many physiological processes, elevated copper levels have been observed in various tumor tissues, suggesting a potential vulnerability that can be exploited for therapeutic intervention.[3][4][5] Copper complexes can induce cancer cell death through multiple mechanisms, including the generation of reactive oxygen species (ROS), DNA damage, cell cycle arrest, and apoptosis.[6][7][8] The introduction of fluorine atoms into the β-diketone ligands can further enhance the cytotoxicity of the resulting copper complexes, a phenomenon attributed to altered lipophilicity and electronic properties.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of different fluorinated β-diketone copper complexes against various cancer cell lines. A lower IC50 value indicates a higher cytotoxic potency. For context, data for the widely used anticancer drug cisplatin is included where available.

ComplexLigandCancer Cell LineIC50 (µM)Reference
[Cu(LCF3)(PPh3)2]1,3-bis(3,5-bis(trifluoromethyl)phenyl)propane-1,3-dione (HLCF3)A2780 (Ovarian)0.9 ± 0.1[1]
[Cu(LMes)(PPh3)2]1,3-dimesityl-propane-1,3-dione (HLMes)A2780 (Ovarian)1.1 ± 0.2[2]
cis-[Cu(L1)2(DMSO)]1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2,4-dione (HL1)HeLa (Cervical)119.9 ± 15.1[9]
cis-[Cu(L0)2(DMSO)2](structure with different methoxy position)HeLa (Cervical)86.6 ± 12.1[9]
[Cu(clmp)(btacl)(NO3)] (Complex 2)1-(4-chlorophenyl)-4,4,4-trifluoro-1,3-butanedionate (btacl)MDA-MB-231 (Breast)< 20[10]
[Cu(memp)(bta)(NO3)]·H2O (Complex 3)4,4,4-trifluoro-1-phenyl-1,3-butanedionate (bta)MDA-MB-231 (Breast)< 20[10]
Cisplatin-A2780 (Ovarian)14.2 ± 1.8[2]
Cisplatin-HeLa (Cervical)21.2 ± 1.4[9]

Experimental Protocols

The cytotoxicity of the copper complexes is predominantly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay Protocol for In Vitro Cytotoxicity
  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well microplates at a specific density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The copper complexes are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions. These are then serially diluted to various concentrations in the cell culture medium. The medium from the seeded plates is replaced with the medium containing the different concentrations of the test compounds. Control wells containing untreated cells and cells treated with the vehicle (DMSO) are also included.

  • Incubation: The treated plates are incubated for a specified period, typically 48 or 72 hours.[11]

  • MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[11]

Visualizing Experimental and Biological Pathways

To better understand the processes involved in evaluating and mediating the cytotoxicity of these copper complexes, the following diagrams illustrate a typical experimental workflow and a plausible signaling pathway for apoptosis induction.

G cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Analysis Culture Cancer Cell Culture Seed Seed Cells in 96-well Plates Culture->Seed Prepare Prepare Serial Dilutions of Copper Complexes Treat Add Complexes to Cells Prepare->Treat Incubate_72h Incubate for 48-72h Treat->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Incubate_4h->Solubilize Read Measure Absorbance Solubilize->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 Value Plot->Determine

Caption: Workflow for determining the in vitro cytotoxicity of copper complexes using the MTT assay.

G Cu_Complex Fluorinated β-diketone Copper Complex ROS ↑ Reactive Oxygen Species (ROS) Cu_Complex->ROS Enters Cell Cell_Membrane Cell Membrane Mitochondria Mitochondrial Dysfunction ROS->Mitochondria DNA DNA Damage ROS->DNA Caspase Caspase Activation Mitochondria->Caspase DNA->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Proposed signaling pathway for copper complex-induced apoptosis in cancer cells.

Conclusion

The data presented in this guide highlight the significant cytotoxic potential of fluorinated β-diketone copper complexes against various cancer cell lines. Several of these complexes exhibit greater potency than the established anticancer drug cisplatin, underscoring their promise as therapeutic candidates.[2] The introduction of fluorine-containing substituents on the β-diketone ligand appears to be a viable strategy for enhancing anticancer activity. The primary mechanism of action is believed to involve the induction of oxidative stress and subsequent apoptosis.[4][6] Further in vivo studies are necessary to validate these in vitro findings and to assess the safety and efficacy of these promising compounds in a preclinical setting.

References

The Trifluoromethyl Group: A Double-Edged Sword in Ligand Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the impact of trifluoromethyl (CF3) substitution on ligand-target interactions, offering a comparative analysis against its non-fluorinated methyl (CH3) counterpart. This guide provides researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and a conceptual overview of the underlying molecular forces at play.

The strategic incorporation of a trifluoromethyl (CF3) group is a widely employed tactic in modern medicinal chemistry to enhance the binding affinity and overall pharmacological profile of a ligand. This powerful substituent exerts its influence through a unique combination of electronic and physicochemical properties that distinguish it from a simple methyl (CH3) group. While not a universal panacea, the judicious placement of a CF3 group can lead to significant improvements in potency and selectivity.

Quantitative Comparison: CF3 vs. CH3 Analogs

The following table summarizes experimental data from various studies, directly comparing the binding affinities of trifluoromethyl-substituted ligands with their corresponding methyl-substituted analogs. The data illustrates that the substitution of a methyl group with a trifluoromethyl group can lead to a notable increase in binding affinity, as indicated by lower IC50 or Ki values.

TargetCF3-Substituted LigandBinding Affinity (IC50/Ki)CH3-Substituted LigandBinding Affinity (IC50/Ki)Fold Change in Affinity (CH3/CF3)
A Novel TargetCompound 7b3.47 µM (IC50)[1]Compound 8b7.78 µM (IC50)[1]2.24
Glucocorticoid ReceptorCompound 1 (with CF3)Maintained Potency[2]Benzyl Analog 19Maintained Potency[2]~1
Ruthenium Complex (Cytotoxicity)P(p-CF3-Ph)3 Ligand>19-fold more cytotoxic upon irradiation[3]P(p-CH3-Ph)3 LigandLess cytotoxic[3]>19

The Physicochemical Impact of the Trifluoromethyl Group

The observed differences in binding affinity can be attributed to several key physicochemical properties of the trifluoromethyl group compared to the methyl group. These factors collectively influence how a ligand interacts with its biological target at the molecular level.

G cluster_properties cluster_interactions CF3 Trifluoromethyl Group (CF3) Properties Physicochemical Properties CF3->Properties Exhibits unique Interactions Molecular Interactions Properties->Interactions Leads to favorable Electronegativity High Electronegativity Lipophilicity Increased Lipophilicity Steric_Effects Distinct Steric Profile Metabolic_Stability Enhanced Metabolic Stability Affinity Enhanced Ligand Binding Affinity Interactions->Affinity Results in Electrostatic Stronger Electrostatic Interactions Hydrophobic Improved Hydrophobic Interactions Conformation Optimal Binding Conformation Electronegativity->Electrostatic Lipophilicity->Hydrophobic Steric_Effects->Conformation Metabolic_Stability->Affinity Indirectly via prolonged action

Caption: Influence of CF3 group properties on binding affinity.

Experimental Protocols

Accurate determination of ligand binding affinity is paramount. Below are detailed methodologies for three widely used techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and binding affinity).

Methodology:

  • Sample Preparation:

    • Prepare the macromolecule (e.g., protein) and the ligand in identical, degassed buffer to minimize heats of dilution.

    • Accurately determine the concentrations of both the macromolecule and the ligand.

  • Instrument Setup:

    • Thoroughly clean the sample cell and the injection syringe.

    • Load the macromolecule into the sample cell and the ligand into the injection syringe.

    • Set the experimental temperature, stirring speed, and injection parameters (volume and spacing).

  • Titration:

    • Perform a series of injections of the ligand into the sample cell.

    • Record the heat changes after each injection.

  • Data Analysis:

    • Integrate the heat-flow peaks to determine the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to macromolecule.

    • Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of a ligand (analyte) to a target molecule (ligate) immobilized on a sensor chip in real-time.

Methodology:

  • Sensor Chip Preparation:

    • Select an appropriate sensor chip and activate the surface.

    • Immobilize the target molecule onto the sensor chip surface.

    • Block any remaining active sites to prevent non-specific binding.

  • Analyte Preparation:

    • Prepare a series of analyte concentrations in a suitable running buffer.

  • Binding Measurement:

    • Inject the analyte solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (response units, RU) over time to observe the association and dissociation phases.

    • Regenerate the sensor surface between different analyte injections if necessary.

  • Data Analysis:

    • Generate sensorgrams by plotting the SPR response against time.

    • Fit the association and dissociation curves to a kinetic model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Enzyme-Linked Immunosorbent Assay (ELISA) - Competitive Binding Assay

This is an indirect method to determine binding affinity by measuring the competition between a labeled and an unlabeled ligand for a target receptor.

Methodology:

  • Plate Coating:

    • Coat the wells of a microtiter plate with the target receptor.

    • Wash the plate to remove any unbound receptor.

  • Blocking:

    • Block the remaining protein-binding sites in the wells with a blocking buffer (e.g., BSA solution).

  • Competitive Binding:

    • Prepare a mixture of a fixed concentration of a labeled ligand and varying concentrations of the unlabeled test ligand (with or without a CF3 group).

    • Add these mixtures to the coated wells and incubate to allow for competitive binding.

  • Detection:

    • Wash the plate to remove unbound ligands.

    • Add a substrate that reacts with the enzyme on the labeled ligand to produce a detectable signal (e.g., colorimetric or fluorescent).

  • Data Analysis:

    • Measure the signal intensity in each well.

    • Plot the signal intensity against the concentration of the unlabeled ligand.

    • Determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the binding of the labeled ligand. The inhibition constant (Ki) can then be calculated from the IC50 value.

References

Safety Operating Guide

Personal protective equipment for handling 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the handling and disposal of 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (CAS 720-94-5). The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment

This compound is classified as harmful if swallowed, may cause an allergic skin reaction, and causes serious eye damage.[1] It can also cause skin and respiratory irritation. Adherence to appropriate personal protective equipment (PPE) protocols is mandatory.

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1]
Face ShieldRecommended when there is a significant risk of splashing.
Hand Protection GlovesButyl rubber gloves are recommended for handling ketones. Nitrile gloves may offer limited protection but should be used with caution and changed frequently.[2][3] Always consult the glove manufacturer's compatibility chart.[2]
Body Protection Lab CoatA flame-resistant lab coat should be worn at all times.[1]
ApronA chemical-resistant apron is recommended for larger quantities or when splashing is likely.
Respiratory Protection RespiratorIf engineering controls (e.g., fume hood) are insufficient, a full-face respirator with appropriate cartridges should be used.[1]

Operational Plan: Step-by-Step Guidance

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Ensure the container is clearly labeled with the chemical name, CAS number, and hazard pictograms.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.

2. Handling and Use:

  • All handling of this compound should be conducted in a properly functioning chemical fume hood.

  • Before use, ensure that an eyewash station and safety shower are readily accessible.

  • Wear all required PPE as specified in the table above.

  • Avoid inhalation of dust or fumes.[1]

  • Prevent contact with skin and eyes.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • After handling, wash hands and any exposed skin thoroughly.

3. Spill Management:

  • Small Spills:

    • Restrict access to the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Collect the absorbed material into a sealed, labeled container for disposal.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

4. Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

1. Waste Segregation:

  • Collect all waste containing this compound in a dedicated, clearly labeled, and compatible container.

  • As a halogenated organic compound, it should be segregated from non-halogenated waste streams.[4][5]

2. Container Management:

  • Waste containers should be kept tightly closed and stored in a well-ventilated area, preferably within a fume hood or a designated hazardous waste accumulation area.

  • Ensure waste containers are properly labeled with "Hazardous Waste" and the full chemical name.

3. Final Disposal:

  • Dispose of the waste through your institution's hazardous waste management program.

  • Do not dispose of this chemical down the drain or in regular trash.

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency a Don PPE b Prepare Fume Hood a->b c Weigh Compound b->c d Perform Experiment c->d e Segregate Halogenated Waste d->e h Spill or Exposure Occurs d->h f Decontaminate Work Area e->f g Doff PPE f->g i Follow Emergency Procedures h->i j Seek Medical Attention i->j

Caption: This diagram outlines the key steps for the safe handling of this compound, from preparation to disposal, including emergency protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione
Reactant of Route 2
Reactant of Route 2
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.